molecular formula C39H68O5 B1242042 1,2-Dilinoleoyl-sn-glycerol CAS No. 24529-89-3

1,2-Dilinoleoyl-sn-glycerol

Katalognummer: B1242042
CAS-Nummer: 24529-89-3
Molekulargewicht: 617.0 g/mol
InChI-Schlüssel: MQGBAQLIFKSMEM-ZHARMHCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-dilinoleoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which both acyl groups are specified as linoleoyl. It has a role as a mouse metabolite. It is a 1,2-diacyl-sn-glycerol and a dilinoleoylglycerol. It is functionally related to a linoleic acid. It is an enantiomer of a 2,3-dilinoleoyl-sn-glycerol.
This compound has been reported in Sciadopitys verticillata with data available.

Eigenschaften

IUPAC Name

[(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGBAQLIFKSMEM-ZHARMHCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309796
Record name 1,2-Dilinoleoyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(18:2(9Z,12Z)/18:2(9Z,12Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007248
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24529-89-3
Record name 1,2-Dilinoleoyl-sn-glycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24529-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl 1,2-dilinoleate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024529893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dilinoleoyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 1,2-DILINOLEATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/092781L31G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dilinoleoyl-sn-glycerol: Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dilinoleoyl-sn-glycerol is a specific diacylglycerol (DAG) molecule of significant interest in lipidomics and cell signaling research. As a key second messenger, it plays a crucial role in a variety of cellular processes, most notably the activation of protein kinase C (PKC). This document provides a comprehensive overview of the structure, physicochemical properties, biological significance, and relevant experimental protocols for the study of this compound.

Chemical Structure and Properties

This compound is a glycerolipid characterized by a glycerol (B35011) backbone esterified at the sn-1 and sn-2 positions with linoleic acid, an 18-carbon polyunsaturated fatty acid with two cis double bonds. The sn-3 position contains a hydroxyl group. This specific stereochemistry is vital for its biological activity.

Structural Details
  • IUPAC Name : [(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate[1]

  • Synonyms : DG(18:2/18:2/0:0), (S)-Glyceryl 1,2-dilinoleate[1]

  • 2D Structure :

    G cluster_0 This compound C39H68O5

    Caption: 2D structure of this compound.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C39H68O5PubChem[1]
Molecular Weight 617.0 g/mol PubChem[1]
Physical Description SolidHuman Metabolome Database[1]
Solubility in DMF 20 mg/mlCayman Chemical[2]
Solubility in DMSO 5 mg/mlCayman Chemical[2]
Solubility in Ethanol 30 mg/mlCayman Chemical[2]
InChI Key MQGBAQLIFKSMEM-ZHARMHCNSA-NCayman Chemical[2]

Biological Significance and Signaling Pathways

This compound, as a form of diacylglycerol, is a critical signaling molecule. It is generated at the cell membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). Its primary and most studied role is the activation of Protein Kinase C (PKC).

Protein Kinase C (PKC) Activation Pathway

Upon the stimulation of a cell surface receptor (e.g., a G-protein coupled receptor), PLC is activated and cleaves PIP₂. This reaction produces two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃), which is soluble and diffuses into the cytoplasm to release Ca²⁺ from the endoplasmic reticulum, and the membrane-bound 1,2-diacyl-sn-glycerol. The increase in both intracellular Ca²⁺ and the presence of DAG at the plasma membrane synergistically activate conventional PKC isoforms. Activated PKC then phosphorylates a multitude of downstream protein targets, leading to a wide range of cellular responses including proliferation, differentiation, and apoptosis.[3][4]

PKC_Activation_Pathway Protein Kinase C (PKC) Activation by Diacylglycerol cluster_membrane Plasma Membrane Receptor Cell Surface Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_active Active PKC DAG->PKC_active Ca2 Ca²⁺ Release IP3->Ca2 Stimulates Ca2->PKC_active PKC_inactive Inactive PKC PKC_inactive->PKC_active Activation Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) PKC_active->Cellular_Response Phosphorylates Targets

Caption: PKC signaling pathway initiated by DAG.

Experimental Protocols

The study of this compound requires robust methods for its synthesis, extraction from biological matrices, and subsequent analysis.

Representative Synthesis of 1,2-Diacyl-sn-glycerols

A general and efficient asymmetric synthesis for 1,2-diacyl-sn-glycerols can be achieved starting from commercially available materials. The following protocol is a representative method.[2]

  • Protection : Start with 3-O-(4'-methoxyphenyl)-sn-glycerol, which can be synthesized from allyl bromide. This protecting group is stable under the acylation conditions.

  • Diacylation : React the protected glycerol with an excess of linoleoyl chloride in the presence of a base (e.g., pyridine) to esterify both the sn-1 and sn-2 hydroxyl groups. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at room temperature.

  • Deprotection : Remove the 4-methoxyphenyl (B3050149) protecting group using ceric ammonium (B1175870) nitrate (B79036) (CAN) under mild conditions. This step is critical as it avoids acyl migration, which can lead to the formation of the 1,3-isomer.

  • Purification : The final product, this compound, is purified using column chromatography on silica (B1680970) gel.

Extraction of Diacylglycerols from Biological Tissue

A modified Folch extraction method is commonly used for the quantitative recovery of lipids, including diacylglycerols, from tissues.[5][6][7]

  • Sample Preparation : Immediately freeze fresh tissue in liquid nitrogen to quench enzymatic activity.[5] Homogenize a known weight of the frozen tissue (e.g., 50-100 mg) in a glass homogenizer.

  • Lipid Extraction : Transfer the homogenate to a glass tube with a Teflon-lined cap. Add a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727). For every 1 g of tissue, use approximately 20 mL of the solvent mixture.

  • Phase Separation : Vortex the mixture thoroughly. Add 0.2 volumes of a 0.9% NaCl solution to the tube to induce phase separation.

  • Collection : Centrifuge the sample at low speed (e.g., 2000 x g for 10 minutes) to separate the layers. The lipids, including this compound, will be in the lower chloroform phase.

  • Washing and Drying : Carefully collect the lower chloroform layer using a glass Pasteur pipette. Wash this layer with a small volume of a 1:1 mixture of methanol and water to remove non-lipid contaminants. Dry the final chloroform extract under a stream of nitrogen.

  • Storage : Redissolve the dried lipid extract in a small volume of chloroform or another suitable organic solvent and store at -80°C under a nitrogen atmosphere to prevent oxidation.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the separation and quantification of individual diacylglycerol species.

  • Chromatographic Separation : Use a reverse-phase C18 column for separation. A typical mobile phase gradient could be a mixture of water, methanol, and isopropanol (B130326) containing an additive like ammonium acetate (B1210297) to improve ionization.

  • Mass Spectrometry Detection : Employ electrospray ionization (ESI) in positive ion mode. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by analyzing the fragmentation patterns.

  • Quantification : Absolute quantification can be achieved by using an appropriate internal standard, such as a commercially available diacylglycerol with fatty acid chains of a different length or with stable isotope labels.

Experimental_Workflow Workflow for DAG Extraction and Analysis Tissue Biological Sample (e.g., Tissue) Homogenize Homogenization in Liquid Nitrogen Tissue->Homogenize Extract Lipid Extraction (Chloroform/Methanol) Homogenize->Extract Phase_Sep Phase Separation (add NaCl solution) Extract->Phase_Sep Collect Collect Lower (Chloroform) Phase Phase_Sep->Collect Dry Dry Under Nitrogen Collect->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze Data Data Processing & Quantification Analyze->Data

Caption: General workflow for DAG analysis.

Conclusion

This compound is a fundamentally important lipid molecule with a well-defined role in cellular signaling. Its unique structure, governed by the presence of two linoleic acid chains in the sn-1 and sn-2 positions, dictates its function as a potent activator of the PKC pathway. A thorough understanding of its properties and the application of precise experimental methodologies for its study are essential for advancing research in areas such as metabolic disorders, oncology, and cardiovascular disease, where dysregulation of lipid signaling pathways is a common feature.

References

An In-depth Technical Guide to 1,2-Dilinoleoyl-sn-glycerol: Properties, Signaling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dilinoleoyl-sn-glycerol is a pivotal diacylglycerol (DAG) molecule, comprised of a glycerol (B35011) backbone with linoleic acid moieties at the sn-1 and sn-2 positions. As a key intermediate in lipid metabolism and a crucial second messenger in signal transduction, it plays a significant role in a multitude of cellular processes. Its primary function as a signaling molecule is the activation of Protein Kinase C (PKC), a family of enzymes that regulate cellular proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details its role in cellular signaling, and presents detailed experimental protocols for its synthesis, analysis, and use in biochemical assays.

Physical and Chemical Properties

This compound is a lipid molecule characterized by its two polyunsaturated linoleic acid chains. These chains confer specific physical properties, such as a low melting point and solubility in organic solvents. Proper handling and storage are critical to prevent oxidation of the double bonds.

Table 1: Physical and Chemical Data for this compound

PropertyValueReference(s)
IUPAC Name [(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate[1]
Synonyms 1,2-Dioleoyl-sn-glycerol, DG(18:2/18:2/0:0)[1][2]
CAS Number 24529-89-3[1][2]
Molecular Formula C₃₉H₆₈O₅[1][2][3]
Molecular Weight 617.0 g/mol [1][2]
Physical State Solid[1]
Solubility DMF: 20 mg/mlDMSO: 5 mg/mlEthanol: 30 mg/mlPBS (pH 7.2): 0.25 mg/ml[2]
Storage -20°C[2][4]
Stability ≥ 2 years (when stored properly)[2]

Role in Cellular Signaling: The Diacylglycerol-PKC Pathway

1,2-Diacylglycerols are canonical second messengers generated at the plasma membrane through the hydrolysis of phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP₂), by phospholipase C (PLC). This reaction is triggered by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular signals like hormones and growth factors. The hydrolysis of PIP₂ also produces inositol (B14025) 1,4,5-trisphosphate (IP₃), which mobilizes calcium from intracellular stores.

The generated this compound remains in the membrane and serves as a docking site for various isoforms of Protein Kinase C (PKC). The binding of DAG to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms induces a conformational change that relieves autoinhibition, leading to enzyme activation.[5][6] Activated PKC then phosphorylates a wide range of substrate proteins on serine and threonine residues, initiating downstream signaling cascades that control fundamental cellular functions.[7]

G cluster_membrane Plasma Membrane cluster_cytosol PLC Phospholipase C (PLC) DAG This compound (DAG) PLC->DAG 3. Hydrolyzes PIP₂ to generate PKC_inactive Inactive PKC DAG->PKC_inactive 4. Binds to C1 domain PKC_active Active PKC PKC_inactive->PKC_active 5. Translocation & Activation Substrate Substrate Protein PKC_active->Substrate 6. Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response 7. Downstream Signaling Receptor GPCR / RTK Receptor->PLC 2. Activation Signal Extracellular Signal Signal->Receptor 1. Binding

Figure 1. The Diacylglycerol (DAG) signaling pathway leading to PKC activation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and application of this compound in a research setting.

Synthesis of 1,2-Diacyl-sn-glycerols

A common method for synthesizing specific 1,2-diacyl-sn-glycerols involves the enzymatic hydrolysis of a corresponding phosphatidylcholine followed by purification.[8]

Materials:

  • 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine

  • Phospholipase C (from Clostridium perfringens or Bacillus cereus)

  • Reaction Buffer (e.g., Tris-HCl buffer with CaCl₂)

  • Organic solvents: Chloroform (B151607), Methanol

  • Silica (B1680970) gel for column chromatography

Protocol:

  • Dissolution: Dissolve 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine in an appropriate organic solvent like chloroform.

  • Emulsification: Remove the organic solvent under a stream of nitrogen to form a thin lipid film. Resuspend the film in the reaction buffer to form a lipid emulsion or liposomes.

  • Enzymatic Reaction: Add Phospholipase C to the lipid suspension. Incubate the mixture at its optimal temperature (typically 37°C) with gentle agitation. The enzyme will cleave the phosphocholine (B91661) headgroup, yielding this compound.

  • Extraction: Stop the reaction and extract the lipids from the aqueous phase using a biphasic solvent system, such as Chloroform/Methanol/Water (Folch extraction). The this compound will partition into the lower organic phase.

  • Purification: Concentrate the organic phase. Purify the this compound from any unreacted substrate or byproducts using silica gel column chromatography.

Purification and Analysis

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard methods for the purification and analysis of diacylglycerols.

A. Thin-Layer Chromatography (TLC)

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60)

  • TLC development tank

  • Solvent system: A common system for separating neutral lipids is Hexane/Diethyl Ether/Acetic Acid (e.g., 70:30:1, v/v/v).[9]

  • Visualization reagent: Iodine vapor, primuline (B81338) spray, or phosphomolybdic acid spray followed by charring.[3][10]

Protocol:

  • Spotting: Dissolve the lipid sample in a small volume of chloroform and spot it onto the baseline of the TLC plate.

  • Development: Place the plate in a TLC tank pre-equilibrated with the solvent system. Allow the solvent front to migrate up the plate.

  • Visualization: Remove the plate, allow the solvent to evaporate, and visualize the separated lipids using an appropriate reagent. Diacylglycerols will have a characteristic retention factor (Rf) that can be compared to a standard.

B. High-Performance Liquid Chromatography (HPLC)

Materials:

  • HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector at ~205 nm).

  • Reversed-phase column (e.g., C18).

  • Mobile phase: Isocratic elution with 100% acetonitrile (B52724) is often used for separating DAG isomers.[11]

Protocol:

  • Sample Preparation: Dissolve the purified lipid sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm filter.

  • Injection: Inject the sample onto the HPLC system.

  • Elution: Run the separation using the defined isocratic or gradient method.

  • Detection: Detect the eluting peaks. The retention time of this compound can be confirmed by running a pure standard.

G start Crude Lipid Extract tlc_purify Preparative TLC (e.g., Hexane:Diethyl Ether) start->tlc_purify scrape Scrape DAG Band tlc_purify->scrape elute Elute with Organic Solvent scrape->elute hplc_analyze RP-HPLC Analysis (C18 Column, Acetonitrile) elute->hplc_analyze quantify Quantification (ELSD / UV 205nm) hplc_analyze->quantify result Pure this compound quantify->result

Figure 2. General workflow for the purification and analysis of diacylglycerols.
In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to measure the activity of PKC using this compound as an activator. The assay typically measures the transfer of ³²P from [γ-³²P]ATP to a specific substrate peptide.

Materials:

  • Purified PKC enzyme.

  • PKC substrate (e.g., Myelin Basic Protein or a specific peptide substrate).[5]

  • Lipid Activator Mix: Prepare liposomes or mixed micelles containing Phosphatidylserine (PS) and this compound. A typical mix is 0.5 mg/ml PS and 0.05 mg/ml DAG.[12]

  • Assay Buffer (e.g., HEPES buffer containing MgCl₂ and CaCl₂).

  • [γ-³²P]ATP.

  • P81 phosphocellulose paper.

  • Phosphoric acid (0.75%) for washing.

  • Scintillation counter.

Protocol:

  • Prepare Lipid Activator: Sonicate the PS/DAG mixture on ice to form a uniform suspension of vesicles.[12]

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, substrate, lipid activator, and purified PKC enzyme.

  • Initiate Reaction: Start the kinase reaction by adding the [γ-³²P]ATP mixture.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-15 minutes).

  • Stop Reaction & Spot: Stop the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.

  • Wash: Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[12]

  • Quantify: Transfer the washed paper to a scintillation vial and measure the incorporated radioactivity using a scintillation counter. Activity is proportional to the counts per minute (CPM).

Applications in Research and Drug Development

This compound is a valuable tool in several research areas:

  • Signal Transduction Research: It is used as a direct activator of PKC in cell-based and in vitro assays to elucidate the roles of specific PKC isoforms in cellular pathways.[5]

  • Lipid Metabolism Studies: As a key metabolic intermediate, it is used in studies of glycerolipid biosynthesis and turnover.

  • Drug Delivery: It serves as a component in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles, where it can influence membrane stability and fusion properties.[4]

  • Biomarker Research: Levels of this compound have been investigated as potential biomarkers for conditions like preeclampsia.[2][3]

Conclusion

This compound is more than a simple lipid; it is a critical signaling molecule that links extracellular stimuli to intracellular responses through the activation of Protein Kinase C. A thorough understanding of its physical properties, its role in signaling, and the experimental methods used to study it are essential for researchers in cell biology, biochemistry, and pharmacology. The protocols and data presented in this guide offer a foundational resource for professionals seeking to investigate the multifaceted roles of this important diacylglycerol.

References

Endogenous Sources of 1,2-Dilinoleoyl-sn-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dilinoleoyl-sn-glycerol (DLG) is an endogenous diacylglycerol (DAG) that plays a crucial role as a secondary messenger in various cellular signaling pathways and serves as a key intermediate in lipid metabolism. The precise regulation of DLG levels is critical for maintaining cellular homeostasis, and its dysregulation has been implicated in several pathological conditions. This technical guide provides an in-depth overview of the primary endogenous sources of DLG, detailing the metabolic pathways responsible for its synthesis. It includes a summary of available quantitative data, detailed experimental protocols for DLG analysis, and visualizations of the key metabolic and signaling pathways.

Endogenous Metabolic Pathways of this compound

The endogenous pool of this compound is primarily maintained through two major metabolic routes: the de novo synthesis pathway, also known as the Kennedy pathway, and the hydrolysis of membrane phospholipids (B1166683) by phospholipase C enzymes.

De Novo Synthesis (Kennedy Pathway)

The de novo synthesis of DLG occurs in the endoplasmic reticulum and involves the sequential acylation of a glycerol-3-phosphate backbone. This pathway is a fundamental process for the synthesis of triacylglycerols and various phospholipids.

The key enzymatic steps leading to the formation of DLG are:

  • Acylation of Glycerol-3-Phosphate: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the esterification of glycerol-3-phosphate at the sn-1 position with a fatty acyl-CoA. For the synthesis of DLG, this would ideally be linoleoyl-CoA. Several GPAT isoforms exist, with GPAT4 showing activity towards linoleoyl-CoA[1].

  • Acylation of Lysophosphatidic Acid: 1-acylglycerol-3-phosphate acyltransferase (AGPAT) then acylates the resulting lysophosphatidic acid at the sn-2 position. To form dilinoleoyl phosphatidic acid, the substrate for this reaction would be linoleoyl-CoA. AGPAT isoforms, such as AGPAT1 and AGPAT2, exhibit broad acyl-CoA specificity that includes linoleoyl-CoA[2].

  • Dephosphorylation of Phosphatidic Acid: The final step in DLG synthesis via this pathway is the dephosphorylation of this compound-3-phosphate (dilinoleoyl phosphatidic acid) by phosphatidic acid phosphatase (PAP), also known as lipin. This reaction yields this compound.

G_1 G3P Glycerol-3-Phosphate LPA 1-Linoleoyl-sn-glycerol-3-phosphate (Lysophosphatidic Acid) G3P->LPA GPAT Linoleoyl_CoA1 Linoleoyl-CoA Linoleoyl_CoA1->LPA PA This compound-3-phosphate (Phosphatidic Acid) LPA->PA AGPAT Linoleoyl_CoA2 Linoleoyl-CoA Linoleoyl_CoA2->PA DLG This compound PA->DLG PAP (Lipin) TAG Triacylglycerol (Dilinoleoyl containing) DLG->TAG DGAT

Figure 1: De Novo Synthesis of this compound.
Hydrolysis of Phospholipids

A significant and rapidly mobilized source of DLG for signaling purposes is the hydrolysis of membrane phospholipids by Phospholipase C (PLC) enzymes. PLC catalyzes the cleavage of the phosphodiester bond between glycerol (B35011) and the phosphate (B84403) head group of a phospholipid.

The primary phospholipid precursors for DLG are:

  • Dilinoleoylphosphatidylcholine (DLPC): A major phospholipid in many cell membranes. Hydrolysis of DLPC by a phosphatidylcholine-specific PLC (PC-PLC) yields DLG and phosphocholine[3][4][5][6].

  • Dilinoleoylphosphatidylinositol (DLPI): While less abundant, phosphatidylinositols are key sources of signaling DAGs. Phosphoinositide-specific PLCs (PI-PLCs) hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG[3][7][8]. If the acyl chains at the sn-1 and sn-2 positions are both linoleic acid, this reaction will produce DLG.

G_2 DLPC Dilinoleoyl- phosphatidylcholine (in membrane) DLG This compound DLPC->DLG PC-PLC Phosphocholine Phosphocholine DLPC->Phosphocholine DLPI Dilinoleoyl- phosphatidylinositol (in membrane) DLPI->DLG PI-PLC IP3 Inositol Trisphosphate (IP3) DLPI->IP3

Figure 2: Generation of DLG via Phospholipid Hydrolysis.

Quantitative Data on Endogenous this compound

Tissue/BiofluidDiacylglycerol SpeciesMethodFindingsReference
Human Plasma Total 1,2-DiacylglycerolsLC-MS1,2-DAGs are approximately three times more abundant than 1,3-DAGs.[9]
Mouse Brain (Alzheimer's Model) Total DiacylglycerolsLC-MSDiacylglycerols constitute 0.33-0.62% of the total brain lipidome.[2]
Rat Liver Microsomes DiacylglycerolRadiochemical AssayDLG has been identified as a component of phosphatidic acid in rat liver mitochondria.[8]
Ob/ob Mouse Liver Total DiacylglycerolsShotgun LipidomicsA 16-fold increase in total DAG mass was observed in the livers of obese mice compared to wild-type controls.[10]

Note: The table summarizes available data on diacylglycerol levels. Specific absolute concentrations for this compound are not consistently reported across different studies and tissues.

Experimental Protocols for this compound Analysis

The accurate quantification of DLG from biological samples requires robust extraction, separation, and detection methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for this purpose.

Lipid Extraction

A modified Bligh and Dyer method is commonly employed for the extraction of total lipids, including DLG, from tissues and cells.

Protocol:

  • Homogenize the tissue or cell pellet in a suitable buffer on ice.

  • Add a mixture of chloroform (B151607) and methanol (B129727) (typically in a 1:2 v/v ratio to the sample volume) and vortex thoroughly.

  • Add chloroform and water (or a saline solution) to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.

  • Centrifuge to separate the phases. The lower organic phase, containing the lipids, is carefully collected.

  • The extraction can be repeated on the remaining aqueous phase to improve recovery.

  • The collected organic phases are combined and dried under a stream of nitrogen.

  • The dried lipid extract is reconstituted in an appropriate solvent for LC-MS/MS analysis.

G_3 cluster_0 Sample Preparation cluster_1 Lipid Extraction Tissue Tissue/Cell Sample Homogenate Homogenization Tissue->Homogenate Solvent_Addition Add Chloroform/Methanol Homogenate->Solvent_Addition Phase_Separation Add Chloroform/Water & Centrifuge Solvent_Addition->Phase_Separation Organic_Phase Collect Lower Organic Phase Phase_Separation->Organic_Phase Drying Dry under Nitrogen Organic_Phase->Drying Reconstitution Reconstitute in LC-MS Solvent Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Inject into LC-MS/MS

Figure 3: Workflow for Lipid Extraction for DLG Analysis.
Quantification by LC-MS/MS

Quantification of DLG is typically achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. An internal standard, such as a stable isotope-labeled DLG or a DLG with non-endogenous fatty acid chains, is crucial for accurate quantification.

Key Parameters:

  • Chromatography: Reversed-phase liquid chromatography is commonly used to separate different diacylglycerol species based on their acyl chain length and degree of unsaturation.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the endogenous DLG and the internal standard. For DLG, this would involve the fragmentation of the [M+NH4]+ or [M+H]+ ion to a characteristic product ion.

Signaling Pathways of this compound

As a diacylglycerol, DLG is a potent activator of Protein Kinase C (PKC) isoforms. The activation of PKC initiates a cascade of phosphorylation events that regulate a wide array of cellular processes.

Upon its generation at the cell membrane, DLG, in conjunction with phosphatidylserine (B164497) and calcium (for conventional PKC isoforms), binds to the C1 domain of PKC, causing a conformational change that relieves autoinhibition and activates the kinase.

While the specific downstream targets of DLG-activated PKC are not fully elucidated, general PKC signaling pathways involve the phosphorylation of proteins that regulate:

  • Gene Expression: Through the activation of transcription factors.

  • Cell Proliferation and Differentiation.

  • Apoptosis.

  • Cytoskeletal Organization.

There is evidence to suggest that different DAG species may exhibit some selectivity for different PKC isoforms. For instance, analogs of DLG have been shown to be poor activators of PKC alpha, suggesting a potential for isoform-specific signaling by DLG[11][12].

G_4 DLG This compound PKC Protein Kinase C (e.g., PKCδ, ε, θ) DLG->PKC Activation Substrate Downstream Substrates PKC->Substrate Phosphorylation Response Cellular Responses (Gene Expression, Proliferation, etc.) Substrate->Response

Figure 4: Simplified DLG-PKC Signaling Pathway.

Conclusion

This compound is a critical lipid molecule at the intersection of metabolism and cellular signaling. Its endogenous levels are tightly controlled through the interplay of de novo synthesis and phospholipid hydrolysis. While significant progress has been made in understanding the general pathways of DAG metabolism and signaling, further research is needed to delineate the specific quantitative contributions of each pathway to the DLG pool in different tissues and to identify the precise downstream signaling events mediated by this particular diacylglycerol species. The experimental protocols outlined in this guide provide a framework for researchers to pursue these important questions.

References

The Role of 1,2-Dilinoleoyl-sn-glycerol in Signal Transduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilinoleoyl-sn-glycerol (DLG) is a specific molecular species of diacylglycerol (DAG), a critical second messenger in a multitude of cellular signaling pathways.[1][2] Comprising a glycerol (B35011) backbone with two linoleic acid chains esterified at the sn-1 and sn-2 positions, DLG plays a pivotal role in the activation of key effector proteins, most notably Protein Kinase C (PKC).[][4] This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and downstream effects of DLG in signal transduction, supported by experimental protocols and quantitative data.

Biosynthesis and Metabolism of this compound

The primary route for the generation of DLG as a signaling molecule is through the hydrolysis of membrane phospholipids, particularly phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). This enzymatic reaction is typically initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular stimuli such as hormones, growth factors, and neurotransmitters.

The metabolic fate of DLG is tightly regulated to ensure transient and localized signaling. DLG can be phosphorylated by diacylglycerol kinases (DGKs) to phosphatidic acid (PA), another important signaling lipid, or it can be acylated by diacylglycerol acyltransferases (DGATs) to form triacylglycerols (TAGs) for energy storage.

Core Signaling Pathway: The PLC-DAG-PKC Axis

The canonical signaling pathway involving DLG centers on the activation of Protein Kinase C (PKC) isozymes. This process is a cornerstone of intracellular signal transduction, influencing a vast array of cellular processes including proliferation, differentiation, apoptosis, and neuronal plasticity.[]

Mechanism of PKC Activation
  • Generation of DLG: Upon receptor stimulation, activated PLC cleaves PIP2 into inositol (B14025) trisphosphate (IP3) and DLG. IP3 diffuses into the cytoplasm to trigger the release of calcium from intracellular stores.

  • Translocation of PKC: Conventional PKC isoforms (cPKCs), which are calcium-dependent, are recruited from the cytosol to the plasma membrane by the elevated intracellular calcium levels.

  • Binding of DLG: At the membrane, DLG binds to the C1 domain of PKC. This interaction induces a conformational change in the pseudosubstrate region of PKC, relieving its autoinhibitory constraint on the catalytic domain.

  • Substrate Phosphorylation: The now-active PKC can phosphorylate a wide range of downstream target proteins on their serine and threonine residues, thereby propagating the signal.

PLC_DAG_PKC_Pathway Extracellular_Signal Extracellular Signal (Hormone, Growth Factor) Receptor GPCR / RTK Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG This compound (DLG) PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_inactive Inactive PKC Ca_Release->PKC_inactive recruits PKC_active Active PKC DAG->PKC_active activates PKC_inactive->DAG binds Downstream_Targets Downstream Substrates PKC_active->Downstream_Targets phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Downstream_Targets->Cellular_Response Neuronal_Signaling_Workflow DLG This compound (DLG) PKC PKC Activation DLG->PKC GAP43 GAP-43 Phosphorylation PKC->GAP43 SynapticPlasticity Synaptic Plasticity (LTP/LTD) PKC->SynapticPlasticity Actin Actin Cytoskeleton Remodeling GAP43->Actin GrowthCone Growth Cone Guidance Actin->GrowthCone Memory Learning & Memory SynapticPlasticity->Memory PKC_Assay_Workflow Start Start Prepare_Lipids Prepare DLG/PS Vesicles Start->Prepare_Lipids Mix_Components Combine Vesicles, PKC, and Substrate Prepare_Lipids->Mix_Components Initiate_Reaction Add ATP (γ-³²P) Mix_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop with TCA Incubate->Stop_Reaction Spot_Paper Spot on Phosphocellulose Paper Stop_Reaction->Spot_Paper Wash Wash Paper Spot_Paper->Wash Quantify Scintillation Counting Wash->Quantify End End Quantify->End

References

The Intricate Dance of 1,2-Dilinoleoyl-sn-glycerol and Protein Kinase C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the activation of Protein Kinase C (PKC) by the endogenous second messenger, 1,2-dilinoleoyl-sn-glycerol. While direct quantitative data for this specific diacylglycerol (DAG) is limited in publicly available research, this document synthesizes the established principles of DAG-mediated PKC activation, incorporates comparative data from structurally similar polyunsaturated DAGs, and provides detailed experimental protocols to facilitate further investigation.

Introduction: The Role of Diacylglycerols in Cellular Signaling

Diacylglycerols are critical second messengers generated at the cellular membrane in response to extracellular signals. The hydrolysis of membrane phospholipids (B1166683), primarily phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), yields DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). While IP3 mobilizes intracellular calcium, DAG remains within the membrane to activate its primary effector, Protein Kinase C.

The PKC family of serine/threonine kinases plays a pivotal role in a vast array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism. The activation of conventional (cPKC) and novel (nPKC) isoforms is critically dependent on the presence of DAG in the membrane. Atypical PKCs (aPKCs) are not regulated by DAG. The structure of the acyl chains of DAG molecules can significantly influence their potency and specificity towards different PKC isoforms. This compound, containing two polyunsaturated linoleic acid chains, represents an important, yet less-studied, endogenous activator of this crucial signaling pathway.

The Mechanism of PKC Activation by this compound

The activation of conventional and novel PKC isoforms by this compound is a multi-step process involving translocation to the cell membrane and conformational changes that relieve autoinhibition.

  • Generation at the Membrane : Upon cell stimulation, this compound is produced by PLC-mediated hydrolysis of phosphatidylinositol lipids containing linoleoyl chains.

  • Recruitment of PKC : The increased concentration of DAG in the inner leaflet of the plasma membrane creates a high-affinity binding site for the C1 domain of PKC. For conventional PKCs (α, βI, βII, γ), a concomitant increase in intracellular calcium, triggered by IP3, leads to the binding of Ca2+ to the C2 domain, which then associates with anionic phospholipids like phosphatidylserine (B164497) in the membrane. This initial membrane tethering facilitates the subsequent interaction of the C1 domain with DAG. Novel PKCs (δ, ε, η, θ) lack a calcium-sensitive C2 domain, and their translocation is primarily driven by the interaction of their C1 domain with DAG.[1][2]

  • Conformational Change and Activation : The binding of this compound to the C1 domain induces a significant conformational change in the PKC molecule. This change dislodges the pseudosubstrate sequence from the active site of the kinase domain, thereby relieving autoinhibition and allowing the kinase to phosphorylate its downstream targets.[1]

The two linoleoyl chains of this compound, with their characteristic kinks due to the double bonds, are thought to influence the biophysical properties of the membrane, which may also contribute to the efficacy of PKC activation.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG This compound (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive 4. Recruitment &   Activation PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate PKC_active->Substrate 5. Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular_Response Phospho_Substrate->Cellular_Response 6. Downstream      Effects Experimental_Workflow cluster_prep 1. Lipid Vesicle Preparation cluster_assay 2. In Vitro Kinase Assay cluster_quant 3. Quantification Mix_Lipids Mix PC, PS, and This compound in Chloroform Dry_Film Dry to a thin film (Nitrogen & Vacuum) Mix_Lipids->Dry_Film Hydrate Hydrate in Assay Buffer Dry_Film->Hydrate Vesicle_Formation Sonication or Extrusion Hydrate->Vesicle_Formation Reaction_Mix Prepare Reaction Mix: - Vesicles - Purified PKC - Substrate Peptide Vesicle_Formation->Reaction_Mix Initiate Initiate with [γ-³²P]ATP Reaction_Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Spot on P81 Paper Incubate->Terminate Wash Wash P81 Papers Terminate->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis Count->Analyze

References

A Technical Guide to the Biosynthesis and Metabolism of 1,2-Dilinoleoyl-sn-glycerol in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dilinoleoyl-sn-glycerol (DLG) is a specific molecular species of diacylglycerol (DAG) that plays a crucial role as a metabolic intermediate and a signaling molecule in eukaryotic cells. As a key node in lipid metabolism, DLG is situated at the crossroads of triacylglycerol (TAG) and phospholipid synthesis. Furthermore, its generation in response to extracellular signals leads to the activation of downstream effector proteins, most notably Protein Kinase C (PKC) isoforms, thereby influencing a myriad of cellular processes including proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the biosynthesis and metabolism of DLG, details its role in signal transduction, and presents established experimental protocols for its quantification.

Biosynthesis of this compound

The cellular pool of DLG is generated through three primary pathways: the de novo Kennedy pathway, the hydrolysis of phospholipids (B1166683) by phospholipase C, and the monoacylglycerol acylation pathway.

The Kennedy Pathway (de novo Synthesis)

The Kennedy pathway is the primary route for the de novo synthesis of glycerolipids, including DLG.[1] This pathway, occurring predominantly at the endoplasmic reticulum, involves the sequential acylation of a glycerol (B35011) backbone.

  • Glycerol-3-phosphate Acylation: The pathway initiates with the acylation of glycerol-3-phosphate by Glycerol-3-phosphate Acyltransferase (GPAT) , which esterifies a fatty acyl-CoA to the sn-1 position, forming lysophosphatidic acid (LPA).

  • Lysophosphatidic Acid Acylation: Subsequently, 1-Acylglycerol-3-phosphate Acyltransferase (AGPAT) catalyzes the addition of a second fatty acyl-CoA to the sn-2 position of LPA, yielding phosphatidic acid (PA). For the synthesis of DLG, this step would involve the incorporation of a linoleoyl-CoA.

  • Dephosphorylation: Finally, Phosphatidic Acid Phosphatase (PAP), also known as Lipin , dephosphorylates PA to produce 1,2-diacyl-sn-glycerol.[1] The specificity of the acyltransferases for linoleoyl-CoA at both the sn-1 and sn-2 positions is a determining factor for the synthesis of DLG through this pathway.

Kennedy_Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (sn-1-linoleoyl) G3P->LPA GPAT PA Phosphatidic Acid (1,2-dilinoleoyl) LPA->PA AGPAT DLG This compound PA->DLG PAP (Lipin) Pi Pi DLG->Pi dephosphorylation LinoleoylCoA1 Linoleoyl-CoA LinoleoylCoA1->LPA LinoleoylCoA2 Linoleoyl-CoA LinoleoylCoA2->PA

Figure 1. De novo biosynthesis of DLG via the Kennedy Pathway.
Hydrolysis of Phospholipids by Phospholipase C (PLC)

A rapid and significant source of DLG for signaling purposes is the hydrolysis of membrane phospholipids by Phospholipase C (PLC) .[2] Upon activation by various cell surface receptors, PLC enzymes cleave the phosphodiester bond of glycerophospholipids, releasing a polar head group and a DAG molecule.[3] The generation of DLG through this pathway is dependent on the presence of linoleoyl moieties at both the sn-1 and sn-2 positions of the parent phospholipid, such as 1,2-dilinoleoyl-sn-glycero-3-phosphocholine (B1674671) or 1,2-dilinoleoyl-sn-glycero-3-phosphoinositol. Plant PLCs are categorized into phosphatidylinositol-specific PLC (PI-PLC) and non-specific PLC (NPC), which can hydrolyze various phospholipids.[4]

PLC_Pathway Receptor Cell Surface Receptor PLC Phospholipase C Receptor->PLC Activation Phospholipid 1,2-Dilinoleoyl-Phospholipid (e.g., PI(4,5)P2) PLC->Phospholipid Hydrolysis DLG This compound Phospholipid->DLG Headgroup Inositol Trisphosphate (IP3) Phospholipid->Headgroup

Figure 2. Generation of DLG through phospholipid hydrolysis by PLC.
Monoacylglycerol Pathway

In the intestine, the resynthesis of triacylglycerols from dietary fats occurs via the monoacylglycerol pathway. Dietary TAGs are hydrolyzed to 2-monoacylglycerols and free fatty acids, which are then absorbed by enterocytes. Monoacylglycerol Acyltransferase (MGAT) then re-esterifies the 2-monoacylglycerol with a fatty acyl-CoA to form a 1,2-diacyl-sn-glycerol. If linoleic acid is the fatty acid incorporated, this can be a source of DLG.

Metabolism of this compound

Once synthesized, DLG can be further metabolized, primarily through two enzymatic pathways that lead to the formation of either triacylglycerols for energy storage or phosphatidic acid for phospholipid synthesis and signaling.

Conversion to Triacylglycerol by Diacylglycerol Acyltransferase (DGAT)

The primary fate of DLG in many cell types is its conversion to triacylglycerol (TAG). This reaction is catalyzed by Diacylglycerol Acyltransferase (DGAT) , which esterifies a third fatty acyl-CoA to the free hydroxyl group at the sn-3 position of DLG. This final step of the Kennedy pathway is crucial for energy storage in the form of lipid droplets.[5][6] The substrate specificity of DGAT isoforms can influence the fatty acid composition of the resulting TAG. Some DGAT2 isoforms have shown a preference for polyunsaturated fatty acyl-CoAs like linolenoyl-CoA.[6][7]

Phosphorylation to Phosphatidic Acid by Diacylglycerol Kinase (DGK)

Alternatively, DLG can be phosphorylated by Diacylglycerol Kinase (DGK) to form phosphatidic acid (PA).[8] This reaction consumes ATP and serves two main purposes: it terminates DAG-mediated signaling and generates PA, which is itself a signaling molecule and a precursor for the synthesis of other phospholipids.[8] Different DGK isoforms exhibit distinct substrate specificities; for instance, DGKε shows a preference for DAG species containing arachidonic acid or linoleic acid at the sn-2 position.[9]

DLG_Metabolism DLG This compound TAG Triacylglycerol (Trilinolein) DLG->TAG DGAT PA Phosphatidic Acid (1,2-dilinoleoyl) DLG->PA DGK ADP ADP PA->ADP AcylCoA Acyl-CoA AcylCoA->TAG ATP ATP ATP->PA

Figure 3. Major metabolic fates of this compound.

Role in Signal Transduction: Activation of Protein Kinase C (PKC)

DLG, like other sn-1,2-diacylglycerols, is a potent second messenger that activates specific isoforms of Protein Kinase C (PKC).[10][11] The generation of DLG at the plasma membrane, typically through PLC-mediated hydrolysis of phospholipids, leads to the recruitment and activation of conventional (cPKC; α, β, γ) and novel (nPKC; δ, ε, η, θ) PKC isoforms.[10] These PKC isoforms contain a C1 domain that directly binds to DAG, leading to a conformational change that relieves autoinhibition and activates the kinase.[12] Activated PKC then phosphorylates a wide array of substrate proteins, thereby regulating diverse cellular processes. Some studies suggest that PKCα has a reduced affinity for certain DAG species.[13] The activation of PKCδ and PKCε by DAG has been implicated in the control of cell growth, differentiation, and apoptosis.[11][14]

PKC_Activation DLG This compound (at membrane) PKC_active Active PKC DLG->PKC_active Recruitment & Activation PKC Inactive PKC (e.g., PKCα, δ, ε) PKC->PKC_active Substrate_P Phosphorylated Substrate Protein PKC_active->Substrate_P Phosphorylation Substrate Substrate Protein Substrate->Substrate_P Response Cellular Response (e.g., proliferation, apoptosis) Substrate_P->Response

Figure 4. DLG-mediated activation of Protein Kinase C.

Quantitative Data

Precise quantitative data for DLG concentrations in various cell types and tissues, as well as the kinetic parameters of enzymes specifically utilizing DLG, are not extensively documented in the literature. The tables below summarize the available information and highlight areas where further research is needed.

Table 1: Reported Occurrences of this compound

Biological SourceContextReference
Rat Liver MitochondriaFound as a component of phosphatidic acid.[15]
Spinach Chloroplast MembranesComponent of phosphatidic acid.[15]
Pregnant WomenUpregulated in some individuals and suggested as a biomarker for preeclampsia.[15]
Cancer Cell LinesDifferences in triacylglycerol composition, including species with linoleic acid, observed between metabolic types of cancer cells.[3]

Table 2: Enzyme Substrate Specificity Relevant to DLG Metabolism

EnzymeIsoform(s)Substrate Preference/ActivityReference
Diacylglycerol Kinase (DGK)εShows preference for DAGs with linoleic acid at the sn-2 position.[9]
Diacylglycerol Kinase (DGK)α, ζ, εHigh degree of stereospecificity for 1,2-diacylglycerols over 2,3-diacylglycerols.[16]
Diacylglycerol Acyltransferase (DGAT)DGAT2Some isoforms exhibit preference for polyunsaturated fatty acyl-CoAs like linolenoyl-CoA.[6][7]
Diacylglycerol Acyltransferase (DGAT)TaDGAT2Active with C16 and C18 saturated and unsaturated fatty acyl-CoA and diacylglycerol substrates.[5]

Experimental Protocols

The accurate quantification of DLG in biological samples is challenging due to its low abundance and the presence of numerous other lipid species. Below are detailed methodologies for the extraction, separation, and quantification of DLG.

Lipid Extraction from Cells or Tissues

This protocol is a modification of the Bligh and Dyer method for improved recovery of anionic lipids.

Materials:

  • Phosphate-buffered saline (PBS)

  • Methanol (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • 0.1 N HCl

  • Internal standard (a non-endogenous diacylglycerol, e.g., d5-labeled DAG)

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

Procedure:

  • Sample Preparation: For cultured cells, wash the cell pellet with ice-cold PBS to remove media components. For tissues, homogenize a known weight of the tissue in a suitable buffer.

  • Internal Standard Addition: Add a known amount of the internal standard to the sample.

  • Solvent Extraction: To the sample, add a single-phase mixture of chloroform:methanol:0.1 N HCl (1:2:0.8, v/v/v). Vortex thoroughly to ensure complete mixing.

  • Phase Separation: Induce phase separation by adding chloroform and 0.1 N HCl to achieve a final ratio of chloroform:methanol:0.1 N HCl of 2:2:1.8 (v/v/v). Vortex vigorously and then centrifuge at a low speed (e.g., 1000 x g) for 5-10 minutes to separate the phases.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected using a glass Pasteur pipette and transferred to a new glass tube.

  • Drying: The solvent is evaporated under a stream of nitrogen gas. The dried lipid extract can be stored at -80°C until analysis.

Lipid_Extraction_Workflow Start Cell Pellet or Tissue Homogenate Add_IS Add Internal Standard Start->Add_IS Extraction Add Chloroform:Methanol:HCl (1:2:0.8) Add_IS->Extraction Phase_Separation Add Chloroform and HCl (Final Ratio 2:2:1.8) Extraction->Phase_Separation Centrifuge Centrifuge (1000 x g, 10 min) Phase_Separation->Centrifuge Collect_Organic Collect Lower Organic Phase Centrifuge->Collect_Organic Dry Evaporate Solvent (Nitrogen Stream) Collect_Organic->Dry Store Store at -80°C Dry->Store

Figure 5. Workflow for the extraction of lipids from biological samples.
Quantification of DLG by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual lipid species, including DLG.

Materials:

  • Dried lipid extract

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

  • Reversed-phase C18 column

  • Mobile phases (e.g., A: water with 0.1% formic acid and 10 mM ammonium (B1175870) formate; B: acetonitrile/isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate)

  • DLG standard for calibration curve

Procedure:

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, such as methanol/chloroform (1:1, v/v).

  • Chromatographic Separation: Inject the sample onto the C18 column. Use a gradient elution to separate the different lipid classes. A typical gradient might start with a high percentage of mobile phase A, gradually increasing to a high percentage of mobile phase B to elute the more hydrophobic lipids like DLG.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. For quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument.

    • Precursor Ion: The precursor ion for DLG will be its [M+NH4]+ adduct.

    • Product Ion: A characteristic product ion is generated from the neutral loss of a linoleic acid molecule plus ammonia.

  • Quantification: Generate a standard curve using known concentrations of the DLG standard. Quantify the amount of DLG in the sample by comparing its peak area (normalized to the internal standard) to the standard curve.

Enzymatic Quantification of Total sn-1,2-Diacylglycerol

This assay provides a measure of the total amount of sn-1,2-diacylglycerols in a sample.

Materials:

  • Dried lipid extract

  • Diacylglycerol Kinase (DGK) from E. coli

  • [γ-³²P]ATP or a fluorescent ATP analog

  • Reaction buffer (containing cardiolipin (B10847521) and a detergent like octyl-β-glucoside to form mixed micelles)

  • Thin-layer chromatography (TLC) plate

  • TLC developing solvent (e.g., chloroform/methanol/acetic acid)

  • Phosphorimager or scintillation counter

Procedure:

  • Micelle Preparation: Resuspend the dried lipid extract in the reaction buffer containing cardiolipin and detergent to form mixed micelles, which will incorporate the DLG.

  • Enzymatic Reaction: Initiate the reaction by adding DGK and [γ-³²P]ATP. Incubate at 37°C for a defined period (e.g., 30 minutes). The DGK will phosphorylate the sn-1,2-diacylglycerols to form [³²P]phosphatidic acid.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Extract the lipids as described in section 5.1.

  • TLC Separation: Spot the lipid extract onto a TLC plate and develop the plate using the appropriate solvent system to separate the [³²P]phosphatidic acid from the unreacted [γ-³²P]ATP.

  • Quantification: Visualize the radioactive spots using a phosphorimager. The amount of radioactivity in the phosphatidic acid spot is directly proportional to the amount of sn-1,2-diacylglycerol in the initial sample. A standard curve with known amounts of a DAG standard should be run in parallel for absolute quantification.

Conclusion

This compound is a metabolically and functionally significant lipid molecule. Its synthesis and degradation are tightly regulated, and its role as a second messenger in activating PKC isoforms highlights its importance in cellular signaling. The experimental protocols outlined in this guide provide a framework for the detailed investigation of DLG's cellular functions. Further research is warranted to elucidate the precise cellular concentrations of DLG and the specific kinetic parameters of the enzymes that govern its metabolism, which will provide a more complete understanding of its role in health and disease.

References

A Technical Guide to 1,2-Dilinoleoyl-sn-glycerol as a Precursor for Other Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Dilinoleoyl-sn-glycerol (DLG) is a specific molecular species of diacylglycerol (DAG), a class of glycerolipids composed of a glycerol (B35011) backbone with two fatty acid chains.[1] DLG, which features two linoleic acid chains at the sn-1 and sn-2 positions, is a critical intermediate in lipid metabolism.[2][3] It stands at a crucial metabolic branch point, serving as a direct precursor for the synthesis of major lipid classes, including triacylglycerols (TAGs) and phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[1][4] Beyond its structural role, the broader DAG class functions in cellular signaling, primarily through the activation of protein kinase C (PKC).[4] Understanding the metabolic fate of DLG is essential for research into lipid homeostasis, membrane biophysics, and the development of therapeutics targeting lipid-related metabolic disorders.

Physicochemical Properties of this compound

A foundational understanding of DLG begins with its physical and chemical characteristics, which influence its biological function and analytical behavior.

PropertyValueSource
Molecular Formula C₃₉H₆₈O₅[2]
Molecular Weight 617.0 g/mol [2]
Physical Description Solid[2]
Classification Glycerolipids [GL] -> Diacylglycerols [GL0201][2]
Synonyms sn-1,2-Dilinolein; 1,2-di-(9Z,12Z-octadecadienoyl)-sn-glycerol[2]

Metabolic Pathways: The Role of DLG as a Precursor

DLG is a central hub in the de novo synthesis of complex lipids. Its fate is determined by the action of several key enzymes that direct it towards either energy storage (TAGs) or membrane structure and signaling (phospholipids).[5][6]

Synthesis of Triacylglycerols (TAGs)

The conversion of DLG to TAG is the final step in the primary pathway for fat storage. This reaction is catalyzed by diacylglycerol O-acyltransferase (DGAT) enzymes.

  • Reaction: this compound + Acyl-CoA → Triacylglycerol + CoA-SH

  • Enzyme: Diacylglycerol O-acyltransferase (DGAT)

  • Significance: This pathway sequesters fatty acids into neutral lipids for storage in lipid droplets. DLG analogs, such as 1,2-dioleoyl-sn-glycerol, are commonly used as substrates in DGAT1 assays to screen for potential enzyme inhibitors.[7]

Synthesis of Phosphatidylcholine (PC)

The formation of PC from DLG is a crucial step in the Kennedy pathway, responsible for de novo synthesis of this major membrane phospholipid.[5][8]

  • Reaction: this compound + CDP-choline → 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine + CMP

  • Enzyme: CDP-choline:1,2-diacylglycerol cholinephosphotransferase (CPT)[9]

  • Significance: This pathway is vital for generating PC for membrane biogenesis and lipoprotein assembly. The enzyme CPT is an integral membrane protein, primarily located in the endoplasmic reticulum.[8]

Synthesis of Phosphatidylethanolamine (PE)

Similar to PC synthesis, PE is generated from DLG via the Kennedy pathway, utilizing a different head group donor.[10][11]

  • Reaction: this compound + CDP-ethanolamine → 1,2-Dilinoleoyl-sn-glycero-3-phosphoethanolamine + CMP

  • Enzyme: CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT)[12]

  • Significance: PE is a major component of cellular membranes, playing roles in membrane fusion, curvature, and serving as a precursor for other lipids.[11] The synthesis of PE from DLG occurs primarily in the endoplasmic reticulum.[13][14]

Visualization of Metabolic and Experimental Workflows

DLG Metabolic Pathways

DLG_Metabolism Metabolic Fate of this compound (DLG) DLG This compound (DLG) sub1 DLG->sub1 sub2 DLG->sub2 sub3 DLG->sub3 TAG Triacylglycerol (TAG) PC Phosphatidylcholine (PC) PE Phosphatidylethanolamine (PE) sub1->TAG DGAT sub2->PC CPT sub3->PE EPT AcylCoA Acyl-CoA AcylCoA->sub1 CDP_Choline CDP-Choline CDP_Choline->sub2 CDP_Ethanolamine CDP-Ethanolamine CDP_Ethanolamine->sub3

Caption: Metabolic pathways originating from this compound (DLG).

General Lipidomics Experimental Workflow

Lipidomics_Workflow General Workflow for Lipid Analysis Sample Biological Sample (Cells, Tissue, Biofluid) Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extraction Separation Chromatographic Separation (LC or HPTLC) Extraction->Separation Analysis Mass Spectrometry (MS, MS/MS) Separation->Analysis Data Data Processing & Analysis (Identification & Quantification) Analysis->Data

Caption: A typical experimental workflow for the analysis of DLG and its metabolites.

Experimental Protocols

Detailed and reproducible methodologies are critical for studying DLG metabolism. The following sections provide protocols for cell culture, lipid analysis, and enzyme assays.

Cell Culture Models for Lipid Metabolism Studies

Studying lipid metabolism in vitro requires appropriate cell models that accurately reflect in vivo processes.[15]

  • Recommended Cell Lines:

    • Hepatocytes: Primary hepatocytes are the gold standard, but cell lines like AML12 and HepG2 are commonly used to study hepatic lipid metabolism.[15]

    • Adipocytes: 3T3-L1 preadipocytes, which can be differentiated into mature adipocytes, are a widely used model for investigating fat storage and metabolism.[16][17]

    • Myotubes: C2C12 myoblasts differentiated into myotubes can be used to study insulin (B600854) sensitivity and lipid metabolism in muscle cells.[17]

  • General Culture Protocol (Adherent Cells):

    • Maintenance: Culture cells in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C and 5% CO₂.

    • Subculture: Passage cells upon reaching 80-90% confluency using trypsin-EDTA to detach them.

    • Experimental Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that allows them to reach the desired confluency for the experiment.

    • Treatment: For lipid metabolism studies, cells can be treated with fatty acids (e.g., linoleic acid) or other compounds to modulate lipid pathways. For instance, cells can be incubated with a lipid mixture of palmitate/oleate/linoleate for 24 hours to induce lipid loading.[15]

Lipid Extraction from Cultured Cells

Efficient extraction is crucial for accurate quantification of DLG and its derivatives.

  • Protocol (based on Folch method):

    • Preparation: Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • Lysis & Extraction: Add 1 mL of ice-cold methanol (B129727) directly to the plate to quench metabolic activity. Scrape the cells and transfer the cell suspension to a glass tube.[18]

    • Add 2 mL of chloroform (B151607) to the tube.

    • Vortex the mixture vigorously for 1-2 minutes to ensure a single-phase system and complete extraction.

    • Phase Separation: Add 0.8 mL of 0.9% NaCl solution (or PBS) to induce phase separation. Vortex again for 30 seconds.

    • Centrifuge the sample at a low speed (e.g., 1000 x g) for 5-10 minutes to achieve clear phase separation.

    • Collection: Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.

    • Drying: Evaporate the solvent under a stream of nitrogen gas.

    • Storage: Resuspend the dried lipid film in a suitable solvent (e.g., chloroform/methanol 2:1) for storage at -80°C until analysis.

Analysis of DLG and Metabolites

Mass spectrometry (MS) coupled with liquid chromatography (LC) is the preferred method for sensitive and specific lipid analysis.[4][19]

  • LC-MS/MS Protocol Outline:

    • Sample Preparation: Resuspend the extracted lipids in an appropriate injection solvent (e.g., methanol/isopropanol).

    • Chromatography: Inject the sample onto a reverse-phase LC column (e.g., a C18 column). Separate the lipids using a gradient of mobile phases, typically containing water, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

    • Mass Spectrometry:

      • Ionize the eluting lipids using electrospray ionization (ESI).

      • Perform a full scan (MS1) to detect precursor ions corresponding to DLG and its expected metabolites (TAGs, PC, PE).

      • Perform tandem MS (MS/MS or MS2) on selected precursor ions to generate characteristic fragment ions for structural confirmation and identification.[4]

    • Quantification: Quantify the lipids by comparing the peak areas of the detected species to those of known amounts of internal standards added at the beginning of the extraction process.

Diacylglycerol (DAG) Quantification Assay

Commercial kits provide a streamlined method to quantify total DAG levels in cell or tissue lysates.[20][21]

  • Principle: This is a coupled enzymatic assay. First, a kinase phosphorylates DAG to produce phosphatidic acid (PA). A lipase (B570770) then hydrolyzes PA to glycerol-3-phosphate, which is subsequently oxidized to produce hydrogen peroxide (H₂O₂). The H₂O₂ reacts with a fluorometric probe to generate a signal proportional to the amount of DAG in the sample.[20][21]

  • Protocol (based on commercial kits):

    • Sample Preparation: Prepare cell lysates according to the kit's instructions.

    • Standard Curve: Prepare a standard curve using the provided DAG standard (often 1,2-dioleoyl-sn-glycerol).[20]

    • Background Control: For each sample, set up two reactions: one with the kinase mixture (+Kin) and one without (-Kin) to measure and subtract the background from pre-existing phosphatidic acid.

    • Kinase Reaction: Add the Kinase Mixture to the "+Kin" wells. Add assay buffer to the "-Kin" wells. Incubate at 37°C for 1-2 hours.

    • Lipase Reaction: Add the Lipase Solution to all wells and incubate at 37°C for 30 minutes.

    • Detection Reaction: Add the Detection Enzyme Mixture (containing glycerol-3-phosphate oxidase and the fluorometric probe) to all wells.

    • Measurement: Incubate for a specified time (e.g., 30-60 minutes) at 37°C, protected from light. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-560/585-595 nm).[20]

    • Calculation: Subtract the fluorescence of the "-Kin" well from the "+Kin" well for each sample. Calculate the DAG concentration based on the standard curve.

Visualization of DAG Assay Protocol

DAG_Assay_Workflow Workflow for a Fluorometric DAG Enzyme Assay Sample Sample (e.g., Cell Lysate containing DLG) Kinase Phosphatidic Acid (PA) Sample->Kinase + Kinase Mixture Lipase Glycerol-3-Phosphate (G3P) Kinase->Lipase + Lipase Oxidase Hydrogen Peroxide (H₂O₂) Lipase->Oxidase + GPO Enzyme Mixture Detection Fluorescent Product Oxidase->Detection + Fluorometric Probe

Caption: Reaction sequence for the enzymatic quantification of diacylglycerol (DAG).

References

The Genesis of a Lipid Messenger: An In-depth Technical Guide to the Discovery and History of Diacylglycerol Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol (DAG), a seemingly simple lipid molecule composed of a glycerol (B35011) backbone and two fatty acid chains, holds a pivotal position in the intricate world of cellular communication. It functions as a crucial second messenger, a transient intracellular signaling molecule that relays information from cell surface receptors to downstream effector proteins, thereby orchestrating a multitude of physiological processes. The discovery and elucidation of the DAG signaling pathway represent a landmark achievement in cell biology, unveiling a fundamental mechanism by which cells respond to their environment. This technical guide provides a comprehensive historical account of the key discoveries, details the experimental methodologies that propelled the field forward, and presents the core signaling pathways in a visually accessible format for researchers, scientists, and professionals in drug development.

The Dawn of an Era: The Phosphoinositide Effect

The story of diacylglycerol signaling begins not with DAG itself, but with the observation of a curious phenomenon involving its parent molecules, the phosphoinositides. In the 1950s, the husband-and-wife team of Lowell and Mabel Hokin made a groundbreaking discovery that would lay the foundation for the entire field. Their research, initially focused on understanding the mechanisms of enzyme secretion in pancreas slices, revealed a rapid increase in the turnover of specific membrane phospholipids (B1166683), namely phosphoinositides, upon stimulation with acetylcholine.[1][2][3] This "phosphoinositide effect," characterized by an increased incorporation of inorganic phosphate (B84403) ([³²P]) into these lipids, was a novel and intriguing observation, hinting at a previously unknown signaling paradigm.[1]

A Pivotal Breakthrough: The Discovery of Protein Kinase C

For over two decades, the physiological significance of the phosphoinositide effect remained enigmatic. The crucial breakthrough came in 1977 from the laboratory of the Japanese biochemist Yasutomi Nishizuka.[4][5][6][7] While investigating cyclic nucleotide-independent protein kinases, Nishizuka and his colleagues discovered a new enzyme that was activated by calcium and phospholipids.[4][5][6][7] They named this enzyme protein kinase C (PKC).[4][5][6][7]

Further investigation revealed that the activation of PKC was exquisitely dependent on the presence of diacylglycerol.[4] Nishizuka's team demonstrated that in the presence of DAG, the calcium requirement for PKC activation was dramatically reduced to physiological intracellular concentrations. This finding was a watershed moment, as it directly linked the receptor-stimulated breakdown of phosphoinositides to the activation of a protein kinase, thereby identifying DAG as a bona fide second messenger.

The Upstream Link: Unraveling the Role of Phospholipase C

With the identification of DAG as the activator of PKC, the next critical step was to understand how DAG was generated in response to extracellular signals. Research efforts soon converged on a class of enzymes known as phospholipase C (PLC).[8][9] These enzymes were found to catalyze the hydrolysis of a specific phosphoinositide, phosphatidylinositol 4,5-bisphosphate (PIP₂), at the plasma membrane.[8][9] This cleavage event generates two distinct second messengers: the membrane-bound diacylglycerol (DAG), which remains in the plane of the membrane to activate PKC, and the water-soluble inositol (B14025) 1,4,5-trisphosphate (IP₃), which diffuses into the cytosol to trigger the release of calcium from intracellular stores.[8][9] The discovery of PLC provided the crucial upstream link between receptor activation and the generation of both DAG and IP₃, solidifying the canonical pathway of phosphoinositide signaling.

Expanding the Network: Beyond Protein Kinase C

While PKC was the first and most well-characterized effector of DAG, subsequent research revealed that the influence of this lipid messenger was far more widespread. A diverse array of proteins, each containing a conserved C1 domain capable of binding DAG, were identified as downstream targets. These include:

  • Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase Ras. Upon binding to DAG, RasGRPs are recruited to the membrane where they activate Ras, a key regulator of cell growth, proliferation, and differentiation.

  • Chimaerins: This family of proteins possesses Rac GTPase-activating protein (GAP) activity. Their interaction with DAG at the membrane modulates the activity of Rac, a critical component of the cytoskeleton and cell migration machinery.

  • Munc13 proteins: These are essential for the priming of synaptic vesicles for exocytosis in neurons. DAG binding to Munc13 proteins plays a crucial role in regulating neurotransmitter release.

  • Protein Kinase D (PKD): A family of serine/threonine kinases that are activated downstream of PKC and also directly by DAG, PKD is involved in a wide range of cellular processes, including cell proliferation, survival, and membrane trafficking.[10]

The discovery of these non-PKC effectors demonstrated that DAG signaling is not a linear pathway but rather a complex and branched network that influences a wide spectrum of cellular functions.

Data Presentation

Table 1: Kinetic Parameters of Phospholipase C β-Isoforms
IsoformKm for PIP₂ (µM)Vmax (µmol/min/mg)
PLC-β115 ± 218 ± 1
PLC-β225 ± 312 ± 1
PLC-β312 ± 122 ± 2

Data are representative values and can vary based on experimental conditions.

Table 2: Activation of Protein Kinase C Isoforms by Diacylglycerol Species
PKC IsoformDAG SpeciesEC₅₀ (mol%)Relative Activation
PKCα1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)~1+++
PKCβI1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)~1.5++
PKCγ1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)~1.2++
PKCδ1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)~0.8+++
PKCε1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)~1++

EC₅₀ values and relative activation are dependent on the specific assay conditions and lipid composition of the vesicles. +++ denotes strong activation, ++ denotes moderate activation.[11][12]

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay using [γ-³²P]ATP

This protocol outlines the fundamental steps for measuring the activity of purified or immunoprecipitated PKC by monitoring the transfer of a radiolabeled phosphate from ATP to a substrate peptide.[13][14][15][16][17]

Materials:

  • Purified or immunoprecipitated PKC

  • PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

  • Lipid vesicles (e.g., phosphatidylserine (B164497) and diacylglycerol)

  • 5x Laemmli sample buffer

  • P81 phosphocellulose paper or SDS-PAGE equipment

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare Lipid Vesicles:

    • Mix phosphatidylserine and diacylglycerol in chloroform (B151607) in a glass tube.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube on ice, combine the assay buffer, lipid vesicles, PKC substrate peptide, and the PKC enzyme preparation.

    • Initiate the reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km of the PKC isoform being tested.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction:

    • Terminate the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) or by spotting the reaction mixture onto P81 phosphocellulose paper.

  • Quantification:

    • P81 Paper Method: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. The amount of incorporated ³²P is then quantified by scintillation counting.

    • SDS-PAGE Method: Add 5x Laemmli sample buffer to the reaction, boil, and resolve the proteins by SDS-PAGE. The gel is then dried and exposed to a phosphorimager screen to visualize and quantify the phosphorylated substrate.

Measurement of Cellular Diacylglycerol Levels using the DAG Kinase Assay

This method quantifies the amount of DAG in cell lysates by converting it to [³²P]phosphatidic acid using DAG kinase and [γ-³²P]ATP.[18][19][20][21]

Materials:

  • Cultured cells

  • [γ-³²P]ATP

  • Recombinant DAG kinase

  • DAG standards

  • Lipid extraction reagents (chloroform, methanol, 0.9% NaCl)

  • TLC plates and developing solvents

  • Phosphorimager

Procedure:

  • Cell Lysis and Lipid Extraction:

    • Harvest and lyse the cells.

    • Extract the lipids using the Bligh and Dyer method (chloroform:methanol:water).

    • Dry the lipid extract under a stream of nitrogen.

  • DAG Kinase Reaction:

    • Resuspend the dried lipid extract in a reaction buffer containing DAG kinase, [γ-³²P]ATP, and detergents to solubilize the lipids.

    • Incubate the reaction at room temperature to allow for the conversion of DAG to [³²P]phosphatidic acid.

  • Lipid Extraction and Separation:

    • Stop the reaction and re-extract the lipids.

    • Spot the lipid extract onto a silica (B1680970) TLC plate alongside known amounts of [³²P]phosphatidic acid standards.

    • Develop the TLC plate using an appropriate solvent system to separate phosphatidic acid from other lipids.

  • Quantification:

    • Dry the TLC plate and expose it to a phosphorimager screen.

    • Quantify the amount of [³²P]phosphatidic acid in the samples by comparing the signal intensity to the standard curve.

Phosphoinositide Turnover Assay using [³H]myo-inositol

This classic assay measures the accumulation of inositol phosphates, the water-soluble products of PLC activity, in cells pre-labeled with [³H]myo-inositol.[22][23][24][25][26]

Materials:

  • Cultured cells

  • [³H]myo-inositol

  • Agonist of interest

  • LiCl (to inhibit inositol monophosphatases)

  • Dowex anion-exchange resin

  • Scintillation fluid and counter

Procedure:

  • Cell Labeling:

    • Incubate the cells with [³H]myo-inositol for 24-48 hours to allow for its incorporation into the cellular phosphoinositide pools.

  • Agonist Stimulation:

    • Pre-incubate the labeled cells with LiCl.

    • Stimulate the cells with the desired agonist for a specific time course.

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by adding ice-cold perchloric acid or TCA.

    • Neutralize the extracts and apply them to a Dowex anion-exchange column.

  • Separation and Quantification:

    • Wash the column to remove unincorporated [³H]myo-inositol.

    • Elute the inositol phosphates with increasing concentrations of ammonium (B1175870) formate.

    • Quantify the amount of radioactivity in each fraction using a scintillation counter.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Canonical_DAG_Signaling_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Downstream Downstream Effectors PKC->Downstream Phosphorylates Ca_release->PKC Co-activates (cPKC)

Caption: The canonical diacylglycerol signaling pathway.

PKC_Kinase_Assay_Workflow Start Start: Prepare Reaction Mix Incubate Incubate at 30°C Start->Incubate Add [γ-³²P]ATP Stop Stop Reaction Incubate->Stop Separate Separate Substrate from [γ-³²P]ATP Stop->Separate e.g., P81 paper or SDS-PAGE Quantify Quantify ³²P Incorporation Separate->Quantify Scintillation counting or Phosphorimaging End End: Analyze Data Quantify->End

Caption: Experimental workflow for an in vitro PKC kinase assay.

Non_Canonical_DAG_Signaling DAG Diacylglycerol (DAG) RasGRP RasGRP DAG->RasGRP Activates Chimaerin Chimaerin DAG->Chimaerin Activates Munc13 Munc13 DAG->Munc13 Activates Ras Ras Activation RasGRP->Ras Rac Rac Inactivation Chimaerin->Rac Vesicle Vesicle Priming Munc13->Vesicle

Caption: Non-canonical diacylglycerol signaling pathways.

Conclusion

The journey from the initial observation of the "phosphoinositide effect" to the current understanding of the complex and multifaceted diacylglycerol signaling network is a testament to the power of curiosity-driven research and the development of innovative experimental techniques. What began as a puzzling metabolic response has blossomed into a field that has profound implications for our understanding of cellular regulation in health and disease. The core components of this pathway, particularly the phospholipase C and protein kinase C families, have emerged as critical targets for drug development in areas ranging from cancer and cardiovascular disease to neurological and immunological disorders. This in-depth guide serves as a valuable resource for both seasoned researchers and newcomers to the field, providing a solid foundation in the history, methodology, and conceptual framework of diacylglycerol signaling. The continued exploration of this vital signaling nexus promises to unveil even more intricate layers of cellular control and offer new avenues for therapeutic intervention.

References

Methodological & Application

Application Notes and Protocols for 1,2-Dilinoleoyl-sn-glycerol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilinoleoyl-sn-glycerol is a bioactive lipid that belongs to the diacylglycerol (DAG) family. As a second messenger, it plays a crucial role in a variety of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC).[1][2] The activation of PKC by DAGs like this compound influences a wide range of cellular processes, including proliferation, differentiation, apoptosis, and metabolic regulation.[1] Its hydrophobic nature allows it to be incorporated into lipid membranes, making it an essential tool for studying membrane dynamics and the effects of lipid signaling in a cell culture setting.[1] These application notes provide detailed protocols for the use of this compound in cell culture, along with a summary of available data on related compounds to guide experimental design.

Data Presentation

The following tables summarize quantitative data from studies on the effects of various diacylglycerol analogs in cell culture. This data can be used as a starting point for determining appropriate experimental concentrations for this compound.

Table 1: Working Concentrations of Diacylglycerol Analogs in Cell Culture

Diacylglycerol AnalogCell LineApplicationWorking ConcentrationIncubation TimeObserved EffectReference
1,2-Dioctanoyl-sn-glycerol (diC8)Embryonic chicken spinal cord explantsNeurite outgrowth5 µMNot specifiedStimulated neurite outgrowth by up to 25%[3]
1,2-Dioctanoyl-sn-glycerol (diC8)Embryonic chicken spinal cord explantsNeurite outgrowth30-60 µMA few minutesReduced neurite outgrowth by up to 37%, induced retraction of filopodia[3]
1-Oleoyl-2-acetyl-sn-glycerol (B13814) (OAG)GH3 anterior pituitary cellsCalcium current modulation4-60 µM (IC50 ≈ 25 µM)~15 secondsReversibly reduced Ca2+ currents[4]
1,2-Dioctanoyl-sn-glycerol (diC8)MCF-7 human breast cancer cellsProtein Kinase C translocation43 µg/mL5 minutesInduced a 26% translocation of PKC from cytosol to particulate fraction[5]
1,2-Dioleoyl-sn-glycerol (DOG)IEC-18 cellsProtein Kinase Cα translocation25 µg/mL15 minutesEfficiently translocated PKCα to the plasma membrane[6]

Table 2: Solubility of this compound and Related Compounds

CompoundSolventSolubility
This compoundDMF>20 mg/mL
This compoundDMSO>7 mg/mL
This compoundEthanol (B145695)>30 mg/mL
This compoundPBS (pH 7.2)>250 µg/mL
1,2-Dioctanoyl-sn-glycerolEthanol, DMSO, DMF~7 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound

  • Sterile, anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Bring the vial of this compound to room temperature.

  • Prepare a stock solution by dissolving this compound in sterile DMSO or ethanol. A common stock concentration is 10 mg/mL.

  • To aid in dissolution, vortex the solution thoroughly.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage, protected from light.[7]

Protocol 2: Application of this compound to Cell Culture

Materials:

  • Prepared this compound stock solution

  • Cultured cells in appropriate multi-well plates or flasks

  • Complete cell culture medium, pre-warmed to 37°C

  • Vehicle control (DMSO or ethanol)

Procedure:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final working concentration in pre-warmed complete cell culture medium. It is recommended to perform a serial dilution to test a range of concentrations.

  • To ensure a homogenous mixture and prevent precipitation, add the stock solution dropwise to the medium while gently vortexing or swirling.

  • Prepare a vehicle control by adding the same volume of DMSO or ethanol (used to prepare the stock solution) to an equal volume of complete cell culture medium. The final concentration of the solvent in the medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]

  • Aspirate the existing medium from the cultured cells.

  • Add the medium containing the desired concentration of this compound or the vehicle control to the cells.

  • Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Protocol 3: Protein Kinase C (PKC) Activity Assay

This protocol provides a general workflow for assessing PKC activity following treatment with this compound. Specific assay kits with detailed instructions are commercially available.

Materials:

  • Cells treated with this compound and control cells

  • Cell lysis buffer

  • Protein assay reagent (e.g., BCA or Bradford)

  • PKC assay kit (containing PKC substrate, ATP, and reaction buffers)

  • Phosphocellulose paper or other capture method

  • Scintillation counter or plate reader

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Set up the PKC reaction according to the manufacturer's instructions. Typically, this involves incubating a standardized amount of cell lysate with a PKC-specific substrate peptide, ATP (often radiolabeled, e.g., [γ-³²P]ATP), and the necessary co-factors in a reaction buffer.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding a stop solution or by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate (B84403) is proportional to the PKC activity in the cell lysate.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on cell proliferation.

Materials:

  • Cells seeded in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control as described in Protocol 2.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

  • Aspirate the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Dilinoleoyl- sn-glycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive PKC_active Active PKC PKC_inactive->PKC_active Activated by DAG + Ca2+ Downstream Downstream Targets PKC_active->Downstream Phosphorylates Response Cellular Responses (Proliferation, Differentiation, etc.) Downstream->Response

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis Stock Prepare this compound Stock Solution (e.g., 10 mg/mL in DMSO) Working Prepare Working Solutions in Cell Culture Medium Stock->Working Seed Seed Cells in Multi-well Plates Treat Treat Cells with Working Solutions and Vehicle Control Seed->Treat Incubate Incubate for Desired Time Treat->Incubate PKC_Assay PKC Activity Assay Incubate->PKC_Assay Prolif_Assay Cell Proliferation Assay (e.g., MTT) Incubate->Prolif_Assay Data Data Analysis and Interpretation PKC_Assay->Data Prolif_Assay->Data

Caption: Experimental workflow for studying this compound.

References

Preparing 1,2-Dilinoleoyl-sn-glycerol Solutions for Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilinoleoyl-sn-glycerol (DLG) is a crucial diacylglycerol (DAG) involved in cellular signaling. As a second messenger, it plays a pivotal role in the activation of Protein Kinase C (PKC), a family of enzymes that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. Accurate and reproducible experimental results involving DLG hinge on the correct preparation of its solutions. These application notes provide detailed protocols for the preparation of DLG solutions for various experimental settings, along with data on its solubility and stability to ensure optimal experimental outcomes.

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular Formula C₃₉H₆₈O₅
Molecular Weight 617.0 g/mol
Appearance Solid

[1]

Solubility Data
SolventSolubilityReference
Dimethylformamide (DMF)20 mg/mL[2]
Dimethyl sulfoxide (B87167) (DMSO)5 mg/mL[2]
Ethanol (B145695)30 mg/mL[2]
Phosphate-Buffered Saline (PBS, pH 7.2)0.25 mg/mL[2]

Note: The solubility of diacylglycerols in aqueous solutions is generally low. For cell culture applications, it is crucial to first dissolve DLG in an organic solvent before preparing the final working solution.

Storage and Stability
FormStorage TemperatureDurationReference
Pure Compound-20°C≥ 2 years[3]
In Solvent-80°C6 months[4]
In Solvent-20°C1 month[4]

Diacylglycerols are susceptible to oxidation, which can affect their biological activity.[5] It is recommended to store solutions in aliquots to minimize freeze-thaw cycles and protect from light.

Experimental Protocols

Protocol 1: Preparation of DLG Stock Solution in Organic Solvent

This protocol describes the preparation of a concentrated stock solution of DLG in an organic solvent.

Materials:

  • This compound (DLG)

  • Anhydrous ethanol, DMSO, or DMF

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional, but recommended for complete dissolution)

Procedure:

  • Weighing DLG: Accurately weigh the desired amount of DLG in a sterile microcentrifuge tube or glass vial. Perform this step in a chemical fume hood.

  • Adding Solvent: Add the appropriate volume of the chosen organic solvent (ethanol, DMSO, or DMF) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the DLG does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Protocol 2: Preparation of DLG Working Solution for Cell Culture Experiments

This protocol details the dilution of the DLG stock solution for use in cell-based assays.

Materials:

  • DLG stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile polypropylene (B1209903) tubes

  • Vortex mixer

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the DLG stock solution at room temperature.

  • Dilution: In a sterile polypropylene tube, add the desired volume of the DLG stock solution to a larger volume of pre-warmed complete cell culture medium to achieve the final working concentration.

    • Important: To avoid precipitation, add the DLG stock solution dropwise to the cell culture medium while continuously vortexing.

  • Final Concentration of Organic Solvent: Ensure that the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.5% for ethanol and ≤ 0.1% for DMSO).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the organic solvent (without DLG) to the cell culture medium.

  • Immediate Use: Use the freshly prepared DLG working solution immediately for your experiments. Do not store the working solution.

Protocol 3: Preparation of DLG-Containing Mixed Micelles for In Vitro Enzyme Assays (e.g., PKC Assay)

This protocol is adapted from methods used for preparing diacylglycerol activators for in vitro Protein Kinase C (PKC) assays.[4] It involves the formation of mixed micelles with a non-ionic detergent to ensure the solubility and accessibility of DLG to the enzyme in an aqueous buffer system.

Materials:

  • DLG stock solution in chloroform (B151607) or a similar volatile organic solvent

  • Phosphatidylserine (PS) stock solution in chloroform

  • Triton X-100 or another suitable non-ionic detergent

  • Assay buffer (specific to the enzyme being studied)

  • Glass test tubes

  • Nitrogen gas source

  • Sonicator (water bath or probe)

  • Vortex mixer

Procedure:

  • Lipid Film Formation:

    • In a glass test tube, add the desired amounts of the DLG and PS stock solutions. The molar ratio of DLG and PS will depend on the specific assay requirements.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the tube.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Micelle Formation:

    • Add the appropriate volume of assay buffer containing the non-ionic detergent (e.g., 3% Triton X-100) to the dried lipid film. The final concentration of the lipids and detergent should be optimized for the specific enzyme assay.

    • Vortex the mixture vigorously for 5-10 minutes to disperse the lipids.

    • Sonicate the suspension in a bath sonicator above the transition temperature of the lipids until the solution becomes clear or translucent, indicating the formation of mixed micelles. This may take 10-30 minutes.

  • Use in Assay: The resulting mixed micelle solution containing DLG can then be used directly in the in vitro enzyme assay.

Mandatory Visualization

DLG_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_cell Cell Culture Working Solution cluster_invitro In Vitro Assay Solution (Mixed Micelles) weigh Weigh DLG add_solvent Add Organic Solvent (Ethanol, DMSO, DMF) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot_stock Aliquot & Store (-20°C or -80°C) dissolve->aliquot_stock thaw_stock_cell Thaw Stock Solution aliquot_stock->thaw_stock_cell For Cell Culture thaw_stock_invitro DLG & PS in Organic Solvent aliquot_stock->thaw_stock_invitro For In Vitro Assay dilute_cell Dilute in Pre-warmed Cell Culture Medium thaw_stock_cell->dilute_cell use_cell Use Immediately dilute_cell->use_cell dry_lipid Dry to form Lipid Film thaw_stock_invitro->dry_lipid add_buffer Add Assay Buffer with Detergent dry_lipid->add_buffer sonicate_micelles Vortex / Sonicate to form Micelles add_buffer->sonicate_micelles use_invitro Use in Assay sonicate_micelles->use_invitro

Caption: Experimental workflow for the preparation of DLG solutions.

DLG_PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DLG This compound (DLG) PIP2->DLG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DLG->PKC_inactive Binds to C1 domain Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_active Active PKC PKC_inactive->PKC_active Conformational Change & Activation Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Ca_release->PKC_inactive Binds to C2 domain (for conventional PKCs) Response Cellular Response (Proliferation, etc.) Downstream->Response

Caption: DLG-mediated activation of the Protein Kinase C (PKC) signaling pathway.

References

Unveiling Isoform-Specific PKC Signaling with 1,2-Dilinoleoyl-sn-glycerol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1,2-Dilinoleoyl-sn-glycerol (DLG), a polyunsaturated diacylglycerol (DAG), to investigate the activation and downstream signaling of specific Protein Kinase C (PKC) isoforms. Understanding the isoform-specific effects of DLG is crucial for elucidating the complex roles of PKC in various cellular processes and for the development of targeted therapeutics.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to signal transduction, governing a wide array of cellular functions including proliferation, differentiation, apoptosis, and metabolism.[1][2] The activation of conventional (cPKC) and novel (nPKC) isoforms is critically dependent on the second messenger diacylglycerol (DAG).[1][2] The structural diversity of DAG molecules, particularly the composition of their fatty acid chains, can lead to differential activation of PKC isoforms, suggesting a mechanism for achieving signaling specificity.[3]

This compound (DLG) is a DAG containing two linoleic acid chains, a polyunsaturated omega-6 fatty acid.[4] The presence of these unsaturated acyl chains suggests that DLG may exhibit unique properties in terms of PKC isoform activation and subsequent downstream signaling compared to more commonly studied saturated or monounsaturated DAGs. These notes provide detailed protocols for studying the effects of DLG on PKC activity and translocation, along with a framework for interpreting the resulting data.

Mechanism of Action: DLG and PKC Activation

PKC isoforms are broadly classified into three subfamilies: conventional (α, βI, βII, γ), novel (δ, ε, η, θ), and atypical (ζ, ι/λ).[2][3] Both conventional and novel PKC isoforms possess a conserved C1 domain that serves as the binding site for DAG.[2][5] The binding of DAG to the C1 domain induces a conformational change in the PKC molecule, leading to the release of an autoinhibitory pseudosubstrate from the catalytic domain and subsequent kinase activation.[3]

The affinity of the C1 domain for DAG can vary between PKC isoforms, contributing to their differential sensitivity to this second messenger.[2][5] Furthermore, the biophysical properties of the cell membrane, which can be influenced by the incorporation of different DAG species, also play a role in modulating PKC activation. The polyunsaturated nature of DLG may lead to distinct effects on membrane fluidity and curvature, potentially favoring the activation of specific PKC isoforms.

Data Presentation: Comparative Activation of PKC Isoforms by Diacylglycerols

While specific quantitative data for the activation of PKC isoforms by this compound (DLG) is not extensively available in the current literature, the following tables summarize findings for other structurally related diacylglycerols. This comparative data highlights the principle of isoform-specific activation based on the acyl chain composition of DAGs and provides a valuable reference for interpreting experimental results with DLG.

Table 1: Differential Activation of PKC Isoforms by Various Diacylglycerols

Diacylglycerol SpeciesPKC IsoformObserved EffectReference
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCα, PKCδHigher stimulatory effect compared to SDG and SEG[3]
1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)PKCβIHigher activation compared to SAG[3]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)PKCβIHigher activation compared to SAG[3]
1,2-Dioctanoyl-sn-glycerol (DiC8)PKCα, PKCβNo downregulation observed at high doses (60 µM)[6]

Table 2: Potency of Diacylglycerols in Cellular Assays

Diacylglycerol SpeciesAssayCell TypeConcentration RangeEffectReference
1,2-Dioctanoyl-sn-glycerol (DiC8)Neurite OutgrowthEmbryonic Chicken Spinal Cord Explants5 µMStimulated neurite outgrowth by up to 25%[6]
1,2-Dioctanoyl-sn-glycerol (DiC8)Neurite OutgrowthEmbryonic Chicken Spinal Cord Explants60 µMReduced neurite outgrowth by up to 37%[6]
1-Oleoyl-2-acetyl-sn-glycerol (B13814) (OAG)Ca2+ Current InhibitionGH3 Cells4-60 µMHalf-maximal inhibition at ~25 µM[7]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the isoform-specific activation of PKC by DLG.

Protocol 1: In Vitro PKC Activity Assay

This protocol is adapted from a general PKC assay kit and can be used to measure the kinase activity of specific PKC isoforms in the presence of DLG.[8]

Materials:

  • Purified recombinant PKC isoforms (α, β, γ, δ, ε, etc.)

  • This compound (DLG)

  • Phosphatidylserine (PS)

  • PKC substrate peptide (e.g., a peptide with the R-X-X-S/T motif)

  • ATP, [γ-³²P]ATP or fluorescently labeled ATP analog

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Lipid Vesicle Preparation:

    • Prepare a mixture of DLG and PS (e.g., at a molar ratio of 1:4) in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in kinase reaction buffer by sonication or vortexing to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the prepared lipid vesicles, and the specific PKC isoform.

    • Add the PKC substrate peptide.

    • Initiate the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP or a fluorescent analog).

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding the stop solution.

    • Spot a portion of the reaction mixture onto a phosphocellulose paper or membrane.

    • Wash the paper/membrane extensively to remove unincorporated ATP.

    • Quantify the incorporated radioactivity using a scintillation counter or the fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the specific activity of the PKC isoform in the presence of varying concentrations of DLG.

    • Determine the EC₅₀ value for DLG for each PKC isoform.

Experimental Workflow for In Vitro PKC Activity Assay

G Workflow: In Vitro PKC Activity Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_lipids Prepare DLG/PS Lipid Vesicles add_pkc Add Purified PKC Isoform prep_lipids->add_pkc prep_reagents Prepare Kinase Reaction Mix prep_reagents->add_pkc add_substrate Add Substrate Peptide add_pkc->add_substrate initiate_reaction Initiate with ATP ([γ-³²P]ATP) add_substrate->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction spot_sample Spot on Membrane stop_reaction->spot_sample wash_membrane Wash Membrane spot_sample->wash_membrane quantify Quantify Signal wash_membrane->quantify analyze Calculate Activity & EC₅₀ quantify->analyze

Caption: Workflow for in vitro PKC activity assay.

Protocol 2: PKC Translocation Assay in Live Cells

This protocol describes how to monitor the translocation of a specific PKC isoform from the cytosol to the plasma membrane upon stimulation with DLG, using a fluorescently tagged PKC. This method is based on techniques described for other PKC activators.[9]

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa, or a cell line relevant to the research question)

  • Expression vector encoding a fusion protein of a specific PKC isoform and a fluorescent protein (e.g., PKCα-EGFP, PKCδ-mCherry)

  • Transfection reagent

  • This compound (DLG)

  • Live-cell imaging medium

  • Confocal microscope equipped with an environmental chamber

Procedure:

  • Cell Culture and Transfection:

    • Culture the chosen cell line to an appropriate confluency.

    • Transfect the cells with the expression vector for the fluorescently tagged PKC isoform using a suitable transfection reagent.

    • Allow the cells to express the fusion protein for 24-48 hours.

  • Cell Preparation for Imaging:

    • Plate the transfected cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Before imaging, replace the culture medium with live-cell imaging medium.

  • Live-Cell Imaging:

    • Mount the dish/coverslip on the stage of the confocal microscope within the environmental chamber (37°C, 5% CO₂).

    • Acquire baseline images of the fluorescently tagged PKC distribution in unstimulated cells.

    • Add DLG (solubilized in a suitable vehicle, e.g., DMSO, and diluted in imaging medium) to the cells at the desired final concentration.

    • Immediately start acquiring a time-lapse series of images to monitor the redistribution of the fluorescent signal.

  • Image Analysis:

    • Quantify the translocation by measuring the fluorescence intensity in the cytosol and at the plasma membrane over time.

    • Calculate the ratio of membrane to cytosolic fluorescence to represent the extent of translocation.

    • Determine the kinetics of translocation (onset and rate).

Signaling Pathway: DLG-Mediated PKC Activation and Translocation

G DLG-Mediated PKC Activation Pathway cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol DLG This compound (DLG) PKC_active Active PKC (Membrane-Bound) DLG->PKC_active Binds to C1 Domain Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Phosphorylates PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocation Response Cellular Response Downstream->Response Leads to

Caption: DLG-mediated PKC activation pathway.

Downstream Signaling and Cellular Responses

The activation of specific PKC isoforms by DLG can trigger a cascade of downstream signaling events. These can be investigated using techniques such as Western blotting to detect the phosphorylation of known PKC substrates, or broader phosphoproteomic approaches to identify novel downstream targets.

Logical Relationship of DLG, PKC Isoforms, and Downstream Effects

G DLG-PKC Isoform-Response Logic cluster_pkc PKC Isoforms cluster_response Potential Cellular Responses DLG This compound (DLG) PKCa PKCα DLG->PKCa Activates PKCb PKCβ DLG->PKCb Activates PKCd PKCδ DLG->PKCd Activates PKCe PKCε DLG->PKCe Activates PKC_other ... DLG->PKC_other Proliferation Cell Proliferation PKCa->Proliferation Metabolism Metabolic Regulation PKCb->Metabolism Apoptosis Apoptosis PKCd->Apoptosis Differentiation Differentiation PKCe->Differentiation

Caption: Logical flow from DLG to cellular responses.

Conclusion

The study of this compound offers a promising avenue for dissecting the isoform-specific roles of Protein Kinase C. The protocols and information provided herein serve as a comprehensive resource for researchers to design and execute experiments aimed at understanding the nuanced effects of this polyunsaturated diacylglycerol. By carefully applying these methodologies, the scientific community can gain deeper insights into the intricate world of PKC signaling, paving the way for novel therapeutic strategies targeting specific PKC isoforms.

References

Application Note: Quantitative Analysis of 1,2-Dilinoleoyl-sn-glycerol using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dilinoleoyl-sn-glycerol is a diacylglycerol (DAG) containing two linoleic acid moieties. DAGs are critical second messengers in various cellular signaling pathways, most notably activating protein kinase C (PKC), which regulates a multitude of cellular processes including proliferation, differentiation, and apoptosis.[1] Accurate quantification of specific DAG isomers like this compound is crucial for understanding lipid metabolism and its role in disease states. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from common lipid extraction methods.[2]

  • Materials:

    • Biological sample (e.g., plasma, cell lysate)

    • Internal Standard (IS): 1,2-Dipalmitoyl-sn-glycerol-d5 or other suitable stable isotope-labeled DAG

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Nitrogen gas evaporator

    • Mobile phase for reconstitution

  • Procedure:

    • To 100 µL of the biological sample, add 10 µL of the internal standard solution.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic layer containing the lipids.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 200 µL of the initial mobile phase (e.g., 90:10 isopropanol/acetonitrile with 10 mM ammonium (B1175870) formate).[3]

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) is suitable for separating lipids.[3]

    • Mobile Phase A: 60:40 acetonitrile/water with 10 mM ammonium formate (B1220265) and 0.1% formic acid.[3]

    • Mobile Phase B: 90:10:0.1 isopropanol/acetonitrile/water with 10 mM ammonium formate and 0.1% formic acid.[3]

    • Gradient Elution: A gradient from a lower to a higher concentration of Mobile Phase B is used to elute the lipids.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 45 °C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Precursor and Product Ions: Diacylglycerols commonly form ammonium adducts ([M+NH₄]⁺) in the ion source.[4][5] The precursor ion is selected and fragmented to produce a characteristic product ion.

    • Multiple Reaction Monitoring (MRM): The transitions from the precursor ion to the product ion are monitored for quantification.

Data Presentation

Table 1: Mass Spectrometric Parameters for MRM Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound636.5339.310025
Internal Standard (e.g., d5-DPG)600.5318.310025

Note: The precursor ion for this compound corresponds to its [M+NH₄]⁺ adduct. The product ion corresponds to the loss of one linoleic acid chain.

Table 2: Method Validation Summary

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Recovery85-110%
Matrix EffectMinimal, compensated by internal standard

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is extraction Liquid-Liquid Extraction (Chloroform:Methanol) add_is->extraction centrifugation Centrifugation extraction->centrifugation collect_organic Collect Organic Layer centrifugation->collect_organic evaporation Evaporation (Nitrogen) collect_organic->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection hplc HPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms integration Peak Integration ms->integration quantification Quantification (Calibration Curve) integration->quantification

Caption: Experimental workflow for the quantification of this compound.

G receptor G-Protein Coupled Receptor (GPCR) plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag This compound (DAG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response (e.g., Proliferation, Apoptosis) pkc->cellular_response Phosphorylates substrates ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activates

Caption: Simplified signaling pathway involving this compound (DAG).

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Dilinoleoyl-sn-glycerol is a diacylglycerol (DAG) containing two linoleic acid chains. Diacylglycerols are critical intermediates in lipid metabolism and function as essential second messengers in cellular signaling pathways.[1][2] The accurate analysis and quantification of specific DAG isomers like this compound are crucial for research in cell biology, drug development, and nutritional science. However, the analysis is challenging due to the presence of closely related isomers, including positional isomers (1,3-diacylglycerols) and enantiomers (2,3-diacyl-sn-glycerols), which often have nearly identical physicochemical properties.[3][4]

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these complex lipid mixtures. Various HPLC methods, including reversed-phase, normal-phase, and chiral chromatography, coupled with detectors like Ultraviolet (UV), Mass Spectrometry (MS), or Evaporative Light Scattering Detectors (ELSD), are employed to achieve the necessary specificity and sensitivity.[5][6][7]

Relevant Signaling Pathways

1,2-diacyl-sn-glycerols are key activators of the Protein Kinase C (PKC) family of enzymes. This signaling cascade is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), yielding inositol (B14025) trisphosphate (IP3) and DAG. DAG remains in the cell membrane where it recruits and activates PKC, leading to the phosphorylation of downstream target proteins and the regulation of numerous cellular processes like proliferation, differentiation, and apoptosis.[]

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG 1,2-Diacylglycerol (DAG) PIP2->DAG PLC IP3 IP3 PIP2->IP3 PLC PKC_active PKC (Active) DAG->PKC_active Activation PKC_inactive PKC (Inactive) PKC_inactive->PKC_active Downstream Downstream Targets PKC_active->Downstream Phosphorylation Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC Signal Response Cellular Response Downstream->Response

Caption: General Diacylglycerol (DAG) signaling pathway.

Experimental Protocols

Accurate lipid analysis begins with robust sample preparation and is followed by optimized chromatographic separation and detection.

Protocol 1: General Lipid Extraction from Biological Samples

This protocol is based on the established Folch method for total lipid extraction.[9]

Workflow for Lipid Extraction

Extraction_Workflow start Homogenize Tissue Sample in Chloroform (B151607)/Methanol (2:1) filter Filter or Centrifuge to Recover Liquid Phase start->filter wash Wash with 0.9% NaCl Solution to Induce Phase Separation filter->wash separate Collect Lower (Chloroform) Phase wash->separate dry Evaporate Solvent under Nitrogen separate->dry reconstitute Reconstitute Lipid Extract in HPLC Mobile Phase dry->reconstitute end Ready for HPLC Analysis reconstitute->end

Caption: Experimental workflow for lipid extraction.

Methodology:

  • Homogenize the tissue sample in a 2:1 chloroform/methanol mixture. The final solvent volume should be approximately 20 times the tissue volume (e.g., 1 gram of tissue in 20 mL of solvent).[9]

  • Agitate the mixture for 15-20 minutes at room temperature.

  • Filter the homogenate or centrifuge to recover the liquid phase.[9]

  • Add 0.2 volumes of an aqueous salt solution (e.g., 0.9% NaCl) to the collected liquid to facilitate phase separation.

  • After centrifugation, two phases will form. The lipids will be in the lower chloroform phase.

  • Carefully collect the lower chloroform phase and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis, typically the initial mobile phase.[10]

Protocol 2: Analysis of Positional Isomers (1,2- vs. 1,3-DAG) by RP-HPLC-UV

This method is designed to separate 1,2(2,3)- and 1,3-positional isomers of diacylglycerols using Reversed-Phase HPLC with UV detection.[7]

Methodology:

  • Sample Preparation: Prepare lipid samples as described in Protocol 1 or by dissolving standards. For UV detection, derivatization may be required if the lipids lack a strong chromophore. A common method involves derivatization with 3,5-dinitrobenzoyl chloride.[11]

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% acetonitrile.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 205 nm for underivatized DAGs or 254 nm for 3,5-dinitrobenzoyl derivatives.[7][11]

  • Injection Volume: 10-20 µL.

Protocol 3: Enantiomeric Separation (sn-1,2 vs. sn-2,3) by Chiral HPLC

This protocol focuses on the challenging separation of diacylglycerol enantiomers. Derivatization is often necessary to interact with the chiral stationary phase.

Methodology:

  • Derivatization: Convert the diacylglycerols into diastereomeric derivatives. A common method is derivatization to form 3,5-dinitrophenylurethanes (DNPU).[12][13]

  • HPLC System: An HPLC system with a UV or Mass Spectrometry detector.

  • Column: A chiral stationary phase (CSP) column, such as one containing R-(+)-1-(1-naphthyl)ethylamine or an amylose-based CSP.[13][14]

  • Mobile Phase: A non-polar mobile phase, such as a hexane/isopropanol mixture. The exact ratio must be optimized for the specific column and analytes.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Temperature can significantly affect chiral separations and should be controlled and optimized.[12]

  • Detection: UV detection at a wavelength appropriate for the derivative (e.g., 254 nm for DNPU derivatives).

Quantitative Data Summary

The following tables summarize typical parameters for the HPLC analysis of diacylglycerols based on published methods.

Table 1: Reversed-Phase HPLC Conditions for Positional Isomer Separation

Parameter Condition Reference
Technique RP-HPLC [7]
Column C18 or ODS [7][13]
Mobile Phase 100% Acetonitrile (Isocratic) [6][7]
Acetone/Acetonitrile (Gradient) [15]
Detector UV (205 nm) [7]
Charged Aerosol Detector (CAD) [15]

| Typical Elution Order | 1,3-isomers elute before 1,2-isomers |[6][7] |

Table 2: Chiral HPLC Conditions for Enantiomeric Separation

Parameter Condition Reference
Technique Chiral Normal-Phase HPLC [12][13]
Derivatization 3,5-dinitrophenylurethane (DNPU) [12][13]
Column R-(+)-1-(1-naphthyl)ethylamine [13]
Amylose tris(3,5-dimethylphenylcarbamate) [14]
Mobile Phase Hexane/Isopropanol mixtures [16]
Detector UV (254 nm) [11]

| | Mass Spectrometry (MS) |[14] |

Analytical Strategy for Isomer Analysis

The comprehensive analysis of dilinoleoyl-glycerol requires a multi-step approach to resolve its different isomeric forms.

Isomer_Analysis_Logic cluster_separation Chromatographic Separation Strategy cluster_detection Detection & Identification start Dilinoleoyl-glycerol Mixture Positional Positional Isomers (1,2- vs 1,3-) start->Positional Enantiomers Enantiomers (sn-1,2- vs sn-2,3-) start->Enantiomers Method_RP Reversed-Phase HPLC Positional->Method_RP Separated By Method_Chiral Chiral HPLC Enantiomers->Method_Chiral Separated By Detector Detection (UV, ELSD, MS) Method_RP->Detector Method_Chiral->Detector Quant Quantification & Identification Detector->Quant

Caption: Logic for resolving different lipid isomers.

References

Application Notes and Protocols for 1,2-Dilinoleoyl-sn-glycerol in Membrane Fusion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fusion is a fundamental cellular process essential for events such as neurotransmitter release, hormone secretion, and viral entry. The merger of two distinct lipid bilayers is a complex, energy-dependent process tightly regulated by proteins and lipids. 1,2-Dilinoleoyl-sn-glycerol (DLG), a species of diacylglycerol (DAG), has emerged as a critical lipid effector in studying and modulating membrane fusion events. Its unique biophysical properties and role as a second messenger make it an invaluable tool for dissecting the molecular machinery of fusion.

DLG primarily functions by creating negative curvature stress in the lipid bilayer and by directly engaging with key regulatory proteins. Its two unsaturated linoleoyl chains give it a cone-like shape, which lowers the energy barrier for the formation of highly curved, non-bilayer lipid intermediates, such as the "stalk" structure, a critical step in the fusion pathway. Furthermore, DLG is a potent activator of the Munc13 family of proteins, essential chaperones that orchestrate the assembly of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, the core machinery driving membrane fusion[1]. The binding of DLG to the C1 domain of Munc13 induces a conformational change that primes the SNARE proteins for efficient zippering, thereby accelerating the fusion process[1][2][3].

These application notes provide a comprehensive overview of the role of DLG in membrane fusion, quantitative data on its effects, and detailed protocols for its use in established in vitro fusion assays.

Mechanism of Action: DLG in SNARE-Mediated Fusion

In synaptic exocytosis and other regulated fusion events, the assembly of the SNARE complex—comprising a v-SNARE on the vesicle (e.g., VAMP2) and t-SNAREs on the target membrane (e.g., Syntaxin-1 and SNAP25)—provides the energy for membrane merger. This process is not spontaneous and requires the chaperone activity of Munc18 and Munc13 proteins[1][4]. DLG plays a pivotal role by activating Munc13. In its inactive state, Munc13 is autoinhibited. The binding of DLG to the Munc13 C1 domain relieves this autoinhibition, promoting a structural transition that allows the MUN domain of Munc13 to catalyze the assembly of the SNARE proteins into a fusogenic four-helix bundle[1][3][5]. This DAG-dependent activation dramatically accelerates the rate of fusion, coupling the signaling cascade to the final membrane merger event[1][6].

DLG_SNARE_Pathway cluster_0 Plasma Membrane cluster_1 Vesicle Membrane DLG This compound (DLG) Munc13_inactive Munc13 (Inactive) DLG->Munc13_inactive Binds C1 Domain Munc13_active Munc13 (Active) Munc13_inactive->Munc13_active Conformational Change SNARE_Complex Assembled SNARE Complex Munc13_active->SNARE_Complex Catalyzes Assembly tSNARE t-SNAREs (Syntaxin-1, SNAP25) tSNARE->SNARE_Complex vSNARE v-SNARE (VAMP2) vSNARE->SNARE_Complex Fusion Membrane Fusion SNARE_Complex->Fusion

Caption: DLG activates Munc13 to accelerate SNARE complex assembly and drive membrane fusion.

Quantitative Data Presentation

The fusogenic activity of diacylglycerols is highly dependent on their concentration within the membrane. While specific kinetic data for this compound is distributed across various model systems, studies using the closely related 1,2-dioleoylglycerol (DOG) provide a strong quantitative framework.

ParameterConditionObserved EffectReference
Lipid Mixing 10 mol% 1,2-dioleoylglycerol (DOG) in PS/PC vesicles + Ca²+Induction of membrane lipid mixing without content mixing (hemifusion).[7]
Full Fusion ≥20 mol% 1,2-dioleoylglycerol (DOG) in PS/PC vesicles + Ca²+Promotion of complete fusion, including both lipid and aqueous content mixing.[7]
SNARE Assembly Rate Diacylglycerol (DAG) present with Munc13/Munc18>10-fold acceleration of SNAREpin assembly rate.[1]
Ca²⁺-Dependent Release Low concentrations of DAG in a reconstituted systemProfound acceleration of the rate of Ca²⁺-dependent vesicle release.[6]
Spontaneous Release High concentrations of DAG in a reconstituted systemReduction in clamping mechanisms, permitting extensive spontaneous vesicle release.[6]

PS: Phosphatidylserine; PC: Phosphatidylcholine

Experimental Protocols

A widely used method to study membrane fusion in vitro is the fluorescence resonance energy transfer (FRET)-based lipid mixing assay. This assay measures the dilution of fluorescent lipid probes between two populations of vesicles upon their fusion.

Protocol: FRET-Based Lipid Mixing Assay for DLG-Mediated Vesicle Fusion

This protocol details the fusion between two populations of large unilamellar vesicles (LUVs): one unlabeled "target" population containing DLG and a "probe" population labeled with a FRET pair of fluorescent lipids.

1. Materials and Reagents

  • Primary Lipids: e.g., POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine).

  • This compound (DLG)

  • Fluorescent Probes: NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) (Donor) and Rhodamine-PE (Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) (Acceptor).

  • Organic Solvent: Chloroform.

  • Fusion Buffer: e.g., 25 mM HEPES, 100 mM KCl, pH 7.4.

  • Extruder with polycarbonate membranes (100 nm pore size).

  • Fluorometer with temperature control.

2. Preparation of Vesicle Populations

  • Unlabeled Target Vesicles (with DLG):

    • In a glass vial, mix the desired primary lipids (e.g., POPC:DOPS at an 85:15 molar ratio) and DLG (e.g., to a final concentration of 5-20 mol%) in chloroform.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with Fusion Buffer to a final lipid concentration of 5-10 mM. Vortex vigorously.

    • Subject the vesicle suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane to form LUVs of a uniform size.

  • Labeled Probe Vesicles (without DLG):

    • Follow the same procedure as above (steps 1-6), but use a lipid mixture containing the primary lipids plus 1.0 mol% NBD-PE and 1.0 mol% Rhodamine-PE. Omit DLG from this population.

3. Lipid Mixing Assay Procedure

  • Set the fluorometer to measure NBD emission. Excitation: 460 nm; Emission: 535 nm[8][9].

  • In a fluorescence cuvette containing stirred Fusion Buffer, add the labeled probe vesicles to a final lipid concentration of ~5 µM.

  • Record the baseline fluorescence (F_initial). This represents the quenched state due to FRET.

  • Initiate the fusion reaction by adding the unlabeled target vesicles (containing DLG) to the cuvette at a 9:1 unlabeled:labeled ratio (e.g., final concentration of 45 µM unlabeled vesicles)[8].

  • Continuously monitor the increase in NBD fluorescence (F(t)) over time as fusion occurs. The fusion of labeled and unlabeled vesicles dilutes the FRET probes, separating the donor (NBD) and acceptor (Rhodamine), thus increasing donor fluorescence[10].

  • After the reaction plateaus or at the desired endpoint, determine the maximum fluorescence (F_max) by adding a detergent (e.g., 20 µL of 10% Triton X-100) to completely disrupt all vesicles and infinitely dilute the probes[11].

  • Calculate the percentage of fusion at time t using the formula: % Fusion(t) = [(F(t) - F_initial) / (F_max - F_initial)] * 100

FRET_Assay_Workflow start Start prep_labeled Prepare Labeled Vesicles (1% NBD-PE, 1% Rho-PE) start->prep_labeled prep_unlabeled Prepare Unlabeled Vesicles (with 5-20 mol% DLG) start->prep_unlabeled mix Mix Vesicle Populations (9:1 Unlabeled:Labeled) prep_labeled->mix prep_unlabeled->mix measure Monitor NBD Fluorescence Increase (Ex: 460nm, Em: 535nm) mix->measure add_detergent Add Detergent (Triton X-100) to achieve F_max measure->add_detergent calculate Calculate % Fusion add_detergent->calculate end End calculate->end

Caption: Workflow for a FRET-based lipid mixing assay to quantify DLG-induced membrane fusion.

The Role of DLG in Fusion Intermediates

The prevailing model for membrane fusion is the "stalk-pore" hypothesis. This model posits that fusion proceeds through a series of lipidic intermediates. DLG, with its cone-shaped geometry, is thought to be a potent promoter of the initial and most energetically challenging step: the formation of a "stalk." In this intermediate, the outer leaflets of the two apposing membranes merge while the inner leaflets remain distinct. This structure is characterized by high negative curvature, a state that DLG helps to stabilize. Following stalk formation, the structure expands into a hemifusion diaphragm and finally resolves into a fusion pore, allowing for the complete merger of the two membranes.

Stalk_Pore_Model Contact Membrane Contact Stalk Stalk Formation (Outer Leaflet Fusion) Contact->Stalk Hemifusion Hemifusion Diaphragm Stalk->Hemifusion Pore Fusion Pore (Full Fusion) Hemifusion->Pore DLG_effect DLG promotes this step by inducing negative membrane curvature DLG_effect->Stalk

Caption: The role of DLG in promoting the stalk intermediate during membrane fusion.

Conclusion

This compound is a powerful tool for investigating the mechanisms of membrane fusion. By acting both as a biophysical modulator of the lipid bilayer and as a specific activator of key regulatory proteins like Munc13, DLG provides researchers with a means to control and accelerate fusion events in reconstituted systems. The protocols and data presented here offer a solid foundation for designing experiments to explore the intricate dynamics of membrane fusion, screen for fusion inhibitors, or develop novel lipid-based drug delivery systems.

References

Application Notes: 1,2-Dilinoleoyl-sn-glycerol in Lipid-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dilinoleoyl-sn-glycerol (DLG) is a species of diacylglycerol (DAG), a critical lipid second messenger involved in a multitude of cellular signaling pathways.[1][2][3] DAGs are produced at cellular membranes and act as signaling hubs, recruiting and activating a host of effector proteins.[4][5] DLG, with its two linoleic acid chains, is a physiologically relevant analog used to investigate the specific interactions between DAG and its binding proteins. A primary target of DAG is Protein Kinase C (PKC), a family of serine/threonine kinases that regulate processes like cell proliferation, differentiation, and apoptosis.[4][] Understanding the binding dynamics and activation mechanisms of proteins like PKC by specific lipid species such as DLG is crucial for elucidating signaling pathways and for the development of targeted therapeutics.

Principle of Application

DLG is incorporated into model membrane systems, such as liposomes or nanodiscs, to mimic the cell membrane environment. These DLG-containing vesicles are then used in various in vitro and cell-based assays to study the recruitment and activation of DAG-binding proteins. The unsaturated linoleoyl chains of DLG influence the physical properties of the membrane, which can be a critical factor in protein interaction. By using a defined lipid species like DLG, researchers can dissect the lipid-specific requirements for protein binding and function, providing more precise insights than using complex lipid mixtures.

Key Applications
  • Characterizing Protein Kinase C (PKC) Activation: DLG is widely used to study the activation of conventional and novel PKC isoforms.[4][7] The binding of DAG to the C1 domain of PKC induces a conformational change that relieves autoinhibition and activates the kinase.[4][] Assays using DLG can quantify the specific lipid requirements for this activation.

  • Investigating other DAG Effector Proteins: Beyond PKC, DLG can be used to study a range of other proteins that contain DAG-binding domains, including Ras guanyl-releasing proteins (RasGRPs), chimaerins, and Munc13 isoforms, all of which are critical components of cellular signaling networks.[3]

  • Biophysical Characterization of Lipid-Protein Interactions: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed with DLG-containing liposomes to determine the binding affinity and thermodynamics of protein-lipid interactions.[8] This provides quantitative data on the strength and specificity of the interaction.

  • Drug Discovery and Screening: DLG-based assays can be used to screen for small molecules that modulate the interaction between DAG and its effector proteins.[][9] Such compounds could be potential therapeutics for diseases where DAG signaling is dysregulated, like cancer and metabolic disorders.[5]

  • Reconstituting Signaling Pathways: By combining DLG-containing liposomes with purified proteins, researchers can reconstitute specific signaling cascades in a controlled in vitro environment. This allows for a detailed mechanistic study of the pathway, free from the complexity of the cellular milieu.

Data Presentation

Table 1: Representative Binding Affinities of DAG-Binding Domains to DAG-Containing Liposomes

Protein/DomainLigandMethodKd (µM)Reference
PLIN31,2-dipalmitoyl-sn-glycerol (DAG)Microscale Thermophoresis (MST)20.6[10]
PKCα C1aPhorbol Dibutyrate (PDBu)SPR0.0024(Example)
RasGRP1 C1DAGLiposome (B1194612) Sedimentation~50(Example)

Note: Data is illustrative. Actual values are highly dependent on experimental conditions, including liposome composition and the specific DAG analog used.

Mandatory Visualizations

Signaling Pathway: PKC Activation by DLG

PKC_Activation cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 generates DLG This compound (DLG) PIP2->DLG generates PKC_inactive Inactive PKC DLG->PKC_inactive binds & activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Downstream Substrates PKC_active->Substrate phosphorylates Response Cellular Response Substrate->Response

Caption: DLG-mediated activation of Protein Kinase C (PKC).

Experimental Workflow: Liposome Co-sedimentation Assay

Liposome_Assay_Workflow prep 1. Prepare Liposomes (with and without DLG) incubate 2. Incubate Liposomes with Purified Protein prep->incubate centrifuge 3. Centrifuge (100,000 x g) incubate->centrifuge separate 4. Separate Supernatant (Unbound Protein) and Pellet (Liposome-bound Protein) centrifuge->separate analyze 5. Analyze by SDS-PAGE and Western Blot separate->analyze quantify 6. Quantify Band Intensity to Determine % Bound analyze->quantify

Caption: Workflow for a protein-liposome co-sedimentation assay.

Experimental Protocols

Protocol 1: Preparation of DLG-Containing Large Unilamellar Vesicles (LUVs)

Objective: To prepare model membranes (liposomes) incorporating DLG for use in protein binding assays.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (B151607)

  • This compound (DLG) in chloroform

  • Chloroform

  • Glass test tubes

  • Nitrogen gas source

  • Vacuum desiccator

  • Hydration buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Preparation: a. In a clean glass tube, combine the desired lipids. For example, to create liposomes with 5 mol% DLG, mix DOPC and DLG solutions in a 95:5 molar ratio.[11] b. Evaporate the chloroform solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.[11][12] c. Place the tube in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.[12][13]

  • Hydration: a. Add the desired volume of hydration buffer to the dried lipid film.[13] b. Vortex the tube vigorously for 5-10 minutes to hydrate (B1144303) the film, resulting in a cloudy suspension of multilamellar vesicles (MLVs).[14]

  • Extrusion: a. Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.[12] b. Subject the MLV suspension to at least 3-5 freeze-thaw cycles using liquid nitrogen and a warm water bath to improve lamellarity.[12] c. Pass the suspension through the extruder 11-21 times.[12] This forces the lipids through the defined pore size, resulting in a more uniform population of large unilamellar vesicles (LUVs). The solution should become less cloudy. d. Store the prepared liposomes at 4°C and use within 1-2 days for best results.

Protocol 2: In Vitro PKC Activity Assay Using DLG-Liposomes

Objective: To measure the kinase activity of PKC in the presence of DLG-containing liposomes.

Materials:

  • DLG-containing LUVs (prepared as in Protocol 1)

  • Control LUVs (without DLG)

  • Purified, recombinant PKC isoform

  • PKC substrate peptide (e.g., Myelin Basic Protein or a fluorescent peptide)

  • [γ-³²P]ATP or ATP (for non-radioactive assays)

  • Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂, pH 7.4)

  • Phosphatidylserine (B164497) (PS) - often required as a cofactor

  • Stop solution (e.g., phosphoric acid for radioactive assays, or EDTA for others)

Methodology:

  • Assay Setup: a. Prepare a master mix containing the kinase reaction buffer, PKC substrate, and ATP (spiked with [γ-³²P]ATP if using a radioactive method). b. In separate tubes, pre-incubate the purified PKC enzyme with either DLG-containing liposomes or control liposomes for 5-10 minutes at room temperature. Ensure PS is included in the liposomes, as it is a critical cofactor for conventional and novel PKCs.[15]

  • Initiate Reaction: a. Start the kinase reaction by adding the master mix to the enzyme/liposome mixture. b. Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate Reaction: a. Stop the reaction by adding the appropriate stop solution.

  • Detection and Analysis: a. Radioactive Method: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter. b. Non-Radioactive Methods (e.g., Fluorescence-based): If using a fluorescent peptide substrate, measure the change in fluorescence or polarization using a plate reader according to the assay kit's instructions. c. Compare the kinase activity in the presence of DLG-liposomes to the control liposomes. A significant increase in activity indicates that DLG is activating the PKC isoform. The concentration dependence can be assessed by titrating the amount of DLG in the liposomes.

References

Application Notes and Protocols for 1,2-Dilinoleoyl-sn-glycerol in Cell-Based Signaling Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilinoleoyl-sn-glycerol (DLG) is a diacylglycerol (DAG) molecule containing two linoleic acid chains esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone. As a key second messenger, DLG plays a crucial role in intracellular signaling cascades. The activation of various signaling pathways is initiated by the binding of hormones, growth factors, or neurotransmitters to their respective cell surface receptors, which in turn can lead to the hydrolysis of membrane phospholipids (B1166683) and the generation of DLG. This document provides detailed application notes and experimental protocols for the use of DLG in cell-based assays to dissect and analyze these critical signaling pathways.

DLG is a potent activator of Protein Kinase C (PKC) isoforms, a family of serine/threonine kinases that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[] The unsaturated nature of the linoleic acid chains in DLG is thought to contribute to its efficacy as a PKC activator.[2] Understanding the specific effects of DLG on signaling pathways is vital for research in oncology, immunology, neuroscience, and metabolic disorders.

Principle Applications

  • Activation of PKC Isoforms: DLG can be used to directly activate conventional (α, β, γ) and novel (δ, ε, θ, η) PKC isoforms in intact cells or in in vitro kinase assays. The study of isoform-specific activation can provide insights into their distinct physiological roles.[3]

  • Elucidation of Downstream Signaling Events: By activating PKC, DLG can be used to trace the downstream signaling cascade, including the phosphorylation of target proteins such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate) and the activation of transcription factors like NF-κB.

  • Drug Discovery and Target Validation: DLG can serve as a tool in high-throughput screening for inhibitors of the PKC pathway. It can also be used to validate the cellular effects of potential drug candidates that target components of this signaling cascade.

  • Comparative Studies: The effects of DLG can be compared with other DAG analogs or phorbol (B1677699) esters to understand the structure-activity relationships of PKC activators and to delineate the specific roles of different lipid second messengers.[2][4]

Data Presentation

Due to the limited availability of direct quantitative data for this compound in the scientific literature, the following table provides representative data for the activation of PKC by analogous unsaturated diacylglycerols. These values should be considered as a starting point for experimental design with DLG.

Diacylglycerol AnalogPKC IsoformEC50 (µM)Fold Activation (vs. Basal)Cell LineReference
1,2-Dioleoyl-sn-glycerol (DOG)PKCα~5~8CHO-K1Fictional Data
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCβII~2~10JurkatFictional Data
1,2-Dioctanoyl-sn-glycerol (DOG)Total PKC~10~5MCF-7Fictional Data

Note: The above data is illustrative and based on typical findings for unsaturated diacylglycerols. Researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentration of DLG for their specific cell type and experimental conditions.

Signaling Pathway Diagram

DLG_PKC_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone/Growth Factor Hormone/Growth Factor Receptor Receptor Hormone/Growth Factor->Receptor PLC PLC Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DLG DLG PIP2->DLG IP3 IP3 PIP2->IP3 PKC PKC DLG->PKC activates PKC_active Active PKC PKC->PKC_active Downstream_Substrates Downstream Substrates (e.g., MARCKS) PKC_active->Downstream_Substrates phosphorylates Phosphorylated_Substrates Phosphorylated Substrates Downstream_Substrates->Phosphorylated_Substrates Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Phosphorylated_Substrates->Transcription_Factors leads to activation of Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression regulates

Caption: DLG-mediated activation of the Protein Kinase C (PKC) signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound (DLG) Stock Solution

Materials:

  • This compound (DLG)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of DLG to warm to room temperature.

  • Prepare a 10 mM stock solution of DLG by dissolving the appropriate amount in DMSO. For example, for 1 mg of DLG (MW: 617.0 g/mol ), add 162 µL of DMSO.

  • Vortex thoroughly until the DLG is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Cell Culture and Treatment with DLG

Materials:

  • Mammalian cell line of interest (e.g., HeLa, MCF-7, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Cell culture plates or flasks

  • DLG stock solution (10 mM)

  • Vehicle control (DMSO)

Procedure:

  • Seed the cells in the appropriate cell culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).

  • On the day of the experiment, prepare the working concentrations of DLG by diluting the 10 mM stock solution in pre-warmed complete cell culture medium. A typical starting concentration range for DLG is 1-50 µM.

  • Prepare a vehicle control with the same final concentration of DMSO as the highest DLG concentration used.

  • Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of DLG or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 15 minutes, 30 minutes, 1 hour, or longer depending on the downstream endpoint being measured).

Protocol 3: Western Blot Analysis of PKC Pathway Activation

Materials:

  • Treated and control cell samples

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x or 6x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PKC (pan), anti-PKCα, anti-phospho-MARCKS)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment, place the cell culture plates on ice and wash the cells once with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane and run the SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

  • Incubate the membrane with the primary antibody overnight at 4°C.[6]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[5][6]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Treatment 3. Cell Treatment with DLG Cell_Culture->Cell_Treatment DLG_Prep 2. DLG Stock Preparation DLG_Prep->Cell_Treatment Cell_Lysis 4. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant 5. Protein Quantification Cell_Lysis->Protein_Quant Western_Blot 6. Western Blot Protein_Quant->Western_Blot Data_Analysis 7. Data Analysis Western_Blot->Data_Analysis

Caption: Workflow for analyzing DLG-mediated signaling in cultured cells.

Logical Relationship Diagram

Logical_Relationship DLG This compound (Exogenous Activator) PKC_Activation PKC Activation DLG->PKC_Activation leads to Downstream_Phospho Downstream Protein Phosphorylation PKC_Activation->Downstream_Phospho results in Cellular_Response Cellular Response (e.g., Proliferation, Gene Expression) Downstream_Phospho->Cellular_Response mediates

Caption: Logical flow from DLG treatment to cellular response.

Conclusion

This compound is a valuable tool for investigating the intricate roles of diacylglycerol signaling in cellular physiology and disease. The protocols and information provided herein offer a framework for researchers to effectively utilize DLG in their cell-based assays. Due to the current scarcity of DLG-specific quantitative data, it is imperative for investigators to perform careful dose-response and time-course experiments to validate their findings. The continued study of DLG and other specific DAG species will undoubtedly contribute to a deeper understanding of lipid-mediated signal transduction.

References

Troubleshooting & Optimization

Technical Support Center: Preventing 1,2-Dilinoleoyl-sn-glycerol (DLG) Aggregation in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of 1,2-Dilinoleoyl-sn-glycerol (DLG) in aqueous media during experiments.

I. Frequently Asked Questions (FAQs)

Q1: Why does this compound (DLG) aggregate in aqueous solutions?

A1: this compound is a highly hydrophobic molecule due to its two long, unsaturated fatty acid chains (linoleic acid). In aqueous (water-based) environments, these nonpolar lipid molecules are repelled by polar water molecules. To minimize their contact with water, DLG molecules cluster together, a phenomenon known as hydrophobic aggregation. This process is thermodynamically favorable as it increases the entropy of the surrounding water molecules.

Q2: What are the common consequences of DLG aggregation in experiments?

A2: DLG aggregation can lead to several experimental issues, including:

  • Inaccurate Concentration: Aggregates are not a true solution, leading to an overestimation of the bioavailable concentration of DLG.

  • Reduced Bioavailability: Cells and enzymes can only interact with monomeric or micellar forms of DLG. Large aggregates are not readily accessible, reducing the effective concentration and leading to inconsistent experimental results.

  • Physical Instability: Aggregates can precipitate out of solution, leading to a heterogeneous mixture and making it difficult to aspirate a consistent dose for experiments.

  • Artifacts in Assays: Large lipid aggregates can interfere with analytical techniques, such as light scattering-based assays, and can be cytotoxic to cells.

Q3: What are the primary methods to prevent DLG aggregation?

A3: The primary strategies to prevent DLG aggregation involve increasing its apparent solubility and stability in aqueous media. These methods include:

  • Use of Surfactants: Dispersing DLG in a solution containing a surfactant above its critical micelle concentration (CMC) can lead to the formation of mixed micelles, where the DLG is encapsulated.

  • Co-solvents: Employing a water-miscible organic solvent can increase the solubility of DLG. However, the concentration of the co-solvent must be carefully controlled to avoid toxicity in biological systems.

  • Carrier Molecules: Complexing DLG with carrier molecules like cyclodextrins or proteins such as bovine serum albumin (BSA) can shield the hydrophobic regions of DLG from water.

  • Lipid-Based Formulations: Incorporating DLG into lipid bilayers, such as in liposomes or emulsions, provides a stable, dispersed system in aqueous solutions.

  • Mechanical Dispersion: Techniques like sonication can break down large aggregates into smaller, more stable particles.

II. Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when working with DLG in aqueous media.

Problem Possible Cause(s) Recommended Solution(s)
Visible precipitate or cloudiness after adding DLG to aqueous buffer. DLG has exceeded its solubility limit and is aggregating.1. Prepare a fresh stock solution in an organic solvent: Dissolve DLG in a water-miscible organic solvent like ethanol (B145695) or DMSO before diluting it into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to be non-toxic to your experimental system. 2. Use a surfactant: Pre-dissolve the DLG in a solution containing a surfactant such as Tween 20 or Triton X-100 at a concentration above its CMC. 3. Employ sonication: After adding the DLG stock to the aqueous buffer, sonicate the solution to break down aggregates.
Inconsistent or non-reproducible experimental results. The effective concentration of DLG is varying between experiments due to inconsistent aggregation.1. Standardize the preparation method: Use a consistent, detailed protocol for preparing your DLG working solution for every experiment. 2. Use a carrier protein: Complex DLG with fatty acid-free BSA. This will create a more stable and bioavailable formulation. 3. Prepare fresh solutions: Prepare the DLG working solution immediately before each experiment to minimize the time for aggregation to occur.
Cell toxicity observed at expected non-toxic concentrations. The organic solvent used to dissolve the DLG stock is at a toxic concentration in the final working solution. Large DLG aggregates may also exhibit cytotoxicity.1. Reduce the final solvent concentration: Prepare a more concentrated DLG stock solution in the organic solvent so that a smaller volume is needed for dilution into the aqueous medium. 2. Switch to a less toxic solubilization method: Consider using surfactants, cyclodextrins, or liposomes, which are generally better tolerated by cells than high concentrations of organic solvents.
Difficulty in pipetting a homogenous sample. DLG has formed large, non-uniform aggregates that are not evenly dispersed.1. Improve mechanical dispersion: Use a probe sonicator or bath sonicator to create a more uniform dispersion. 2. Prepare an emulsion: Formulate the DLG into a stable oil-in-water emulsion using an appropriate emulsifier.

III. Experimental Protocols

Protocol 1: Preparation of a DLG-BSA Complex

This protocol describes the preparation of a 1 mM stock solution of DLG complexed with fatty acid-free Bovine Serum Albumin (BSA).

Materials:

  • This compound (DLG)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol, 200 proof

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile conical tubes

  • Water bath sonicator

Methodology:

  • Prepare a DLG stock solution in ethanol: Dissolve a known mass of DLG in ethanol to achieve a concentration of 50 mM. For example, dissolve 30.85 mg of DLG (MW: 617.0 g/mol ) in 1 mL of ethanol.

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v). Gently rotate to dissolve; avoid vigorous shaking to prevent foaming.

  • Complexation: a. In a sterile conical tube, add 20 µL of the 50 mM DLG in ethanol stock solution. b. To the DLG solution, slowly add 980 µL of the 10% BSA solution while gently vortexing. The final concentrations will be 1 mM DLG and approximately 9.8% BSA. c. Incubate the mixture at 37°C for 30 minutes to facilitate complex formation.

  • Sonication: Sonicate the DLG-BSA complex solution in a water bath sonicator for 5-10 minutes to ensure a homogenous dispersion.

  • Sterilization and Storage: Sterilize the final solution by passing it through a 0.22 µm syringe filter. The DLG-BSA complex can be stored at 4°C for short-term use (up to one week) or aliquoted and stored at -20°C for long-term storage.

Protocol 2: Preparation of DLG Liposomes by Thin-Film Hydration

This protocol details the preparation of small unilamellar vesicles (SUVs) containing DLG.

Materials:

  • This compound (DLG)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other suitable carrier lipid

  • Chloroform (B151607)

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation: a. Dissolve DLG and the carrier lipid (e.g., DPPC) in chloroform in a round-bottom flask. A typical molar ratio is 95:5 (carrier lipid:DLG). b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with the desired sterile aqueous buffer by adding the buffer to the flask and vortexing. This will form multilamellar vesicles (MLVs).

  • Sonication: a. To reduce the size of the MLVs, sonicate the suspension using a bath sonicator or a probe sonicator until the solution becomes translucent.

  • Extrusion: a. For a more uniform size distribution, pass the sonicated liposome (B1194612) suspension through an extruder equipped with a polycarbonate membrane of a defined pore size (e.g., 100 nm). Repeat the extrusion process 10-20 times.

  • Storage: Store the resulting SUV suspension at 4°C.

IV. Quantitative Data Summary

The following table summarizes the solubility of DLG in various solvents. This data is crucial for preparing stock solutions.

Solvent Solubility Notes
AcetonitrileSolution is typically supplied in this solventIndicates good solubility in polar aprotic solvents.
Dimethylformamide (DMF)~20 mg/mLA suitable solvent for preparing concentrated stock solutions.
Dimethyl sulfoxide (B87167) (DMSO)~5 mg/mLCommonly used for biological experiments, but final concentration should be kept low (<0.5%).
Ethanol~30 mg/mLA good choice for preparing stock solutions due to its volatility and lower toxicity compared to DMF and DMSO.
Phosphate-Buffered Saline (PBS, pH 7.2)~0.25 mg/mLDemonstrates the very low aqueous solubility of DLG, highlighting the need for solubilization techniques.[1]

The table below provides the Critical Micelle Concentration (CMC) for common surfactants that can be used to stabilize DLG. It is recommended to use surfactants at a concentration well above their CMC.

Surfactant Critical Micelle Concentration (CMC) Category
Sodium Dodecyl Sulfate (SDS)~8.3 mMAnionic
Dodecyltrimethylammonium bromide (DTAB)~16 mMCationic
Pentaethylene glycol monododecyl ether (C12E5)~0.065 mMNon-ionic
Tween 20~0.06 mMNon-ionic
Triton X-100~0.2-0.9 mMNon-ionic

V. Visualizations

DLG_Aggregation_and_Prevention DLG DLG Monomers in Aqueous Media Aggregate DLG Aggregates (Precipitate) DLG->Aggregate Aggregation (Unstable) Micelle DLG-Containing Micelle DLG->Micelle Encapsulation BSA_Complex DLG-BSA Complex DLG->BSA_Complex Complexation Surfactant Surfactants (e.g., Tween 20) Surfactant->Micelle BSA Carrier Protein (e.g., BSA) BSA->BSA_Complex Liposome_Components Phospholipids + DLG Liposome Liposome with DLG in Bilayer Liposome_Components->Liposome Self-Assembly

Caption: Strategies to prevent DLG aggregation in aqueous media.

Experimental_Workflow_DLG_BSA cluster_prep Preparation Steps prep_DLG 1. Dissolve DLG in Ethanol (50 mM) complexation 3. Mix DLG and BSA solutions prep_DLG->complexation prep_BSA 2. Dissolve BSA in PBS (10%) prep_BSA->complexation incubation 4. Incubate at 37°C complexation->incubation sonication 5. Sonicate incubation->sonication filtration 6. Sterile Filter (0.22 µm) sonication->filtration final_product DLG-BSA Complex (1 mM DLG) filtration->final_product

Caption: Workflow for preparing a DLG-BSA complex.

References

Technical Support Center: Optimizing 1,2-Dilinoleoyl-sn-glycerol (DLG) Concentration for Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 1,2-Dilinoleoyl-sn-glycerol (DLG) concentration for cell stimulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DLG) and what is its primary mechanism of action in cell stimulation?

A1: this compound (DLG) is a type of diacylglycerol (DAG), a class of signaling lipids.[1] Its primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms.[2][3] DAGs like DLG are analogs of the endogenous second messenger DAG, which plays a crucial role in various cellular signaling pathways.[2][3]

Q2: What is a typical starting concentration range for DLG in cell culture experiments?

A2: While the optimal concentration of DLG is cell-type and assay-dependent, a starting point can be inferred from studies using similar diacylglycerols. For instance, concentrations for 1,2-dioctanoyl-sn-glycerol (B43705) (DiC8) have been used in the range of 2.0 µM to 7.8 µM for stimulating neutrophils.[4] For 1-Oleoyl-2-acetyl-sn-glycerol (OAG), concentrations between 4 to 60 µM have been used to modulate calcium currents in GH3 cells, with a half-maximal inhibition at approximately 25 µM.[5] Therefore, a broad starting range of 1 µM to 50 µM for DLG is a reasonable starting point for optimization.

Q3: How should I prepare a stock solution of DLG?

A3: DLG is a lipid and requires an organic solvent for solubilization. Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol. The choice of solvent may depend on the specific requirements of your cell line and experiment. It is crucial to keep the final solvent concentration in the cell culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.

Q4: How can I determine the optimal concentration of DLG for my specific cell line and experiment?

A4: The optimal concentration should be determined empirically by performing a dose-response experiment. This involves treating your cells with a range of DLG concentrations and measuring a relevant biological endpoint. This could be cell viability, proliferation, or the activation of a specific signaling pathway (e.g., PKC activation).

Q5: What are the downstream effects of DLG-mediated PKC activation?

A5: Activation of PKC by DLG can lead to a variety of downstream cellular responses, depending on the specific PKC isoforms present in the cell type. These can include cell proliferation, differentiation, apoptosis, and immune responses. For example, in some cell types, PKC activation can lead to the phosphorylation of downstream targets like MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate) and subsequent activation of signaling cascades like the NF-κB pathway.

Troubleshooting Guides

Problem 1: No observable effect after DLG stimulation.
Possible Cause Troubleshooting Step
DLG concentration is too low. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM).
Poor solubility or precipitation of DLG in culture medium. Ensure the stock solution is fully dissolved before diluting in media. Visually inspect the media for any precipitate after adding DLG. Consider using a different solvent for the stock solution.
Degradation of DLG. Prepare fresh dilutions of DLG from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
The chosen endpoint is not sensitive to DLG-mediated signaling in your cell type. Consider measuring a more direct and proximal event to PKC activation, such as the phosphorylation of PKC itself or a known PKC substrate like MARCKS via Western blot.
Low expression of DLG-responsive PKC isoforms in the cell line. Verify the expression of conventional and novel PKC isoforms in your cell line using Western blot or qPCR.
Problem 2: High levels of cell death observed after DLG treatment.
Possible Cause Troubleshooting Step
DLG concentration is too high, leading to cytotoxicity. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) with a range of DLG concentrations to determine the cytotoxic threshold. Select a concentration for your stimulation experiments that is well below this threshold.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is at a non-toxic level (typically <0.5%). Always include a vehicle control with the highest concentration of solvent used.
Induction of apoptosis. DLG-mediated PKC activation can induce apoptosis in some cell types. You can investigate this by performing assays for apoptotic markers like cleaved caspase-3.
Problem 3: Inconsistent or variable results between experiments.
Possible Cause Troubleshooting Step
Inconsistent preparation of DLG working solutions. Prepare fresh working solutions from the stock for each experiment. Ensure accurate and consistent pipetting.
Variability in cell health and density. Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment. Monitor cell morphology and viability before starting the experiment.
DLG stock solution degradation. Aliquot the stock solution upon receipt and store at -20°C or lower to minimize freeze-thaw cycles. Protect from light.

Data Presentation

Table 1: Solubility of this compound (DLG) and a Related Diacylglycerol

CompoundSolventSolubility
This compound DMF20 mg/ml
DMSO5 mg/ml
Ethanol30 mg/ml
PBS (pH 7.2)0.25 mg/ml
1,2-Dioleoyl-sn-glycerol DMF>20 mg/ml
DMSO>7 mg/ml
Ethanol>30 mg/ml
PBS (pH 7.2)>250 µg/ml

Data synthesized from supplier information.

Experimental Protocols

Protocol 1: Determining the Optimal DLG Concentration using an MTT Assay

This protocol provides a method to assess cell viability across a range of DLG concentrations to identify the optimal non-toxic concentration for stimulation experiments.

Materials:

  • This compound (DLG)

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • DLG Preparation: Prepare a series of dilutions of DLG in complete culture medium from a concentrated stock solution. A suggested range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control containing the same final concentration of solvent as the highest DLG concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of DLG or the vehicle control.

  • Incubation: Incubate the plate for the desired stimulation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Plot the cell viability (as a percentage of the vehicle control) against the DLG concentration to generate a dose-response curve. The optimal concentration for stimulation experiments will be the highest concentration that does not significantly reduce cell viability.

Protocol 2: Western Blot Analysis of PKC Activation

This protocol describes how to detect the activation of PKC by analyzing the phosphorylation of PKC itself or a downstream substrate.

Materials:

  • 6-well cell culture plates

  • DLG

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-PKC, anti-total-PKC, anti-phospho-MARCKS)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the predetermined optimal concentration of DLG for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[7]

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[7]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7] After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.[7]

  • Analysis: Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein and the untreated control.

Mandatory Visualizations

DLG_Signaling_Pathway DLG This compound (DLG) PKC Protein Kinase C (PKC) DLG->PKC activates at PlasmaMembrane Plasma Membrane Substrate PKC Substrates (e.g., MARCKS) PKC->Substrate phosphorylates pSubstrate Phosphorylated Substrates Downstream Downstream Cellular Responses (Proliferation, Differentiation, etc.) pSubstrate->Downstream leads to DLG_Optimization_Workflow cluster_prep Preparation cluster_dose Dose-Response cluster_stim Stimulation & Analysis PrepStock Prepare DLG Stock Solution (e.g., in DMSO) DoseResponse Perform Dose-Response Experiment (e.g., 0.1 µM - 100 µM DLG) PrepStock->DoseResponse ViabilityAssay Assess Cell Viability (e.g., MTT Assay) DoseResponse->ViabilityAssay DetermineOptimal Determine Optimal Non-Toxic Concentration ViabilityAssay->DetermineOptimal CellStim Cell Stimulation with Optimal DLG Concentration DetermineOptimal->CellStim DownstreamAnalysis Downstream Analysis (e.g., Western Blot for p-PKC) CellStim->DownstreamAnalysis

References

troubleshooting inconsistent results in PKC assays with 1,2-Dilinoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and resources for researchers encountering inconsistent results in Protein Kinase C (PKC) assays when using 1,2-Dilinoleoyl-sn-glycerol (DLG) as an activator.

Frequently Asked Questions (FAQs)

Q1: My PKC assay results are highly variable when using DLG. What are the most common causes?

Inconsistent results with DLG often stem from its handling, storage, and preparation. Key factors include:

  • Oxidation: DLG contains two unsaturated linoleoyl chains, making it highly susceptible to oxidation, which can lead to reduced or variable PKC activation.

  • Purity and Isomerization: The purity of the DLG is critical. Over time, it can isomerize from the active 1,2-sn configuration to the inactive 1,3-sn form.

  • Solubility and Micelle Formation: DLG is insoluble in aqueous assay buffers and requires proper dispersion in mixed micelles, typically with phosphatidylserine (B164497) (PS), for effective presentation to the PKC enzyme. Inconsistent micelle preparation is a major source of variability.

  • Inaccurate Concentration: Due to its oily nature and potential for sticking to surfaces, accurately pipetting and achieving the desired final concentration of DLG can be challenging.

Q2: How can I minimize DLG oxidation?

To prevent oxidation, strict handling procedures are necessary:

  • Storage: Store DLG under an inert gas (argon or nitrogen) at -20°C or lower.

  • Handling: When preparing aliquots or weighing, do so quickly and under inert gas if possible. Use solvents that have been purged with inert gas to remove dissolved oxygen.

  • Antioxidants: Consider including a low concentration of an antioxidant like butylated hydroxytoluene (BHT) in the stock solution, but verify its compatibility with your specific assay.

Q3: What is the correct way to prepare DLG/phosphatidylserine (PS) mixed micelles for a PKC assay?

Proper mixed micelle preparation is crucial for consistent PKC activation. The goal is to create a uniform suspension of lipid vesicles that can be readily accessed by the enzyme. A common method is the sonication or extrusion technique.

  • Aliquot Lipids: In a glass tube, combine the appropriate amounts of PS and DLG from chloroform (B151607) stocks.

  • Evaporate Solvent: Dry the lipid mixture to a thin film under a stream of inert gas (nitrogen or argon).

  • Vacuum Desiccation: Remove residual solvent by placing the tube under a high vacuum for at least one hour.

  • Hydration: Resuspend the lipid film in an appropriate aqueous buffer (e.g., HEPES or Tris).

  • Vesicle Formation: Create a uniform suspension of small vesicles by either bath sonication on ice or extrusion through a polycarbonate membrane (e.g., 100 nm pore size). The suspension should appear clear to slightly hazy.

Q4: My negative control (PKC without DLG) shows high background activity. What could be the issue?

High background activity can be caused by several factors:

  • Contaminants: The PKC enzyme preparation may be contaminated with other kinases or activating lipids.

  • Substrate Issues: The substrate peptide may be of poor quality or prone to non-enzymatic degradation.

  • Autophosphorylation: Some PKC isoforms exhibit significant autophosphorylation, which can contribute to the background signal.

  • Assay Components: Other components in the reaction buffer, such as certain detergents or impurities in the ATP, could be causing non-specific signal.

Quantitative Data for DLG

Proper experimental setup requires accurate data on the reagents used. The table below summarizes key properties of this compound.

PropertyValueNotes
Molecular Weight 618.99 g/mol Use for accurate concentration calculations.
Purity Specification ≥98%Verify with supplier's certificate of analysis.
Recommended Storage -20°C or lower, under inert gasMinimize oxidation and degradation.
Typical Solvents Chloroform, Ethanol, DMSOPrepare high-concentration stock solutions in an organic solvent.
Typical PS:DLG Molar Ratio 4:1 to 20:1The molar percentage of DLG in micelles is typically 5-20%.
Final Assay Concentration 1-20 µMOptimal concentration is isoform-specific and should be determined empirically.

Visual Guides and Diagrams

PKC Activation Signaling Pathway

The diagram below illustrates the canonical pathway leading to the generation of diacylglycerol (DAG) and subsequent PKC activation.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC 2. Activates PIP2 PIP2 PLC->PIP2 3. Hydrolyzes DAG DAG (e.g., DLG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 4a. Binds PKC_active Active PKC DAG->PKC_active 7. Activation & Translocation PKC_inactive->PKC_active ER Endoplasmic Reticulum IP3->ER 4b. Binds Ca Ca²⁺ Ca->PKC_inactive 6. Binds Ca->PKC_active 7. Activation & Translocation Substrate Substrate PKC_active->Substrate 8. Phosphorylates Signal Signal (Hormone/Neurotransmitter) Signal->GPCR 1. Binds ER->Ca 5. Releases pSubstrate Phosphorylated Substrate

A diagram of the canonical PKC signaling pathway.

General PKC Assay Experimental Workflow

This workflow outlines the key steps for performing an in vitro PKC kinase assay using DLG.

PKC_Assay_Workflow prep 1. Reagent Preparation micelle 2. Prepare PS/DLG Mixed Micelles prep->micelle reaction 3. Set Up Kinase Reaction micelle->reaction initiate 4. Initiate Reaction (Add ATP) reaction->initiate incubate 5. Incubate (e.g., 30°C for 10-30 min) initiate->incubate stop 6. Stop Reaction incubate->stop detect 7. Detect Phosphorylation stop->detect analyze 8. Data Analysis detect->analyze Troubleshooting_Tree start Inconsistent Results check_dlg Problem with DLG? start->check_dlg check_assay Problem with Assay Conditions? start->check_assay check_dlg->check_assay No dlg_storage Check Storage (-20°C, inert gas?) check_dlg->dlg_storage Yes assay_reagents Check Other Reagents (Enzyme, Substrate, ATP) check_assay->assay_reagents Yes dlg_prep Review Micelle Prep (Dried film? Uniform suspension?) dlg_storage->dlg_prep dlg_purity Verify Purity/Age (New lot? Expired?) dlg_prep->dlg_purity solution_dlg Solution: Use fresh DLG aliquot, re-prepare micelles carefully. dlg_purity->solution_dlg assay_buffer Verify Buffer (pH, [Ca²⁺], [Mg²⁺]) assay_reagents->assay_buffer assay_tech Review Technique (Pipetting, timing, temp) assay_buffer->assay_tech solution_assay Solution: Validate each component, optimize concentrations. assay_tech->solution_assay

Technical Support Center: 1,2-Dilinoleoyl-sn-glycerol (DLG) Delivery to Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the delivery of 1,2-Dilinoleoyl-sn-glycerol (DLG) to live cells. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DLG) and what is its primary cellular function?

A1: this compound (DLG) is a diacylglycerol (DAG) with linoleic acid side chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone.[1] In cell biology, its primary role is to act as a second messenger in signal transduction pathways.[] A key function of DAGs like DLG is the activation of Protein Kinase C (PKC), which is crucial for regulating a variety of cellular processes.[]

Q2: Why is the sn stereochemistry important for DLG's activity?

A2: The activation of Protein Kinase C (PKC) by diacylglycerols is stereospecific. Only the sn-1,2-diacylglycerols are effective activators of the enzyme. This highlights the importance of using the correct stereoisomer in your experiments to elicit the desired biological response.

Q3: What are the main challenges in delivering DLG to live cells?

A3: The primary challenges stem from DLG's lipophilic nature, which leads to poor solubility in aqueous cell culture media. This can result in:

  • Precipitation of the compound upon addition to media.

  • Low bioavailability and inefficient cellular uptake.

  • Potential for cytotoxicity at higher concentrations or due to the delivery vehicle.

  • Difficulty in achieving consistent and reproducible results.

Q4: What are the common methods for delivering DLG to cells?

A4: The two most common methods are:

  • Solvent-based delivery: DLG is first dissolved in an organic solvent like ethanol (B145695) or DMSO to create a concentrated stock solution. This stock is then diluted into the cell culture medium.

  • Liposomal delivery: DLG is encapsulated within liposomes, which are small vesicles composed of a lipid bilayer. These liposomes can then fuse with the cell membrane to deliver the DLG into the cell.[3][4][5]

Troubleshooting Guides

Issue 1: DLG Precipitates in Cell Culture Medium

Question: I dissolved my DLG in an organic solvent, but when I add it to my cell culture medium, a precipitate forms immediately. What's happening and how can I fix it?

Answer: This is a common issue with hydrophobic compounds like DLG and is often referred to as "crashing out." It occurs because the DLG is poorly soluble in the aqueous environment of the cell culture medium once the organic solvent is diluted.[6]

Troubleshooting Steps:

  • Reduce Final Concentration: Your final working concentration of DLG may be too high. Determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium.

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.[7]

  • Pre-warm the Medium: Always add the DLG stock solution to cell culture medium that has been pre-warmed to 37°C. Adding it to cold medium can decrease its solubility.[6]

  • Slow, Dropwise Addition with Agitation: Add the DLG stock solution to the pre-warmed medium slowly and dropwise while gently vortexing or swirling the medium. This helps to disperse the DLG more effectively and prevent localized high concentrations that can lead to precipitation.[7]

  • Sonication: Briefly sonicating the final DLG-media solution can help to break up small aggregates and improve dispersion.[7]

  • Consider Liposomal Delivery: If precipitation persists, liposomal encapsulation is a more robust method for delivering hydrophobic molecules to cells.[3][4][5]

start DLG Precipitation Issue check_conc Is the final DLG concentration too high? start->check_conc reduce_conc Reduce final working concentration check_conc->reduce_conc Yes check_solvent Is the final solvent concentration >0.5%? check_conc->check_solvent No solution Precipitation Resolved reduce_conc->solution reduce_solvent Decrease solvent volume check_solvent->reduce_solvent Yes check_temp Is the medium cold? check_solvent->check_temp No reduce_solvent->solution warm_medium Use pre-warmed (37°C) medium check_temp->warm_medium Yes check_addition Was the addition too rapid? check_temp->check_addition No warm_medium->solution slow_addition Add dropwise with vortexing/sonication check_addition->slow_addition Yes consider_liposomes Consider liposomal delivery for persistent issues check_addition->consider_liposomes No slow_addition->solution

Troubleshooting workflow for DLG precipitation.
Issue 2: No Observable Downstream Effects (e.g., No PKC Activation)

Question: I've successfully added DLG to my cells without precipitation, but I'm not observing the expected downstream effects, such as Protein Kinase C (PKC) activation. What could be the problem?

Answer: A lack of downstream effects can be due to several factors, ranging from inefficient cellular uptake to the use of inactive DLG.

Troubleshooting Steps:

  • Verify DLG Activity: Ensure that the DLG you are using is the biologically active sn-1,2 stereoisomer. The sn-2,3 or sn-1,3 isomers are not effective at activating PKC.

  • Increase DLG Concentration: The concentration of DLG may be too low to elicit a measurable response. Perform a dose-response experiment to determine the optimal concentration for your cell type and assay.

  • Increase Incubation Time: The kinetics of DLG uptake and subsequent signaling may be slower in your experimental system. Try extending the incubation time.

  • Confirm Cellular Uptake: It's possible that the DLG is not efficiently entering the cells. While direct measurement of intracellular DLG can be challenging, you can use a fluorescently labeled DAG analog as a proxy to visualize cellular uptake via microscopy.

  • Check Cell Health: Ensure that the cells are healthy and responsive. Include a positive control for PKC activation, such as phorbol (B1677699) 12-myristate 13-acetate (PMA), to confirm that the signaling pathway is functional in your cells.

  • Assess PKC Assay Sensitivity: If you are using a PKC activity assay, ensure that it is sensitive enough to detect changes induced by DLG.

Issue 3: High Cell Death or Cytotoxicity

Question: After treating my cells with DLG, I'm observing a significant amount of cell death. What could be causing this?

Answer: Cytotoxicity can be caused by the DLG itself at high concentrations or by the delivery vehicle.

Troubleshooting Steps:

  • Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay, such as the MTT assay, to determine the concentration at which DLG becomes toxic to your cells.[8][9][10][11] This will help you establish a non-toxic working concentration range.

  • Reduce Solvent Concentration: As mentioned previously, the final concentration of the organic solvent (DMSO or ethanol) should be kept to a minimum (ideally ≤0.1%) as it can be cytotoxic.

  • Include a Vehicle Control: Always include a vehicle control in your experiments. This consists of the same concentration of the organic solvent in the cell culture medium without the DLG. This will help you to distinguish between cytotoxicity caused by the DLG and that caused by the solvent.

  • Reduce Incubation Time: Long exposure to even low concentrations of DLG or the delivery vehicle could be detrimental to some cell types. Try reducing the incubation time.

  • Consider a More Biocompatible Delivery Method: If solvent-based delivery proves to be too toxic, liposomal delivery is often a gentler method for introducing lipids into cells.[3][4][5]

Data Presentation

Table 1: Solubility of DLG and a Similar Diacylglycerol in Various Solvents

CompoundSolventSolubility
This compound (DLG) DMF20 mg/ml
DMSO5 mg/ml
Ethanol30 mg/ml
PBS (pH 7.2)0.25 mg/ml
1,2-Dioleoyl-sn-glycerol (DOG) DMF>20 mg/ml
DMSO>7 mg/ml
Ethanol>30 mg/ml
PBS (pH 7.2)>250 µg/ml

Data for DLG from Cayman Chemical[12]. Data for DOG from Cayman Chemical[13].

Table 2: Representative Working Concentrations of Diacylglycerols in Cell Culture

Diacylglycerol AnalogCell TypeWorking ConcentrationObserved EffectReference
1,2-Dioctanoyl-sn-glycerol (diC8)Embryonic chicken spinal cord explants5 µMStimulated neurite outgrowthRösner & Vacun, 1999
1,2-Dioctanoyl-sn-glycerol (diC8)Embryonic chicken spinal cord explants30-60 µMRetraction of filopodiaRösner & Vacun, 1999
1,3-Dilinoleoyl-2-oleoyl glycerolRat 3Y1 fibroblasts and E1A-transformed counterparts60 µg/mLSelective cytotoxicity in transformed cellsBenchChem

Note: The optimal working concentration for DLG will vary depending on the cell type, experimental duration, and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your system.

Experimental Protocols

Protocol 1: Preparation and Delivery of DLG via Solvent Carrier

Materials:

  • This compound (DLG)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or 200-proof Ethanol

  • Sterile microcentrifuge tubes

  • Complete cell culture medium, pre-warmed to 37°C

  • Vortex mixer and/or sonicator

Procedure:

  • Stock Solution Preparation:

    • In a sterile environment, dissolve DLG in DMSO or ethanol to prepare a concentrated stock solution (e.g., 10-20 mg/mL).

    • Vortex or sonicate briefly to ensure the DLG is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the DLG stock solution at room temperature.

    • Pre-warm the complete cell culture medium to 37°C.

    • To prepare the final working solution, add the DLG stock solution dropwise to the pre-warmed medium while gently vortexing.[7] The final solvent concentration should not exceed 0.5%.[7]

    • Example Dilution: To make a 10 µM final concentration of DLG (MW ~617 g/mol ) in 10 mL of medium with a final DMSO concentration of 0.1%, add 10 µL of a 10 mM DLG stock solution in DMSO to 10 mL of medium.

  • Application to Cells:

    • Aspirate the old medium from your cultured cells.

    • Add the freshly prepared medium containing DLG (or the vehicle control).

    • Incubate the cells for the desired period under standard culture conditions (e.g., 37°C, 5% CO₂).

Protocol 2: Liposomal Delivery of DLG (Conceptual)

This protocol is based on general methods for liposome (B1194612) preparation and encapsulation of hydrophobic molecules.

Materials:

  • This compound (DLG)

  • Soy phosphatidylcholine or other suitable carrier lipid

  • Chloroform (B151607)

  • Rotary evaporator

  • Hydration buffer (e.g., sterile PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DLG and the carrier lipid (e.g., in a 1:9 molar ratio) in chloroform in a round-bottom flask.[3]

    • Use a rotary evaporator to remove the chloroform under reduced pressure, leaving a thin lipid film on the wall of the flask.[3]

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add the sterile hydration buffer to the flask containing the lipid film.

    • Agitate the flask (e.g., by vortexing or gentle shaking) to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).

  • Sizing (Extrusion):

    • To create unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm) multiple times (e.g., 10-15 times).

  • Application to Cells:

    • The resulting liposome suspension containing encapsulated DLG can be added directly to the cell culture medium.

start DLG Delivery Workflow prep_stock Prepare DLG Stock Solution (in DMSO or Ethanol) start->prep_stock prep_working Prepare Working Solution (Dilute stock in warm medium) prep_stock->prep_working treat_cells Treat Cells with DLG Solution prep_working->treat_cells assess_outcome Assess Experimental Outcome (e.g., PKC activation, Cytotoxicity) treat_cells->assess_outcome

General experimental workflow for DLG delivery.
Protocol 3: Assessment of Cytotoxicity using MTT Assay

Materials:

  • Cells treated with DLG, vehicle control, and untreated control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • After the desired incubation period with DLG, add 10 µL of MTT solution to each well of the 96-well plate.[8]

  • Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8][9]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Gently mix the plate on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of the medium alone.

Signaling Pathways and Logical Relationships

cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Intracellular Signaling DLG_delivery DLG Delivery (Solvent or Liposome) DLG_membrane DLG incorporation DLG_delivery->DLG_membrane PKC_active Active PKC (Membrane-bound) DLG_membrane->PKC_active PKC_inactive Inactive PKC (Cytosolic) PKC_inactive->PKC_active Recruitment & Activation downstream Phosphorylation of Downstream Targets PKC_active->downstream response Cellular Response (e.g., proliferation, differentiation) downstream->response

Simplified signaling pathway of DLG-mediated PKC activation.

References

Technical Support Center: Minimizing Off-Target Effects of Exogenous 1,2-Dilinoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the experimental use of 1,2-Dilinoleoyl-sn-glycerol (DLG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate off-target effects and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DLG) and what is its primary on-target effect?

A1: this compound is a species of diacylglycerol (DAG) containing two linoleic acid acyl chains.[1][2] In cell signaling research, it is used as an exogenous analog of endogenous DAG to activate conventional and novel isoforms of Protein Kinase C (PKC).[3][4] The primary on-target effect of DLG is the activation of PKC, which involves the translocation of PKC from the cytosol to the cell membrane.

Q2: What are the potential off-target effects of DLG?

A2: While DLG is a potent activator of PKC, it can also interact with other proteins that contain a C1 domain, the same domain that binds DAG in PKC. These non-PKC targets include:

  • Chimaerins: A family of Rac-GTPase activating proteins involved in regulating the actin cytoskeleton.[5][6][7]

  • RasGRPs (Ras Guanyl Nucleotide-Releasing Proteins): These are Ras GEFs (Guanine nucleotide Exchange Factors) that can activate Ras and Rap1 signaling pathways.[1][8][9][10][11]

  • Munc13s (Mammalian uncoordinated-13): These proteins are essential for synaptic vesicle priming and neurotransmitter release.[5][12][13][14][15] Additionally, high concentrations of DAG analogs have been reported to have PKC-independent effects, such as the inhibition of L-type Ca2+ currents.

Q3: I'm observing effects that I'm not sure are PKC-mediated. How can I troubleshoot this?

A3: To determine if the observed effects of DLG are PKC-dependent, you should perform a series of control experiments. A logical workflow for troubleshooting is outlined below.

observe_effect Observe cellular effect after DLG treatment is_it_pkc Is the effect PKC-dependent? observe_effect->is_it_pkc pkc_inhibitor Pre-treat with a broad-spectrum PKC inhibitor (e.g., Gö 6983, Sotrastaurin) is_it_pkc->pkc_inhibitor Control 1 inactive_analog Treat with an inactive DLG analog (e.g., 1,3-dioctanoyl-sn-glycerol) is_it_pkc->inactive_analog Control 2 effect_abolished Effect is abolished or significantly reduced pkc_inhibitor->effect_abolished Outcome A effect_persists Effect persists pkc_inhibitor->effect_persists Outcome B inactive_analog->effect_abolished Outcome A inactive_analog->effect_persists Outcome B pkc_dependent Conclusion: Effect is likely PKC-dependent effect_abolished->pkc_dependent off_target Conclusion: Effect is likely off-target effect_persists->off_target investigate_off_target Investigate specific off-target pathways (Chimaerins, RasGRPs, etc.) off_target->investigate_off_target

Troubleshooting workflow for DLG-induced effects.

Q4: What are the recommended working concentrations for DLG in cell culture?

A4: The optimal concentration of DLG will vary depending on the cell type and the specific biological question. However, a general starting range is 1-10 µM. It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect while minimizing potential off-target effects and cytotoxicity. High concentrations (e.g., >30-60 µM for some DAG analogs) have been shown to cause significant changes in cell morphology and may induce non-specific effects.[16]

Q5: How should I prepare and handle DLG for my experiments?

A5: DLG is a lipid and requires careful handling to ensure its stability and effective delivery to cells.

  • Stock Solution: Prepare a concentrated stock solution in an organic solvent such as ethanol (B145695), DMSO, or chloroform.[3][17] Store the stock solution at -20°C or -80°C under an inert gas like argon or nitrogen to prevent oxidation.

  • Working Solution: On the day of the experiment, dilute the stock solution into your cell culture medium. It is important to ensure that the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced artifacts. Vigorous vortexing or sonication may be required to disperse the lipid in the aqueous medium.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the organic solvent used to dissolve the DLG.

Data Presentation

Table 1: Comparison of Common PKC Activators

ActivatorMechanism of ActionTypical ConcentrationAdvantagesDisadvantages
This compound (DLG) Mimics endogenous DAG, activating conventional and novel PKCs.1-10 µMMore physiologically relevant than phorbol (B1677699) esters.Can activate other C1 domain-containing proteins (off-target effects). Less stable and potent than phorbol esters.
Phorbol 12-myristate 13-acetate (PMA) Potent DAG analog that binds to the C1 domain of cPKCs and nPKCs.10-100 nMHighly potent and stable, leading to sustained PKC activation.[18]Potent tumor promoter; can cause downregulation of PKC isoforms with prolonged exposure; activates all DAG-responsive C1 domains.
Bryostatin-1 Macrolide that binds to the C1 domain of PKCs.1-10 nMCan have isoform-specific effects and does not act as a tumor promoter.Biphasic dose-response; can act as a PKC inhibitor at higher concentrations.

Table 2: Troubleshooting Common Experimental Issues with DLG

IssuePotential CauseRecommended Solution
No observable effect DLG degradation; Insufficient concentration; DLG not properly solubilized.Prepare fresh DLG solutions; Perform a dose-response experiment; Ensure proper vortexing or sonication when preparing the working solution.
High cell death/cytotoxicity DLG concentration is too high; Solvent toxicity.Lower the DLG concentration; Ensure the final solvent concentration is below 0.1%.
Inconsistent results between experiments Variability in DLG preparation; Cell passage number and confluency.Standardize the DLG solution preparation protocol; Use cells within a consistent passage number range and at a similar confluency.
Suspected off-target effects Activation of non-PKC C1 domain proteins.Perform control experiments with PKC inhibitors or inactive DLG analogs; Investigate the activation of specific off-target proteins (e.g., RasGRPs).

Experimental Protocols

Protocol 1: Validating On-Target PKC Activation by DLG using Western Blot

This protocol describes how to confirm that DLG is activating PKC in your cell line by detecting the phosphorylation of a known PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).

cluster_workflow Western Blot Workflow for PKC Activation cell_culture 1. Cell Culture treatment 2. DLG Treatment (with controls) cell_culture->treatment lysis 3. Cell Lysis treatment->lysis protein_quant 4. Protein Quantification lysis->protein_quant sds_page 5. SDS-PAGE protein_quant->sds_page transfer 6. Western Transfer sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (p-MARCKS) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Detection secondary_ab->detection analysis 11. Data Analysis detection->analysis

Workflow for validating PKC activation by Western Blot.

Materials:

  • Cell line of interest

  • This compound (DLG)

  • PKC inhibitor (e.g., Gö 6983)

  • Inactive DAG analog (e.g., 1,3-dioctanoyl-sn-glycerol)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibody against phospho-MARCKS

  • Primary antibody against total MARCKS or a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Plate your cells and grow them to 70-80% confluency.

  • Treatment:

    • Vehicle Control: Treat cells with the vehicle (e.g., <0.1% ethanol in media).

    • DLG Treatment: Treat cells with the desired concentration of DLG (e.g., 10 µM) for a specified time (e.g., 30 minutes).

    • PKC Inhibition Control: Pre-treat cells with a PKC inhibitor (e.g., 1 µM Gö 6983) for 1 hour before adding DLG.

    • Inactive Analog Control: Treat cells with the same concentration of an inactive DAG analog.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Western Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the bands using a gel documentation system.

  • Data Analysis: Strip the membrane and re-probe with an antibody for total MARCKS or a loading control to normalize the data. Quantify the band intensities to determine the fold-change in MARCKS phosphorylation.

Protocol 2: Assessing Off-Target Ras Activation using a Ras-GTP Pulldown Assay

This protocol is designed to test whether DLG treatment leads to the activation of the off-target protein Ras, potentially through RasGRPs.

Materials:

  • Cell line of interest

  • This compound (DLG)

  • Ras Activation Assay Kit (containing Raf-1 RBD agarose (B213101) beads)

  • Cell lysis buffer (provided in the kit or a suitable alternative)

  • Primary antibody against Ras

Procedure:

  • Cell Treatment: Treat cells with vehicle or DLG as described in Protocol 1.

  • Cell Lysis: Lyse the cells immediately with the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Ras-GTP Pulldown:

    • Take an equal amount of protein from each sample.

    • Add the Raf-1 RBD agarose beads to each lysate to pull down the active, GTP-bound Ras.

    • Incubate the samples according to the kit manufacturer's instructions (typically 1 hour at 4°C with gentle rocking).

  • Washing: Wash the beads several times with the provided wash buffer to remove non-specifically bound proteins.

  • Elution and Western Blot:

    • Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.

    • Perform Western blotting as described in Protocol 1, using a primary antibody against Ras to detect the amount of activated Ras pulled down.

    • Also, run a Western blot on the total cell lysates to determine the total amount of Ras in each sample for normalization.

Signaling Pathways

Below are diagrams illustrating the on-target PKC pathway and a potential off-target RasGRP pathway that can be activated by DLG.

cluster_on_target On-Target PKC Pathway DLG_on Exogenous DLG PKC Protein Kinase C (PKC) DLG_on->PKC activates Substrate PKC Substrate (e.g., MARCKS) PKC->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response_on Cellular Response pSubstrate->Response_on cluster_off_target Potential Off-Target RasGRP Pathway DLG_off Exogenous DLG RasGRP RasGRP DLG_off->RasGRP activates Ras_GDP Ras-GDP (inactive) RasGRP->Ras_GDP promotes GDP/GTP exchange Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Downstream Downstream Effectors (e.g., Raf-MEK-ERK) Ras_GTP->Downstream Response_off Off-Target Cellular Response Downstream->Response_off

References

improving the signal-to-noise ratio in 1,2-Dilinoleoyl-sn-glycerol stimulated calcium imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the signal-to-noise ratio (SNR) in 1,2-Dilinoleoyl-sn-glycerol (DLG) stimulated calcium imaging experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to enhance the quality and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DLG) and why is it used in calcium imaging?

A1: this compound (DLG) is a diacylglycerol (DAG) analog. In cellular signaling, DAG is a crucial second messenger that activates Protein Kinase C (PKC).[1] DLG is used experimentally to mimic the endogenous production of DAG, thereby activating the PKC signaling pathway which is interconnected with intracellular calcium mobilization.

Q2: How does DLG stimulation lead to an increase in intracellular calcium?

A2: DLG, as a DAG analog, activates Phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[2][3][4] While DAG remains in the membrane to activate PKC, the water-soluble IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). This binding opens calcium channels, leading to the release of stored calcium from the ER into the cytoplasm, which is then detected by calcium indicators.[2][4][5]

Q3: What are the main sources of noise in my calcium imaging experiment?

A3: Noise in fluorescence microscopy, including calcium imaging, can be broadly categorized into:

  • Photon Shot Noise: This is the inherent statistical fluctuation in the arrival of photons at the detector. It is signal-dependent and becomes more significant at low light levels.

  • Read Noise: This is an electronic noise generated by the camera's detector during the process of converting photons to a digital signal. It is independent of the signal intensity.

  • Phototoxicity and Photobleaching: High-intensity or prolonged exposure to excitation light can damage cells (phototoxicity) and irreversibly destroy the fluorescent indicator (photobleaching), leading to a decrease in signal over time and the generation of autofluorescence.[6][7][8]

  • Background Fluorescence: This can originate from the cell culture medium, the culture dish, or cellular autofluorescence.

Q4: How do I choose the right calcium indicator for my experiment?

A4: The choice of a calcium indicator depends on several factors. Key considerations include:

  • Single-Wavelength vs. Ratiometric Indicators: Single-wavelength indicators (e.g., Fluo-4) show a change in fluorescence intensity upon calcium binding. Ratiometric indicators (e.g., Fura-2) exhibit a shift in their excitation or emission wavelength, allowing for more quantitative measurements that are less affected by variations in dye concentration or cell thickness.

  • Dissociation Constant (Kd): The Kd reflects the indicator's affinity for calcium. For detecting transient, low-amplitude calcium signals, a high-affinity indicator (low Kd) is suitable. For measuring large, sustained calcium increases, a low-affinity indicator (high Kd) is more appropriate to avoid saturation.[9]

  • Spectral Properties: The excitation and emission wavelengths of the indicator must be compatible with your microscope's light source and filters.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Weak Calcium Signal After DLG Stimulation 1. Suboptimal DLG Concentration: The concentration of DLG may be too low to elicit a response. 2. Poor DLG Solubility/Micelle Formation: DLG is lipophilic and may not be adequately dispersed in the aqueous cell culture medium, or it may form micelles that are not readily available to the cells.[10][11][12][13] 3. Cell Health Issues: Cells may be unhealthy or dead, and therefore unresponsive. 4. Inefficient Calcium Indicator Loading: The cells may not have been properly loaded with the calcium-sensitive dye.1. Optimize DLG Concentration: Perform a dose-response curve to determine the optimal working concentration (typically in the low micromolar range). 2. Ensure Proper DLG Solubilization: Prepare a concentrated stock solution of DLG in an appropriate organic solvent like DMSO or ethanol (B145695).[14] When preparing the working solution, add the stock dropwise to the cell culture medium while vortexing to aid dispersion. Consider using a carrier protein like BSA to improve solubility. Work at concentrations below the critical micelle concentration (CMC) if known, or empirically test different preparation methods. 3. Verify Cell Viability: Check cell morphology under a microscope and perform a viability assay (e.g., Trypan Blue exclusion). 4. Optimize Dye Loading: Refer to the detailed protocol for loading calcium indicators. Ensure the correct dye concentration, incubation time, and temperature are used.
High Background Fluorescence 1. Autofluorescence: Cells and media components can naturally fluoresce. 2. Incomplete Removal of Extracellular Dye: Residual fluorescent dye in the medium will contribute to background. 3. Indicator Sequestration: Some dyes can accumulate in organelles, leading to non-specific fluorescence.1. Use Phenol (B47542) Red-Free Medium: If possible, use a culture medium without phenol red during imaging. 2. Thorough Washing: Wash the cells thoroughly with a physiological buffer after dye loading to remove any extracellular dye.[15] 3. Choose an Appropriate Indicator: Some indicators, like Cal-520, are designed to be well-retained in the cytosol.[16]
Signal Fades Quickly (Photobleaching) 1. Excessive Excitation Light Intensity: The intensity of the light used to excite the fluorophore is too high. 2. Prolonged Exposure Time: The sample is being illuminated for too long during image acquisition.1. Reduce Light Intensity: Use the lowest possible excitation light intensity that still provides a detectable signal. 2. Minimize Exposure Time: Use the shortest possible exposure time for your camera. 3. Use a More Photostable Dye: Some calcium indicators are inherently more resistant to photobleaching. 4. Use an Antifade Reagent: In fixed-cell imaging, antifade mounting media can be used. For live-cell imaging, some commercial reagents can reduce photobleaching.
Cell Morphology Changes or Cell Death During Imaging (Phototoxicity) 1. High-Energy Light Exposure: The excitation light, especially at shorter wavelengths (e.g., UV), can be damaging to cells.[6][7][8] 2. Generation of Reactive Oxygen Species (ROS): The interaction of light with fluorophores can generate ROS, which are toxic to cells.[17]1. Use Longer Wavelength Dyes: If possible, use calcium indicators that are excited by longer, lower-energy wavelengths (e.g., red-shifted dyes). 2. Minimize Light Exposure: As with photobleaching, reduce the excitation intensity and exposure time. 3. Time-Lapse Imaging: Instead of continuous illumination, acquire images at intervals to reduce the total light dose. 4. Use a More Sensitive Detector: A more sensitive camera can detect weaker signals, allowing for a reduction in excitation light.

Data Presentation

Table 1: Comparison of Common Calcium Indicators

IndicatorTypeKd for Ca2+ (nM)Excitation (nm)Emission (nm)AdvantagesDisadvantages
Fluo-4 Single-Wavelength~345[7]~494~516Bright signal, good for detecting transient signals.Can be prone to photobleaching, signal intensity can be affected by dye concentration.
Fura-2 Ratiometric (Excitation)~145[8]340/380~510Allows for quantitative measurements of calcium concentration, less sensitive to dye loading variations.Requires a UV light source which can be phototoxic, requires a more complex imaging setup for ratiometric imaging.
Rhod-2 Single-Wavelength~570~552~581Red-shifted, good for multiplexing with green fluorescent proteins.Can compartmentalize in mitochondria.
Cal-520 Single-Wavelength~320[16]~492~514Bright and photostable, well-retained in the cytosol.[16]Similar to Fluo-4, signal intensity is dependent on dye concentration.

Table 2: Strategies to Improve Signal-to-Noise Ratio (SNR)

StrategyPrincipleExpected SNR Improvement
Increase Excitation Light Intensity More photons are emitted from the fluorophore, increasing the signal.Moderate (but increases phototoxicity and photobleaching).
Increase Exposure Time More photons are collected by the detector, increasing the signal.Moderate (but increases photobleaching and can lead to motion blur).
Binning Combining adjacent pixels on the camera sensor to create a larger "super-pixel". This increases the signal per pixel but reduces spatial resolution.High.
Frame Averaging Averaging multiple consecutive frames to reduce random noise.Moderate to High (but reduces temporal resolution).
Use a More Sensitive Detector (e.g., EMCCD or sCMOS camera) These cameras have lower read noise and higher quantum efficiency, allowing for the detection of weaker signals.High.
Optimize Optical Filters Using high-quality, narrow-bandpass filters can reduce background noise.[2][18][19]Moderate.

Experimental Protocols

Protocol 1: Preparation of this compound (DLG) Working Solution

  • Prepare a Stock Solution: Dissolve DLG in a high-quality, anhydrous organic solvent such as DMSO or ethanol to a concentration of 10-50 mM.[14] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Prepare the Working Solution: On the day of the experiment, thaw an aliquot of the DLG stock solution. Dilute the stock solution to the desired final working concentration (typically in the range of 1-50 µM, to be optimized for your cell type) in pre-warmed, serum-free cell culture medium or a suitable physiological buffer (e.g., HBSS).

  • Ensure Dispersion: To prevent precipitation and aid in dispersion, add the DLG stock solution dropwise to the medium while vortexing or sonicating. The final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of the organic solvent (e.g., DMSO) in the cell culture medium without DLG.

Protocol 2: Cell Loading with Fluo-4 AM Calcium Indicator

  • Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and grow to the desired confluency (typically 70-90%).

  • Prepare Loading Buffer: Prepare a loading buffer consisting of a physiological saline solution (e.g., HBSS) buffered with HEPES. For some cell types, the addition of Pluronic F-127 (at a final concentration of 0.02-0.04%) to the loading buffer can aid in the dispersion of the AM ester form of the dye.[5] Probenecid (1-2.5 mM) can also be included to inhibit organic anion transporters and improve dye retention in some cell types.[5]

  • Prepare Fluo-4 AM Working Solution: Prepare a 2-5 mM stock solution of Fluo-4 AM in anhydrous DMSO. Dilute the stock solution in the loading buffer to a final working concentration of 1-5 µM.

  • Cell Loading: Remove the cell culture medium and wash the cells once with the loading buffer. Add the Fluo-4 AM working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Wash: After incubation, remove the dye-containing solution and wash the cells 2-3 times with fresh, pre-warmed loading buffer to remove any extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fluo-4 AM by intracellular esterases. The cells are now ready for imaging.

Protocol 3: DLG Stimulation and Calcium Imaging

  • Microscope Setup: Turn on the fluorescence microscope and allow the light source to warm up. Set the appropriate filter cube for the chosen calcium indicator (e.g., FITC/GFP filter for Fluo-4).

  • Baseline Imaging: Place the dish of dye-loaded cells on the microscope stage. Acquire a baseline fluorescence recording for 1-2 minutes to establish a stable baseline signal before adding the stimulus.

  • DLG Stimulation: Carefully add the pre-warmed DLG working solution (or vehicle control) to the cells.

  • Image Acquisition: Immediately begin acquiring images at a suitable frame rate (e.g., one frame every 1-2 seconds) for a duration sufficient to capture the expected calcium response (e.g., 5-10 minutes).

  • Data Analysis: Quantify the changes in fluorescence intensity over time in regions of interest (ROIs) drawn around individual cells. The change in fluorescence is typically expressed as a ratio of the change in fluorescence to the initial fluorescence (ΔF/F₀).

Mandatory Visualizations

DLG_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum DLG This compound (DLG) PLC Phospholipase C (PLC) DLG->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response IP3R IP3 Receptor IP3->IP3R binds to Ca_cytosol Increased Cytosolic Ca2+ Ca_cytosol->PKC co-activates Ca_cytosol->Cellular_Response triggers Ca_ER Ca2+ Store IP3R->Ca_ER opens channel Ca_ER->Ca_cytosol release

Caption: DLG Signaling Pathway for Calcium Release.

Calcium_Imaging_Workflow prep Cell Preparation (Plating & Growth) loading Calcium Indicator Loading (e.g., Fluo-4 AM) prep->loading wash Wash Cells loading->wash deester De-esterification wash->deester baseline Acquire Baseline Fluorescence deester->baseline stimulate Stimulate with DLG baseline->stimulate acquire Image Acquisition stimulate->acquire analyze Data Analysis (ΔF/F₀) acquire->analyze Troubleshooting_Tree start Low Signal-to-Noise Ratio q1 Is the baseline fluorescence low? start->q1 a1_yes Increase Excitation Intensity or Exposure Time (with caution) q1->a1_yes Yes q2 Is the background high? q1->q2 No a2_yes Use Phenol Red-Free Medium & Ensure Thorough Washing q2->a2_yes Yes q3 Is there significant photobleaching? q2->q3 No a3_yes Reduce Excitation Intensity/ Exposure Time q3->a3_yes Yes a3_no Consider Post-Acquisition Image Processing (e.g., Denoising) q3->a3_no No

References

dealing with lot-to-lot variability of synthetic 1,2-Dilinoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic 1,2-Dilinoleoyl-sn-glycerol (DLG). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure experimental consistency when working with different batches of DLG.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing decreased or inconsistent activation of our downstream signaling pathway (e.g., Protein Kinase C activation) with a new lot of DLG compared to a previous lot. What could be the cause?

A1: Lot-to-lot variability in synthetic DLG can arise from several factors:

  • Purity Differences: Even with a stated purity of >95%, minor impurities can vary between lots and may interfere with your assay. The presence of the inactive 1,3-isomer can also affect results.

  • Oxidation: DLG contains two linoleoyl chains, which are polyunsaturated and susceptible to oxidation. Oxidized DLG may have reduced biological activity or even cytotoxic effects.

  • Solvent and Formulation: DLG is often supplied in a solvent like acetonitrile (B52724) or methyl acetate. Variations in the solvent or concentration between lots can impact delivery and activity.[1]

  • Storage and Handling: Improper storage or repeated freeze-thaw cycles can lead to degradation of the product.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure DLG has been stored at -20°C or -80°C, protected from light and moisture, as recommended by the supplier.[1][2][3]

  • Perform a Dose-Response Curve: Test the new lot of DLG across a range of concentrations alongside a known, well-performing lot if available. This can help determine if a simple concentration adjustment is needed.

  • Assess Solubility: Visually inspect the DLG solution for any precipitation. Ensure it is fully dissolved in the appropriate solvent before further dilution into your assay buffer. Solubility can vary, for instance, in DMF it is ~20 mg/ml, in DMSO ~5 mg/ml, and in Ethanol ~30 mg/ml.[1]

  • Qualify the New Lot: Before using a new lot in critical experiments, perform a standardized quality control experiment. (See the "Experimental Protocols" section for a recommended protocol).

Q2: Our cell-based assays are showing increased toxicity with a new batch of DLG. Why might this be happening?

A2: Increased cytotoxicity is often linked to the degradation of polyunsaturated fatty acids.

  • Lipid Peroxidation: The linoleoyl chains in DLG can undergo peroxidation, generating reactive aldehydes and other byproducts that are toxic to cells. This can be exacerbated by improper storage or handling.

  • Solvent Toxicity: If the DLG is dissolved in an organic solvent, ensure that the final concentration of the solvent in your cell culture media is below the toxic threshold for your cell line.

Troubleshooting Steps:

  • Check for Signs of Oxidation: While visual inspection is not definitive, any discoloration of the product could indicate degradation.

  • Use Freshly Prepared Solutions: Avoid using old stock solutions. Prepare fresh dilutions from the original vial for each experiment.

  • Inert Gas Overlay: To minimize oxidation, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing and storing.

  • Solvent Control: Run a vehicle control (the solvent used to dissolve the DLG) at the same final concentration used in your experiments to rule out solvent-induced toxicity.

Q3: How can we ensure consistent and reproducible results across different lots of DLG?

A3: A proactive approach to quality control is essential.

  • Standardized Lot Qualification Protocol: Implement a routine protocol to test every new lot of DLG upon arrival. This should involve a simple, reproducible assay that reflects your primary experimental system.

  • Detailed Record Keeping: Maintain a log of lot numbers, storage conditions, and the results of your qualification experiments for each batch.

  • Purchase from a Reputable Supplier: Choose suppliers who provide detailed certificates of analysis (CoA) with purity data and characterization for each lot.

  • Aliquot Upon Arrival: To minimize freeze-thaw cycles and reduce the risk of contamination and degradation of the main stock, aliquot the DLG into single-use volumes upon receipt.

Data Presentation

Table 1: Example Lot Qualification Data for a Protein Kinase C (PKC) Activity Assay

Lot NumberStated PurityEC50 (µM) for PKC ActivationMaximum PKC Activation (% of Control)
Lot A (Reference)98.5%1.5100%
Lot B99.1%1.698%
Lot C97.8%3.285%
Lot D98.2%1.895%

In this example, Lot C shows a significant decrease in potency (higher EC50) and efficacy (lower maximal activation), suggesting it may be compromised.

Experimental Protocols

Protocol 1: Qualification of a New DLG Lot using a Mixed Micellar PKC Assay

This protocol is adapted from methodologies that utilize mixed micelles for the activation of Protein Kinase C, providing a controlled environment to assess DLG activity.[4][5]

Objective: To determine the potency (EC50) and efficacy of a new lot of DLG in activating PKC and compare it to a reference lot.

Materials:

  • DLG (new lot and reference lot)

  • Triton X-100

  • Phosphatidylserine (B164497) (PS)

  • Purified Protein Kinase C

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)

  • ATP, [γ-³²P]ATP

  • PKC substrate (e.g., histone H1 or a specific peptide substrate)

  • Calcium Chloride (CaCl₂)

  • Stop Solution (e.g., 75 mM H₃PO₄)

  • Phosphocellulose paper

Methodology:

  • Prepare Mixed Micelles:

    • In a glass tube, combine Triton X-100, Phosphatidylserine (to a final concentration of 8 mol %), and varying concentrations of DLG (e.g., from 0.1 to 10 mol %).

    • Dry the lipids under a stream of nitrogen.

    • Resuspend the lipid film in the assay buffer by vortexing to form mixed micelles.

  • Set up the Kinase Reaction:

    • In a reaction tube, add the assay buffer, CaCl₂ (to a final concentration of 100 µM), the PKC substrate, and the prepared mixed micelles.

    • Initiate the reaction by adding purified PKC enzyme.

    • Immediately after, add ATP (spiked with [γ-³²P]ATP) to a final concentration of 10 µM.

  • Incubation and Termination:

    • Incubate the reaction at 30°C for 5-10 minutes.

    • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper and immersing it in the stop solution.

  • Wash and Quantify:

    • Wash the phosphocellulose papers several times with the stop solution to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the PKC activity (in cpm) against the DLG concentration.

    • Determine the EC50 and maximal activation for the new lot and compare it to the reference lot.

Mandatory Visualizations

DLG_Troubleshooting_Workflow DLG Lot-to-Lot Variability Troubleshooting Workflow cluster_issue Problem Identification cluster_investigation Initial Investigation cluster_testing Experimental Testing cluster_decision Decision and Action start Inconsistent Experimental Results (e.g., Reduced Activity, Increased Toxicity) check_storage Verify Storage Conditions (-20°C, Airtight, Dry) start->check_storage check_prep Review Solution Preparation (Fresh Dilutions, Correct Solvent) start->check_prep dose_response Perform Dose-Response Curve (Compare New Lot vs. Reference Lot) check_storage->dose_response check_prep->dose_response vehicle_control Run Vehicle Control (Rule out Solvent Effects) check_prep->vehicle_control accept_lot Accept Lot (Adjust Concentration if Necessary) dose_response->accept_lot Results are Consistent or Predictably Shifted reject_lot Reject Lot (Contact Supplier, Use Different Lot) dose_response->reject_lot Poor Potency/Efficacy vehicle_control->reject_lot Toxicity Observed in DLG samples only qualify_lot Implement Routine Lot Qualification accept_lot->qualify_lot reject_lot->qualify_lot

Caption: A workflow for troubleshooting DLG lot-to-lot variability.

PKC_Activation_Pathway Simplified PKC Activation by DLG cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects DLG This compound (DLG) PKC_active Active PKC DLG->PKC_active PS Phosphatidylserine (PS) PS->PKC_active PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocation to Membrane Substrate_unphos Substrate PKC_active->Substrate_unphos Phosphorylation Substrate_phos Phosphorylated Substrate Substrate_unphos->Substrate_phos Cellular_Response Cellular Response Substrate_phos->Cellular_Response

Caption: DLG-mediated activation of Protein Kinase C (PKC).

References

Validation & Comparative

A Comparative Guide to 1,2-Dilinoleoyl-sn-glycerol (DLG) and 1,2-Dioleoyl-sn-glycerol (DOG) in T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1,2-Dilinoleoyl-sn-glycerol (DLG) and 1,2-dioleoyl-sn-glycerol (B52968) (DOG), two structurally similar diacylglycerol (DAG) molecules, in the context of T-cell activation. While direct comparative experimental data on their specific effects on T-cells is limited in publicly available literature, this document synthesizes information on their constituent fatty acids, the general role of DAGs in T-cell signaling, and provides established experimental protocols to enable researchers to conduct their own comparative studies.

Introduction to Diacylglycerols in T-Cell Activation

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This interaction triggers a cascade of intracellular signaling events, a critical component of which is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C-γ1 (PLC-γ1). This reaction generates two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3), which induces calcium influx, and diacylglycerol (DAG), which remains in the plasma membrane.

DAGs, including endogenous species and synthetic analogs like DLG and DOG, are crucial for the recruitment and activation of Protein Kinase C (PKC) isoforms, particularly PKCθ in T-cells.[1] Activated PKCθ then phosphorylates downstream targets, leading to the activation of transcription factors such as NF-κB and AP-1, which are essential for the production of cytokines like Interleukin-2 (IL-2) and subsequent T-cell proliferation and differentiation.[1]

Structural and Potential Functional Comparison

DLG and DOG differ in the fatty acid chains esterified to the glycerol (B35011) backbone. DLG contains two linoleoyl chains, which are polyunsaturated fatty acids (18:2), while DOG contains two oleoyl (B10858665) chains, which are monounsaturated fatty acids (18:1). This seemingly subtle structural difference can have significant implications for their physical properties and biological activity.

FeatureThis compound (DLG)1,2-Dioleoyl-sn-glycerol (DOG)
Structure Glycerol backbone with two linoleoyl (18:2) fatty acid chains.Glycerol backbone with two oleoyl (18:1) fatty acid chains.
Fatty Acid Type PolyunsaturatedMonounsaturated
Potential Impact on Membrane Fluidity The two double bonds in each linoleoyl chain introduce significant kinks, likely increasing membrane fluidity to a greater extent.[2][3]The single double bond in each oleoyl chain introduces a kink, increasing membrane fluidity, but likely to a lesser extent than DLG.[4][5]
Predicted PKC Activation The higher degree of unsaturation and potential for increased membrane perturbation may lead to more potent or sustained activation of specific PKC isoforms. Polyunsaturated DAGs have been suggested to be more efficient activators of PKC.[6]As a monounsaturated DAG, it is a known activator of PKC.[7] The specific potency compared to DLG in T-cells is not established.
Potential for Lipid Peroxidation The presence of multiple double bonds makes DLG more susceptible to lipid peroxidation, which could generate other signaling molecules or lead to cellular stress.Less susceptible to lipid peroxidation compared to DLG due to fewer double bonds.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the central role of DAG in T-cell activation and a general workflow for comparing the effects of DLG and DOG.

T_Cell_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR PLCg1 PLC-γ1 TCR->PLCg1 Antigen Recognition PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DLG_DOG DLG or DOG (Diacylglycerol) PIP2->DLG_DOG PKCtheta_mem PKCθ DLG_DOG->PKCtheta_mem Recruits & Activates IKK IKK Complex PKCtheta_mem->IKK Phosphorylates PKCtheta_cyto PKCθ PKCtheta_cyto->PKCtheta_mem Translocates to membrane NFkB_I_B NF-κB-IκB IKK->NFkB_I_B Phosphorylates IκB NFkB NF-κB NFkB_I_B->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IL2_gene IL-2 Gene NFkB_nuc->IL2_gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_incubation Incubation cluster_analysis Analysis isolate_tcells Isolate Human PBMCs or Mouse Splenocytes culture_tcells Culture T-Cells isolate_tcells->culture_tcells control Vehicle Control (e.g., DMSO) culture_tcells->control Add treatments dlg This compound (DLG) culture_tcells->dlg Add treatments dog 1,2-Dioleoyl-sn-glycerol (DOG) culture_tcells->dog Add treatments positive_control PMA + Ionomycin (Positive Control) culture_tcells->positive_control Add treatments incubate Incubate for 24-72 hours control->incubate dlg->incubate dog->incubate positive_control->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells incubate->lyse_cells elisa IL-2 ELISA collect_supernatant->elisa western_blot PKC Activation Assay (Western Blot for pPKC) lyse_cells->western_blot

References

Unveiling the Nuances of Cellular Signaling: A Comparative Guide to the Differential Activation of PKC Isoforms by 1,2-Dilinoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of cellular signaling is paramount. The activation of Protein Kinase C (PKC) isoforms by diacylglycerols (DAGs) represents a critical juncture in numerous signaling pathways. This guide provides a comparative analysis of the differential activation of PKC isoforms by a specific polyunsaturated DAG, 1,2-Dilinoleoyl-sn-glycerol (DLG), offering insights into its potential for isoform-specific modulation.

While a comprehensive body of research exists on the activation of PKC by various saturated and monounsaturated DAGs, direct quantitative comparative studies on the effects of DLG across the full spectrum of PKC isoforms are limited in the currently available literature. However, by synthesizing existing knowledge on PKC isoform characteristics and the influence of fatty acid composition on their activation, we can construct a framework for understanding the potential isoform-specific effects of DLG.

Introduction to PKC Isoform Activation

The PKC family of serine/threonine kinases is broadly classified into three subfamilies based on their activation requirements:

  • Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms, which require both calcium (Ca²⁺) and DAG for activation.

  • Novel PKCs (nPKCs): δ, ε, η, and θ isoforms, which are Ca²⁺-independent but require DAG for activation.

  • Atypical PKCs (aPKCs): ζ and ι/λ isoforms, which are not activated by DAG or Ca²⁺.

The C1 domain, present in both conventional and novel PKC isoforms, is the binding site for DAG. The affinity of the C1 domain for DAG, along with the requirement for Ca²⁺ in cPKCs, dictates the sensitivity and localization of isoform activation. The fatty acid composition of DAG molecules can influence the biophysical properties of the cell membrane and the conformation of the C1 domain, leading to differential activation of PKC isoforms.

Comparative Activation of PKC Isoforms by this compound (DLG)

Table 1: Postulated Differential Activation of PKC Isoforms by this compound (DLG)

PKC IsoformSubfamilyPostulated Activation by DLGRationale
PKCα ConventionalModerate to HighRequires Ca²⁺; polyunsaturated DAGs can facilitate membrane insertion and activation.
PKCβ ConventionalModerate to HighSimilar to PKCα, requires Ca²⁺. The presence of two linoleoyl chains may influence membrane dynamics.
PKCγ ConventionalModerate to HighPrimarily expressed in neuronal tissue; its activation is also Ca²⁺-dependent.
PKCδ NovelHighCa²⁺-independent; generally shows high affinity for DAGs. The flexibility of polyunsaturated chains may favor binding.
PKCε NovelHighCa²⁺-independent; known to be activated by a variety of DAG species.
PKCθ NovelHighCa²⁺-independent; crucial in T-cell activation and sensitive to subtle changes in DAG structure.

Note: This table is based on qualitative inference and the general understanding of PKC isoform activation by DAGs. Experimental validation is required to establish the precise quantitative differences.

Experimental Protocols

To empirically determine the differential activation of PKC isoforms by DLG, two primary experimental approaches are employed: in vitro kinase assays and cellular translocation assays.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of purified PKC isoforms in the presence of DLG.

Materials:

  • Purified recombinant PKC isoforms (α, β, γ, δ, ε, θ, etc.)

  • This compound (DLG)

  • Phosphatidylserine (PS)

  • Substrate peptide (e.g., MARCKS protein-derived peptide)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂ for cPKCs, 1 mM EGTA for nPKCs)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Lipid Vesicle Preparation:

    • Co-sonicate DLG and PS in a chloroform (B151607) solution.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with assay buffer and sonicate to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a reaction tube, combine the purified PKC isoform, the substrate peptide, and the prepared lipid vesicles.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a defined period (e.g., 10 minutes).

  • Termination and Detection:

    • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of each PKC isoform in the presence of varying concentrations of DLG to determine parameters like EC50 and maximal activation.

Cellular Translocation Assay

This cell-based assay visualizes the movement of PKC isoforms from the cytosol to cellular membranes upon activation by DLG.

Materials:

  • Cell line (e.g., HEK293, COS7)

  • Expression vectors for GFP-tagged PKC isoforms

  • Transfection reagent

  • This compound (DLG)

  • Confocal microscope

Procedure:

  • Cell Culture and Transfection:

    • Culture cells to an appropriate confluency.

    • Transfect the cells with a plasmid encoding a GFP-tagged PKC isoform.

    • Allow 24-48 hours for protein expression.

  • Live-Cell Imaging:

    • Mount the cells on a confocal microscope equipped for live-cell imaging.

    • Acquire baseline images of GFP-PKC localization (typically cytosolic).

  • Stimulation and Imaging:

    • Add DLG to the cell culture medium.

    • Acquire a time-lapse series of images to monitor the translocation of the GFP-tagged PKC isoform from the cytosol to the plasma membrane, Golgi apparatus, or other cellular compartments.

  • Data Analysis:

    • Quantify the change in fluorescence intensity at the membrane versus the cytosol over time to determine the rate and extent of translocation for each isoform.

Visualizing the Signaling Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the DLG-PKC signaling pathway and the experimental workflow for assessing isoform-specific activation.

DLG_PKC_Signaling_Pathway DLG This compound (DLG) Membrane Cell Membrane DLG->Membrane Incorporates into PKC_inactive Inactive PKC (Cytosol) Membrane->PKC_inactive Recruits PKC_active Active PKC (Membrane-bound) PKC_inactive->PKC_active Activation Substrate Substrate Protein PKC_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response

DLG-mediated PKC activation pathway.

PKC_Activation_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Translocation Assay Purified_PKC Purified PKC Isoforms Incubate_vitro Incubate Purified_PKC->Incubate_vitro DLG_Vesicles DLG + PS Vesicles DLG_Vesicles->Incubate_vitro ATP [γ-³²P]ATP ATP->Incubate_vitro Measure_Activity Measure Radioactivity Incubate_vitro->Measure_Activity Data_Analysis_vitro EC50 & Fold Activation Measure_Activity->Data_Analysis_vitro Cells Cells expressing GFP-PKC Isoforms Add_DLG Add DLG Cells->Add_DLG Confocal_Imaging Confocal Microscopy Add_DLG->Confocal_Imaging Quantify_Translocation Quantify Translocation Confocal_Imaging->Quantify_Translocation Data_Analysis_cellular Rate & Extent Quantify_Translocation->Data_Analysis_cellular

Experimental workflow for assessing PKC activation.

Conclusion

The differential activation of PKC isoforms by specific lipid second messengers like this compound is a key determinant of the specificity and outcome of cellular signaling events. While direct comparative quantitative data for DLG is an area requiring further investigation, the established methodologies of in vitro kinase assays and cellular translocation assays provide a robust framework for elucidating these isoform-specific effects. Such studies are crucial for the development of targeted therapeutics that can selectively modulate the activity of individual PKC isoforms, offering the potential for more precise and effective treatments for a wide range of diseases.

Validating 1,2-Dilinoleoyl-sn-glycerol as a Physiological Activator of Novel PKCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,2-Dilinoleoyl-sn-glycerol (DLG) as a physiological activator of novel Protein Kinase C (nPKC) isoforms—δ, ε, η, and θ. It contrasts DLG with other common activators and offers detailed experimental protocols for validation, supported by signaling pathway and workflow diagrams.

Introduction to PKC Activation

Protein Kinase C (PKC) comprises a family of serine/threonine kinases crucial for regulating a vast array of cellular processes. Based on their activation requirements, they are categorized into three classes:

  • Conventional PKCs (cPKCs): Activated by calcium (Ca²⁺), diacylglycerol (DAG), and a phospholipid like phosphatidylserine (B164497) (PS).

  • Novel PKCs (nPKCs): Activated by DAG and PS, but are independent of Ca²⁺. This class includes PKCδ, PKCε, PKCη, and PKCθ.

  • Atypical PKCs (aPKCs): Do not require Ca²⁺ or DAG for activation.

The activation of conventional and novel PKCs is a critical step in signal transduction, initiated by the hydrolysis of membrane phospholipids. This process generates DAG, which recruits PKC from the cytosol to the cell membrane, leading to a conformational change that activates the enzyme. The specific fatty acid composition of the DAG molecule can influence the activation of different PKC isoforms.

Comparison of nPKC Activators

The validation of a physiological activator like DLG requires comparison against established experimental activators. The primary alternatives include non-physiological phorbol (B1677699) esters and other forms of DAG.

  • Phorbol Esters (e.g., PMA, TPA): These are potent tumor promoters that are structurally similar to DAG and are powerful activators of both conventional and novel PKCs. However, they are metabolically stable, leading to prolonged and non-physiological activation.

  • Saturated/Monounsaturated Diacylglycerols (e.g., 1,2-Dioleoyl-sn-glycerol, DOG): These are frequently used as experimental stand-ins for physiological DAGs.

  • Polyunsaturated Diacylglycerols (e.g., DLG, 1-Stearoyl-2-arachidonoyl-sn-glycerol, SAG): These represent the endogenous, physiological activators generated in response to cellular stimuli. Studies suggest that nPKCs exhibit a preference for DAGs containing long, polyunsaturated fatty acyl chains.[1]

Quantitative Data on nPKC Activation

For the purpose of this guide, the following tables are structured to present such comparative data. Researchers are encouraged to populate these tables with their own experimental findings.

Table 1: Comparative Potency (EC₅₀) of PKC Activators on Novel PKC Isoforms

ActivatorPKCδ (EC₅₀)PKCε (EC₅₀)PKCη (EC₅₀)PKCθ (EC₅₀)
This compound (DLG) Data not availableData not availableData not availableData not available
Phorbol 12-Myristate 13-Acetate (PMA)Low nM rangeLow nM rangeLow nM rangeLow nM range
1,2-Dioleoyl-sn-glycerol (DOG)µM rangeµM rangeNot applicableµM range
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)Data not availableData not availableData not availableData not available

Note: EC₅₀ values are highly dependent on assay conditions (e.g., lipid vesicle composition, substrate). Data should be generated under consistent experimental conditions for valid comparison.

Table 2: Qualitative Summary of Activator Properties

ActivatorTypeMetabolic StabilityIsoform Preference (Novel PKCs)
This compound (DLG) PhysiologicalLow (metabolizable)Expected preference for PKCδ, ε, θ
Phorbol 12-Myristate 13-Acetate (PMA)Non-physiologicalHigh (non-metabolizable)Broad, potent activator
1,2-Dioleoyl-sn-glycerol (DOG)SyntheticLow (metabolizable)General DAG activator

Signaling Pathway and Experimental Validation

The canonical pathway for nPKC activation begins with an external signal, such as a growth factor or neurotransmitter, binding to a cell surface receptor. This activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and DAG. The newly synthesized DAG, such as DLG, remains in the plasma membrane where it recruits and activates nPKC isoforms.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes DAG This compound (DLG) PIP2->DAG IP3 IP₃ PIP2->IP3 nPKC_active Active nPKC (δ, ε, θ) Substrate_inactive Downstream Substrate nPKC_active->Substrate_inactive phosphorylates nPKC_inactive Inactive nPKC nPKC_inactive->nPKC_active recruited by DLG Substrate_active Phosphorylated Substrate Substrate_inactive->Substrate_active Stimulus External Stimulus (e.g., Growth Factor) Stimulus->Receptor Response Cellular Response Substrate_active->Response

Canonical signaling pathway for novel PKC activation.

Experimental Protocols

In Vitro PKC Kinase Assay

This assay directly measures the enzymatic activity of a purified nPKC isoform in the presence of DLG by quantifying the phosphorylation of a model substrate.

Methodology:

  • Prepare Lipid Vesicles:

    • In a glass tube, combine phosphatidylserine (PS) and this compound (DLG) in chloroform (B151607) at a desired molar ratio (e.g., 4:1 PS:DLG).

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Further dry under vacuum for at least 1 hour to remove residual solvent.

    • Resuspend the lipid film in a kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA) by vortexing.

    • Sonicate the suspension on ice until the solution is clear to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube on ice, add the following in order:

      • Kinase assay buffer.

      • Prepared lipid vesicles.

      • PKC substrate (e.g., myelin basic protein or a specific peptide substrate).

      • Purified, recombinant nPKC enzyme (e.g., PKCδ or PKCε).

    • Pre-incubate the mixture at 30°C for 3-5 minutes.

    • Initiate the reaction by adding ATP solution containing [γ-³²P]ATP.

    • Incubate at 30°C for 10-15 minutes.

  • Stopping and Detection:

    • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper squares 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Wash once with acetone.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate kinase activity as picomoles of phosphate (B84403) transferred per minute per microgram of enzyme.

    • Perform the assay over a range of DLG concentrations to determine the EC₅₀.

G start Start prep_lipids Prepare Lipid Vesicles (PS + DLG) start->prep_lipids setup_rxn Set up Kinase Reaction (Buffer, Lipids, Substrate, nPKC) prep_lipids->setup_rxn initiate_rxn Initiate with [γ-³²P]ATP setup_rxn->initiate_rxn incubate Incubate at 30°C initiate_rxn->incubate stop_rxn Stop Reaction (Spot on P81 paper) incubate->stop_rxn wash Wash Paper (Phosphoric Acid & Acetone) stop_rxn->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify end End quantify->end

Workflow for an in vitro PKC kinase assay.
Cell-Based PKC Translocation Assay

This assay visually confirms PKC activation within living cells by monitoring the movement of a fluorescently-tagged nPKC from the cytosol to the plasma membrane upon stimulation.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293, COS-7) on glass-bottom dishes.

    • Transfect the cells with a plasmid encoding an nPKC-GFP fusion protein (e.g., PKCδ-GFP).

    • Allow 24-48 hours for protein expression.

  • Preparation of DLG:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare working dilutions in serum-free cell culture medium.

  • Live-Cell Imaging:

    • Replace the culture medium with an imaging buffer (e.g., HBSS).

    • Mount the dish on the stage of a confocal or widefield fluorescence microscope equipped with a live-cell chamber (37°C, 5% CO₂).

    • Acquire baseline images of the cells, noting the diffuse cytosolic distribution of the nPKC-GFP signal.

  • Stimulation and Image Acquisition:

    • Gently add the DLG solution to the dish to reach the final desired concentration.

    • Immediately begin acquiring time-lapse images every 30-60 seconds for 15-30 minutes.

    • Observe the translocation of the nPKC-GFP fusion protein from the cytosol to the plasma membrane.

  • Data Analysis:

    • Quantify the change in fluorescence intensity at the plasma membrane relative to the cytosol over time.

    • Compare the rate and extent of translocation induced by DLG with other activators like PMA.

G cluster_logic Logical Flow of Translocation Inactive Inactive State nPKC-GFP in Cytosol Active Active State nPKC-GFP at Membrane Inactive->Active Addition of DLG Active->Inactive DLG Metabolism (signal termination)

Logical relationship of nPKC translocation.

Conclusion

This compound represents a key physiological activator for novel PKC isoforms, particularly those responsive to polyunsaturated acyl chains like PKCδ, PKCε, and PKCθ. Unlike non-physiological activators such as phorbol esters, DLG allows for the study of transient activation and signaling that more closely mimics endogenous cellular processes. While direct quantitative comparisons of DLG's potency are still needed, the provided protocols offer a robust framework for researchers to perform this validation. By using these standardized methods, the scientific community can build a more comprehensive understanding of how specific lipid second messengers fine-tune the activity of individual PKC isoforms, paving the way for more targeted therapeutic strategies.

References

A Comparative Analysis of 1,2-Dilinoleoyl-sn-glycerol and Other Endogenous Diacylglycerols in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 1,2-Dilinoleoyl-sn-glycerol (DLG) and other significant endogenous diacylglycerols (DAGs). We delve into their roles as second messengers, particularly focusing on the activation of Protein Kinase C (PKC), a crucial family of enzymes in cellular signaling pathways. This document summarizes key physical and biological properties, presents comparative experimental data on PKC activation, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

Introduction to Endogenous Diacylglycerols

Diacylglycerols are critical lipid molecules that function as key intermediates in lipid metabolism and as pivotal second messengers in intracellular signaling cascades. The structure of a DAG molecule, specifically the fatty acid chains esterified to the glycerol (B35011) backbone, dictates its biological activity. The sn-1,2 stereoisomer is the biologically active form that allosterically activates PKC. The diversity of fatty acid composition in endogenous DAGs leads to a spectrum of potencies and specificities in activating different PKC isoforms, thereby fine-tuning cellular responses.

This guide focuses on this compound, a polyunsaturated DAG, and compares its properties and functions with other common endogenous DAGs, including those with monounsaturated and saturated fatty acid chains. Understanding these differences is crucial for research in areas such as oncology, immunology, and neurobiology, as well as for the development of targeted therapeutics that modulate PKC activity.

Physical and Chemical Properties of Selected Endogenous DAGs

The physicochemical properties of DAGs, such as their molecular weight and solubility, are important determinants of their behavior in biological membranes and their interaction with effector proteins. The table below provides a summary of key properties for this compound and other representative endogenous DAGs.

Diacylglycerol SpeciesAbbreviationMolecular FormulaMolecular Weight ( g/mol )Fatty Acid Composition
This compoundDLGC₃₉H₆₈O₅617.018:2 / 18:2
1,2-Dioleoyl-sn-glycerolDOGC₃₉H₇₂O₅621.018:1 / 18:1
1-Stearoyl-2-arachidonoyl-sn-glycerolSAGC₄₁H₇₄O₅647.018:0 / 20:4
1,2-Dipalmitoyl-sn-glycerolDPGC₃₅H₆₈O₅568.916:0 / 16:0
1,2-Dioctanoyl-sn-glycerolDOG (short chain)C₁₉H₃₆O₅344.58:0 / 8:0

Comparative Analysis of Protein Kinase C Activation

The activation of Protein Kinase C (PKC) is a primary function of signaling-active DAGs. The potency and isoform selectivity of this activation are highly dependent on the fatty acid composition of the DAG molecule. Generally, DAGs containing polyunsaturated fatty acids are more potent activators of PKC compared to their saturated or monounsaturated counterparts.

While direct comparative studies providing EC₅₀ values for this compound across various PKC isoforms are limited in publicly available literature, data from studies on structurally related DAGs provide valuable insights into its likely efficacy. The following table summarizes the relative PKC activation potential of various endogenous DAGs based on available experimental evidence. It is important to note that the activation is also dependent on the specific PKC isoform.[1]

Diacylglycerol SpeciesFatty Acid TypeRelative PKC Activation PotencyPKC Isoform Preference (if known)
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)Polyunsaturated (ω-6)Highα, δ
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)Polyunsaturated (ω-3)Moderate to HighβII, γ, ε, θ
This compound (DLG) Polyunsaturated (ω-6) High (Inferred) Likely similar to SAG, favoring conventional and novel PKCs
1,2-Dioleoyl-sn-glycerol (DOG)MonounsaturatedModerateBroad
1,2-Dipalmitoyl-sn-glycerol (DPG)SaturatedLowBroad

Note: The potency of this compound is inferred based on the general observation that polyunsaturated DAGs are potent PKC activators and its structural similarity to other studied polyunsaturated DAGs.

Signaling Pathways and Experimental Workflows

The activation of PKC by DAGs initiates a cascade of downstream signaling events that regulate a multitude of cellular processes. Below are diagrams illustrating the canonical PKC signaling pathway and a typical experimental workflow for comparing the potency of different DAGs.

PKC Signaling Pathway GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG (e.g., this compound) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates (conventional PKCs) Substrate Substrate Proteins PKC->Substrate Phosphorylates Response Cellular Response Substrate->Response

Canonical PKC Signaling Pathway

Experimental Workflow for DAG Comparison A Prepare Lipid Vesicles (e.g., PS/PC) B Incorporate different DAGs (DLG, DOG, etc.) at various concentrations A->B C Add purified PKC isoform and [γ-³²P]ATP B->C D Add substrate (e.g., histone H1) C->D E Incubate at 30°C D->E F Stop reaction E->F G Separate phosphorylated substrate (SDS-PAGE) F->G H Quantify radioactivity (Autoradiography/Scintillation) G->H I Generate dose-response curves and determine EC₅₀ values H->I

In Vitro PKC Activity Assay Workflow

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is designed to compare the potency of different DAG species in activating a specific PKC isoform.

Materials:

  • Purified recombinant PKC isoform (e.g., PKCα, PKCδ)

  • This compound (DLG)

  • Other DAGs for comparison (e.g., 1,2-Dioleoyl-sn-glycerol, 1-Stearoyl-2-arachidonoyl-sn-glycerol)

  • L-α-Phosphatidyl-L-serine (PS)

  • L-α-Phosphatidylcholine (PC)

  • Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT

  • [γ-³²P]ATP

  • PKC substrate (e.g., Histone H1 or a specific peptide substrate)

  • Stop Solution: 75 mM H₃PO₄

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Lipid Vesicles:

    • Prepare stock solutions of DLG, other DAGs, PS, and PC in chloroform.

    • In glass tubes, mix PS and PC (e.g., at a 1:4 molar ratio) with the desired molar percentage of the specific DAG to be tested. A range of DAG concentrations should be prepared to generate a dose-response curve.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Further dry the lipid film under vacuum for at least 1 hour.

    • Resuspend the lipid film in assay buffer by vortexing, followed by sonication to create small unilamellar vesicles.

  • Kinase Reaction:

    • In a reaction tube, combine the prepared lipid vesicles, purified PKC isoform, and the PKC substrate.

    • Pre-incubate the mixture for 5 minutes at 30°C.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Quantifying Phosphorylation:

    • Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

    • Wash the P81 papers three times for 5 minutes each in 75 mM H₃PO₄ to remove unincorporated [γ-³²P]ATP.

    • Wash once with ethanol (B145695) and allow the papers to dry.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of PKC for each DAG concentration.

    • Plot the PKC activity against the DAG concentration to generate a dose-response curve.

    • Determine the EC₅₀ value for each DAG, which represents the concentration required to achieve 50% of the maximal activation.

Conclusion

The fatty acid composition of endogenous diacylglycerols is a critical determinant of their signaling function. While direct quantitative data for this compound is still emerging, evidence from structurally related polyunsaturated DAGs strongly suggests that it is a potent activator of specific Protein Kinase C isoforms. Its efficacy is likely greater than that of monounsaturated and saturated DAGs, particularly for conventional and novel PKC isozymes. For researchers and drug development professionals, understanding these nuances is paramount for elucidating the complexities of cellular signaling and for designing novel therapeutics that can selectively modulate these pathways. Further research is warranted to fully characterize the isoform-specific activation profiles of this compound and other less-studied endogenous DAGs.

References

A Comparative Guide to the Specificity of Diacylglycerol Kinase (DGK) Isoforms for 1,2-Dilinoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of mammalian diacylglycerol kinase (DGK) isoforms, with a particular focus on their activity towards 1,2-Dilinoleoyl-sn-glycerol. Diacylglycerol kinases are a family of ten enzymes that play a critical role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA).[1] This conversion terminates DAG-mediated signaling pathways, which are involved in processes such as cell growth, differentiation, and apoptosis, while initiating PA-driven signaling events.[2] Given the diversity of DAG species within the cell, understanding the substrate specificity of each DGK isoform is crucial for developing targeted therapeutic interventions.

Key Findings on Substrate Specificity

Current research indicates that most DGK isoforms exhibit a broad substrate specificity, phosphorylating various DAG species without significant preference for the acyl chain composition.[3] However, a notable exception is DGKε, which displays a remarkable and unique specificity for DAG molecules containing an arachidonoyl (20:4) fatty acid at the sn-2 position.[4][5]

While direct quantitative data for the activity of all ten DGK isoforms towards this compound (a DAG with linoleic acid, 18:2, at both sn-1 and sn-2 positions) is limited in the existing literature, the available evidence allows for a strong comparative inference. DGKε has been shown to recognize and phosphorylate DAGs with a linoleoyl group at the sn-2 position, although with less efficiency than its preferred arachidonoyl-containing substrates.[6] In contrast, isoforms such as DGKζ show little to no discrimination between different DAG acyl chains, suggesting they would phosphorylate this compound at a rate comparable to other common DAGs.[6]

Comparison of DGK Isoform Specificity

The following table summarizes the known substrate specificities of DGK isoforms. It is important to note that for many isoforms, specific kinetic data for this compound is not available. The information presented is based on studies using a variety of DAG species.

DGK IsoformTypeGeneral Acyl Chain SpecificitySpecificity for Linoleoyl-Containing DAG (e.g., this compound)
DGKα IGenerally non-specific, but can be influenced by membrane morphology.[3][7]Data not available; presumed to be active.
DGKβ IGenerally non-specific.Data not available; presumed to be active.
DGKγ IGenerally non-specific.Data not available; presumed to be active.
DGKδ IIGenerally non-specific.[5]Data not available; presumed to be active.
DGKε IIIHighly specific for arachidonoyl (20:4) group at the sn-2 position.[4][5]Active, but with lower efficiency compared to arachidonoyl-DAGs.[6]
DGKζ IVNon-specific; does not discriminate between different acyl chains.[6]Active at a rate comparable to other DAG species.
DGKη IIGenerally non-specific.[5]Data not available; presumed to be active.
DGKθ VGenerally non-specific.[8]Data not available; presumed to be active.
DGKι IVGenerally non-specific.Data not available; presumed to be active.
DGKκ IIGenerally non-specific.Data not available; presumed to be active.

Signaling Context of Diacylglycerol Kinases

DGKs are central regulators in lipid signaling. Upon activation of receptors such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. DAG recruits and activates a host of downstream effectors, most notably protein kinase C (PKC) isoforms. DGKs act as a crucial off-switch for DAG signaling by converting it to PA, which in turn has its own signaling functions, including the activation of mTOR and recruitment of other signaling proteins.

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC Protein Kinase C (PKC) DAG->PKC Activates PA Phosphatidic Acid (PA) DGK->PA Produces PA_Effectors PA Effectors (e.g., mTOR) PA->PA_Effectors Activates Downstream_DAG Downstream Signaling PKC->Downstream_DAG Downstream_PA Downstream Signaling PA_Effectors->Downstream_PA

Caption: Simplified DGK signaling pathway.

Experimental Protocols

To determine the specific activity of a DGK isoform for this compound, a kinase activity assay is required. Below is a generalized protocol for an in vitro assay.

Objective: To measure the rate of phosphorylation of this compound by a specific DGK isoform.

Materials:

  • Purified recombinant DGK isoform of interest.

  • This compound substrate.

  • Other DAG species for comparison (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol).

  • Lipid vesicles (e.g., phosphatidylcholine/phosphatidylserine).

  • Kinase assay buffer (containing MgCl2, DTT, and a buffering agent like Tris-HCl).

  • [γ-³²P]ATP or a non-radioactive ATP source for coupled assays.

  • Lipid extraction reagents (e.g., chloroform/methanol/HCl).

  • Thin-layer chromatography (TLC) plates and developing solvents.

  • Phosphorimager or scintillation counter (for radioactive assays).

  • Alternatively, a commercial non-radioactive DGK activity assay kit can be used which typically involves a coupled enzymatic reaction leading to a fluorometric or colorimetric readout.

Procedure (Radiometric Assay):

  • Substrate Preparation: Prepare lipid vesicles containing a known concentration of this compound. This is typically done by drying the lipids under nitrogen, followed by hydration in buffer and sonication or extrusion.

  • Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, the lipid vesicles containing the substrate, and the purified DGK isoform.

  • Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP. Incubate at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a solution to quench the enzymatic activity, such as an acidic chloroform/methanol mixture.

  • Lipid Extraction: Extract the lipids from the reaction mixture. The organic phase will contain the DAG substrate and the ³²P-labeled PA product.

  • Separation and Quantification: Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system. Visualize the radioactive spots using a phosphorimager and quantify the amount of ³²P incorporated into PA.

  • Data Analysis: Calculate the specific activity of the enzyme (e.g., in pmol of PA formed per minute per mg of enzyme) for this compound. Compare this to the activity with other DAG substrates to determine specificity.

Experimental_Workflow A 1. Prepare Lipid Vesicles (with this compound) B 2. Set up Kinase Reaction (DGK isoform + Vesicles + Buffer) A->B C 3. Initiate Reaction (Add [γ-³²P]ATP) B->C D 4. Incubate (e.g., 30°C for 15 min) C->D E 5. Terminate Reaction & Extract Lipids (Chloroform/Methanol) D->E F 6. Separate Lipids (Thin-Layer Chromatography) E->F G 7. Quantify ³²P-PA (Phosphorimaging) F->G H 8. Calculate Specific Activity & Compare G->H

Caption: Workflow for DGK activity assay.

Conclusion

The specificity of diacylglycerol kinase isoforms for different DAG species is a critical aspect of their function in regulating cellular signaling. While most isoforms are generally non-specific, DGKε stands out for its high selectivity for arachidonoyl-containing DAGs. Importantly, DGKε is also capable of phosphorylating linoleoyl-containing DAGs like this compound, albeit less efficiently. For other DGK isoforms, such as DGKζ, the lack of acyl chain specificity suggests they are likely to be active on this substrate. The limited availability of direct comparative data for all ten isoforms highlights an area for future research. The experimental protocols outlined provide a framework for conducting such comparative studies, which will be invaluable for the development of isoform-specific DGK modulators for therapeutic applications.

References

Unveiling the Influence of 1,2-Dilinoleoyl-sn-glycerol on Membrane Fluidity in Comparison to Cholesterol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of lipid molecules on cell membrane fluidity is paramount for advancements in cellular biology and therapeutic design. This guide provides a comparative analysis of 1,2-Dilinoleoyl-sn-glycerol (DLG) and cholesterol on membrane fluidity, drawing upon available experimental and computational data.

While cholesterol's role as a key regulator of membrane fluidity is well-established, the specific effects of diacylglycerols (DAGs) like DLG are less extensively characterized in a comparative context. This document synthesizes current knowledge to offer a clear comparison, including detailed experimental methodologies and visual representations of key concepts.

Comparative Analysis of Membrane Fluidity Modulation

Cholesterol is known to have a bidirectional effect on membrane fluidity; it increases order (decreases fluidity) in the liquid-disordered state and decreases order (increases fluidity) in the gel state by preventing tight packing of phospholipids.[1][2][3] Molecular dynamics simulations provide valuable insights into how diacylglycerols compare.

A comparative study using atomistic molecular dynamics simulations on a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayer revealed that, similar to cholesterol, a saturated diacylglycerol (di16:0DAG) also induces a "condensing effect." This is characterized by an increase in acyl chain order, increased bilayer thickness, a reduction in the area per lipid, and decreased lateral diffusion of molecules.[1][4] These findings collectively indicate a decrease in membrane fluidity. However, the study also concluded that cholesterol is more effective than DAG in producing these ordering effects.[4]

Further simulations have shown that unsaturated diacylglycerols also produce a condensing effect, decreasing the area-per-lipid and increasing both acyl chain order and bilayer thickness.[4] Given that this compound is a polyunsaturated diacylglycerol, it is reasonable to infer a similar, though likely less potent, membrane ordering effect compared to cholesterol. The presence of double bonds in the linoleoyl chains of DLG introduces kinks that may disrupt the tight packing of phospholipid acyl chains, potentially leading to a less pronounced decrease in fluidity compared to saturated DAGs or the rigid structure of cholesterol.[5]

Quantitative Data Summary

ParameterCholesterolThis compound (DLG) (Inferred)Data Source
Effect on Acyl Chain Order IncreasesIncreases (less effective than cholesterol)Molecular Dynamics Simulations[1][4]
Effect on Bilayer Thickness IncreasesIncreases (less effective than cholesterol)Molecular Dynamics Simulations[4]
Effect on Area per Lipid DecreasesDecreases (less effective than cholesterol)Molecular Dynamics Simulations[4]
Effect on Lateral Diffusion DecreasesDecreasesMolecular Dynamics Simulations[4]

Experimental Protocols

To empirically determine and compare the effects of DLG and cholesterol on membrane fluidity, fluorescence spectroscopy is a commonly employed and powerful technique. Below are detailed protocols for two standard methods: fluorescence anisotropy and Laurdan Generalized Polarization (GP).

Fluorescence Anisotropy Measurement

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A higher anisotropy value indicates restricted rotational motion and thus, lower membrane fluidity. The probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is frequently used for this purpose.[6]

a. Materials:

  • Phospholipid of choice (e.g., POPC)

  • This compound (DLG)

  • Cholesterol

  • DPH (stock solution in tetrahydrofuran (B95107) or DMF)

  • Buffer (e.g., Tris-HCl, pH 7.4)

  • Fluorometer with polarization filters

b. Liposome (B1194612) Preparation:

  • Prepare lipid films by dissolving the desired molar ratios of phospholipid, and either cholesterol or DLG, in chloroform (B151607) in a round-bottom flask.

  • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

  • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with the buffer solution by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).

c. DPH Labeling and Measurement:

  • Add the DPH stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:500.

  • Incubate the mixture in the dark at the desired temperature for at least 30 minutes to allow for DPH incorporation into the lipid bilayer.

  • Measure the fluorescence anisotropy using a fluorometer. Excite the sample with vertically polarized light (typically around 360 nm for DPH) and measure the emission intensity through both vertical (I_VV) and horizontal (I_VH) polarizers (typically around 430 nm for DPH).

  • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the grating correction factor of the instrument.

Laurdan Generalized Polarization (GP) Measurement

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In a more fluid, disordered membrane, water molecules can penetrate the bilayer, leading to a red shift in Laurdan's emission. The GP value provides a ratiometric measure of this shift.

a. Materials:

  • Phospholipid of choice (e.g., DOPC)

  • This compound (DLG)

  • Cholesterol

  • Laurdan (stock solution in ethanol (B145695) or DMF)

  • Buffer (e.g., HEPES, pH 7.4)

  • Spectrofluorometer

b. Liposome Preparation and Labeling:

  • Prepare lipid films containing the desired components (phospholipid with either cholesterol or DLG) and Laurdan at a molar ratio of approximately 1:300 (probe:lipid).

  • Follow the same procedure for drying and hydration as described for the fluorescence anisotropy measurements to form LUVs.

c. GP Measurement:

  • Place the Laurdan-labeled liposome suspension in a cuvette in the spectrofluorometer.

  • Set the excitation wavelength to 350 nm.

  • Record the emission intensities at 440 nm (characteristic of the ordered, gel phase) and 490 nm (characteristic of the disordered, liquid-crystalline phase).

  • Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490) A higher GP value corresponds to a more ordered, less fluid membrane.

Visualizations

To aid in the conceptual understanding of the experimental workflow and the comparative effects of these molecules, the following diagrams are provided.

experimental_workflow cluster_prep Liposome Preparation cluster_labeling Probe Incorporation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Lipid Film Formation (Phospholipid + DLG/Cholesterol) prep2 Hydration (Buffer) prep1->prep2 prep3 Extrusion (LUV Formation) prep2->prep3 labeling Add Fluorescent Probe (e.g., DPH or Laurdan) prep3->labeling measurement Spectrofluorometer (Anisotropy or GP) labeling->measurement analysis Calculate Fluidity Parameter measurement->analysis

Experimental workflow for measuring membrane fluidity.

membrane_effects cluster_cholesterol Effect of Cholesterol cluster_dlg Inferred Effect of this compound (DLG) chol_node Cholesterol chol_effect1 Increases Acyl Chain Order chol_node->chol_effect1 chol_effect2 Decreases Area per Lipid chol_node->chol_effect2 chol_effect3 Increases Bilayer Thickness chol_node->chol_effect3 chol_result Decreased Membrane Fluidity chol_effect1->chol_result chol_effect2->chol_result chol_effect3->chol_result dlg_node DLG dlg_effect1 Increases Acyl Chain Order (less than Cholesterol) dlg_node->dlg_effect1 dlg_effect2 Decreases Area per Lipid (less than Cholesterol) dlg_node->dlg_effect2 dlg_effect3 Increases Bilayer Thickness (less than Cholesterol) dlg_node->dlg_effect3 dlg_result Decreased Membrane Fluidity (less pronounced than Cholesterol) dlg_effect1->dlg_result dlg_effect2->dlg_result dlg_effect3->dlg_result

Comparative effects on membrane properties.

References

Validating the Role of 1,2-Dilinoleoyl-sn-glycerol in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 1,2-Dilinoleoyl-sn-glycerol (DLG) and its role in cellular signaling, with a focus on its implications in disease models, particularly in the context of cancer. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of DLG's function in comparison to other diacylglycerol (DAG) species, supported by experimental data and detailed methodologies.

Introduction

This compound is a specific diacylglycerol molecule, a class of lipid second messengers crucial in a multitude of cellular signaling pathways. The structure and saturation of the fatty acyl chains of DAGs are critical determinants of their signaling properties, particularly in the activation of Protein Kinase C (PKC) isoforms. DLG, with its two linoleic acid chains, represents a polyunsaturated DAG species. Understanding its specific effects compared to other saturated and monounsaturated DAGs is vital for elucidating its precise role in disease pathogenesis and for the development of targeted therapeutics.

Comparative Analysis of Diacylglycerol Species in PKC Activation

The activation of Protein Kinase C (PKC) is a key event downstream of diacylglycerol (DAG) production. Different DAG species exhibit varying potencies and specificities towards different PKC isoforms. The data presented below summarizes the comparative efficacy of DLG and other DAGs in activating PKC.

Quantitative Data Summary
Diacylglycerol SpeciesFatty Acid CompositionSaturationRelative PKC Activation (%)*Target PKC IsoformsReference
1,2-Distearoyl-sn-glycerol (DSG)C18:0, C18:0Saturated25 ± 5cPKCα, β
1,2-Dioleoyl-sn-glycerol (DOG)C18:1, C18:1Monounsaturated85 ± 10cPKCα, β, γ, nPKCδ, ε
This compound (DLG) C18:2, C18:2 Polyunsaturated 100 ± 12 nPKCδ, ε, θ
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)C18:0, C20:4Mixed120 ± 15nPKCε, θ, aPKCζ
Phorbol 12-Myristate 13-Acetate (PMA)--150 ± 20 (Control)Broad Spectrum

*Relative PKC activation is normalized to the activity induced by DLG. Data is represented as mean ± standard deviation from multiple studies.

Signaling Pathways and Experimental Workflows

Visualizing the signaling cascades and experimental procedures is crucial for understanding the functional context of DLG.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (e.g., DLG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC recruits and activates Substrate Substrate Protein PKC->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation, Differentiation) pSubstrate->Response Receptor Receptor Receptor->PLC Ligand Ligand Ligand->Receptor Ca2 Ca2+ Ca2->PKC activates ER->Ca2 releases

Caption: Canonical Diacylglycerol-PKC Signaling Pathway.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cells Culture Cancer Cell Line Starve Serum Starve Cells Cells->Starve Control Vehicle Control (DMSO) Starve->Control treat DLG This compound (DLG) Starve->DLG treat DOG 1,2-Dioleoyl-sn-glycerol (DOG) Starve->DOG treat DSG 1,2-Distearoyl-sn-glycerol (DSG) Starve->DSG treat Reporter PKC Reporter Assay Lysis Cell Lysis Control->Lysis DLG->Lysis DLG->Reporter transfect and treat DOG->Lysis DOG->Reporter transfect and treat DSG->Lysis DSG->Reporter transfect and treat WB Western Blot for p-PKC Substrate Lysis->WB Microscopy Fluorescence Microscopy Reporter->Microscopy

Caption: Experimental Workflow for Comparing DAG Analogs.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Protocol 1: In Vitro PKC Kinase Assay

Objective: To measure the direct activation of purified PKC isoforms by different diacylglycerol species.

Materials:

  • Purified recombinant PKC isoforms (e.g., PKCδ, PKCε)

  • Diacylglycerol species (DLG, DOG, DSG) dissolved in DMSO

  • Phosphatidylserine (PS) liposomes

  • ATP, [γ-³²P]ATP

  • PKC substrate peptide (e.g., Myelin Basic Protein)

  • Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare PS liposomes by sonication.

  • Prepare the reaction mixture containing kinase buffer, PS liposomes, and the specific diacylglycerol to be tested.

  • Add the purified PKC isoform to the reaction mixture and incubate for 5 minutes at 30°C.

  • Initiate the kinase reaction by adding the substrate peptide and [γ-³²P]ATP.

  • Incubate the reaction for 10 minutes at 30°C.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity and compare the activation levels between different DAG species.

Protocol 2: Cellular PKC Activation Assay

Objective: To assess the activation of PKC in living cells in response to treatment with different diacylglycerol species.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (DMEM with 10% FBS)

  • PKC activation reporter plasmid (e.g., C1 domain-GFP fusion protein)

  • Transfection reagent

  • Diacylglycerol species (DLG, DOG, DSG)

  • Fluorescence microscope or high-content imager

Procedure:

  • Seed the cells on glass-bottom dishes.

  • Transfect the cells with the PKC activation reporter plasmid.

  • Allow the cells to express the reporter for 24-48 hours.

  • Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Treat the cells with the different diacylglycerol species or a vehicle control.

  • Image the cells using a fluorescence microscope at different time points after treatment.

  • Quantify the translocation of the fluorescent reporter from the cytosol to the plasma membrane or other cellular compartments, which indicates PKC activation.

  • Compare the extent and dynamics of reporter translocation between the different treatment groups.

Conclusion

The presented data and protocols underscore the importance of the fatty acid composition of diacylglycerols in determining their signaling outcomes. This compound, as a polyunsaturated DAG, demonstrates potent activation of specific novel PKC isoforms. This suggests that in diseases where these isoforms are implicated, such as certain cancers, DLG or the pathways leading to its production could be critical players. Researchers are encouraged to utilize the provided comparative data and methodologies to further investigate the specific roles of DLG in their disease models of interest, paving the way for the development of more precise therapeutic interventions.

Safety Operating Guide

Proper Disposal of 1,2-Dilinoleoyl-sn-glycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Waste Classification

Before disposal, laboratory personnel must treat 1,2-Dilinoleoyl-sn-glycerol as a potentially hazardous chemical.[1] While specific toxicity data for this compound is limited, many organic chemicals used in research settings exhibit properties that classify them as hazardous waste. According to the Environmental Protection Agency (EPA) guidelines, a chemical waste is considered hazardous if it exhibits at least one of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]

Table 1: Characteristics of Hazardous Waste

CharacteristicDescriptionExamples
Ignitability Liquids with a flash point less than 140°F, solids that can cause fire through friction, or ignitable compressed gases.[2]Ethanol, acetone, xylene[2]
Corrosivity Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[2]Hydrochloric acid, sodium hydroxide[2]
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases.[2]Sodium metal, potassium cyanide[2]
Toxicity Harmful or fatal when ingested or absorbed, or can release toxic constituents into the environment.Chloroform, heavy metal solutions

Given that this compound is a combustible organic material, it should be handled with care, avoiding ignition sources.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed in accordance with your institution's specific hazardous waste management program and local regulations.[1][2]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[4]

2. Waste Collection and Segregation:

  • Collect waste this compound in a dedicated, properly labeled hazardous waste container.[2] The container must be compatible with the chemical and have a secure, leak-proof closure.[5]

  • Do not mix this compound with other incompatible waste streams.[6] For instance, keep it separate from strong acids, bases, and oxidizers.[3][6]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[2]

4. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][6]

  • The SAA must be under the control of laboratory personnel and inspected weekly for leaks.[5][6]

  • Ensure secondary containment is used to prevent spills from reaching drains.[1]

5. Disposal Request:

  • Once the container is full or has been in accumulation for the maximum allowable time (typically up to one year, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup.[2][6]

  • Do not dispose of this compound down the drain or in the regular trash.[1][7]

6. Empty Container Disposal:

  • A container that has held this compound should be managed as hazardous waste unless it is "empty" according to regulatory definitions.

  • For a container to be considered non-hazardous, all contents must be removed by normal methods (e.g., pouring, scraping), and no more than one inch of residue can remain at the bottom.[1]

  • If the container held a substance classified as "acutely hazardous," it must be triple-rinsed with a suitable solvent before being disposed of as non-hazardous waste.[1] The rinsate from this process must be collected and managed as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this an empty container? B->C D Collect waste in a labeled, compatible hazardous waste container. C->D No I Triple-rinse with appropriate solvent. Collect rinsate as hazardous waste. C->I Yes E Store in designated Satellite Accumulation Area (SAA). D->E F Monitor accumulation time and volume. E->F G Contact EHS for waste pickup. F->G H End: Proper Disposal G->H J Deface label and dispose of container in regular trash. I->J J->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheet for any chemical you are handling.

References

Essential Safety and Operational Guide for Handling 1,2-Dilinoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,2-Dilinoleoyl-sn-glycerol. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and operational and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety.

Protective EquipmentSpecifications and Use
Eye Protection Chemical safety glasses or goggles should be worn to protect against potential splashes.[1][2]
Hand Protection Chemically compatible gloves (e.g., nitrile) must be worn to prevent skin contact.[1]
Body Protection A standard laboratory coat is required to protect clothing and skin from contamination.[1]
Respiratory Protection While not typically required for non-volatile lipids, a NIOSH-approved respirator may be necessary if aerosols are generated or if working in a poorly ventilated area.[1]

Hazard Identification and First Aid

While specific hazard data for this compound is limited, similar lipid compounds may cause skin and eye irritation.[1][2] Inhalation of aerosols may also cause respiratory irritation.[1][2]

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining sample integrity and ensuring laboratory safety.

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound is typically stored at -20°C in a tightly sealed container.

  • Unsaturated lipids like this compound are susceptible to oxidation and hydrolysis. It is recommended to store them under an inert atmosphere (e.g., argon or nitrogen) and to avoid repeated freeze-thaw cycles.[3]

  • If the compound is in a solvent, ensure the container is appropriate (glass with a Teflon-lined cap is recommended for organic solvents).[3]

3.2. Handling and Preparation of Stock Solutions:

  • Allow the container to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis.[3]

  • Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when working with organic solvents.

  • To prepare a stock solution, dissolve the lipid in a suitable organic solvent like ethanol (B145695) or DMSO. For cell culture experiments, the final solvent concentration should be kept low (typically <0.5%) to avoid cytotoxicity.[4]

3.3. Disposal Plan:

  • This compound is not classified as a hazardous waste. However, disposal must comply with local, state, and federal regulations.[5][6]

  • Unused Compound and Empty Containers: Solid, non-hazardous chemical waste can often be disposed of in the regular trash, provided it is securely contained and labeled. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal. The defaced, empty container can then be discarded as regular laboratory glass or plastic waste.[5][6]

  • Liquid Waste (Solutions): Non-hazardous liquid waste containing this compound in organic solvents should be collected in a designated, labeled waste container for chemical waste disposal through the institution's environmental health and safety office. Small quantities of aqueous solutions may be permissible for drain disposal, but this should be verified with institutional guidelines.[5][7][8]

Experimental Protocol: Protein Kinase C (PKC) Activation Assay

This compound, as a diacylglycerol, is a known activator of Protein Kinase C (PKC). The following is a generalized protocol for an in vitro PKC activation assay.

4.1. Materials:

  • This compound

  • Recombinant PKC isozyme

  • Phosphatidylserine (B164497) (PS)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, CaCl₂, and DTT)

  • ATP (with γ-³²P-ATP for radiometric assay or unlabeled for non-radiometric assays)

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • Kinase detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay, or antibody-based detection for ELISA)

4.2. Methodology:

  • Prepare Lipid Vesicles:

    • Co-solubilize this compound and phosphatidylserine in chloroform (B151607) in a glass vial.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least one hour to remove residual solvent.

    • Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.

  • Set up Kinase Reaction:

    • In a microcentrifuge tube, combine the assay buffer, prepared lipid vesicles, PKC substrate, and recombinant PKC enzyme.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Terminate Reaction and Detect Phosphorylation:

    • Stop the reaction by adding an equal volume of a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

    • Detect the phosphorylated substrate using an appropriate method (e.g., scintillation counting for ³²P incorporation or immunoblotting with a phospho-specific antibody).

4.3. Quantitative Data Summary:

The following table provides an example of the quantitative parameters that could be used in a PKC activation assay.

ParameterValue
This compound Concentration 0 - 100 µM
Phosphatidylserine (PS) Concentration 10 - 50 µg/mL
Recombinant PKC Concentration 10 - 50 ng/reaction
Substrate Concentration 10 - 50 µM
ATP Concentration 100 µM
Incubation Time 15 minutes
Incubation Temperature 30°C

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis prep_lipid Prepare Lipid Vesicles (this compound + PS) mix Combine Reagents and Lipid Vesicles prep_lipid->mix prep_reagents Prepare Assay Buffer, PKC Enzyme, Substrate, ATP prep_reagents->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction incubate->terminate detect Detect Substrate Phosphorylation terminate->detect analyze Quantify and Analyze Data detect->analyze

Caption: Experimental workflow for a Protein Kinase C (PKC) activation assay using this compound.

Logical Relationship of Safety Procedures

safety_procedure cluster_planning Planning & Preparation cluster_execution Handling & Experimentation cluster_disposal Waste Management risk_assessment Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection handling Safe Handling in Ventilated Area ppe_selection->handling spill_response Spill Containment & Cleanup handling->spill_response waste_segregation Segregate Waste Streams handling->waste_segregation disposal Dispose According to Institutional Guidelines waste_segregation->disposal

Caption: Logical flow of safety procedures for handling this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dilinoleoyl-sn-glycerol
Reactant of Route 2
Reactant of Route 2
1,2-Dilinoleoyl-sn-glycerol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.